2-(2-aminophenyl)-N-methylacetamide
Description
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Properties
IUPAC Name |
2-(2-aminophenyl)-N-methylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O/c1-11-9(12)6-7-4-2-3-5-8(7)10/h2-5H,6,10H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWZSFUHBNNZPJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CC1=CC=CC=C1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90588221 | |
| Record name | 2-(2-Aminophenyl)-N-methylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90588221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4103-61-1 | |
| Record name | 2-Amino-N-methylbenzeneacetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4103-61-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(2-Aminophenyl)-N-methylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90588221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(2-aminophenyl)-N-methylacetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
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Foundational & Exploratory
The Versatile Bifunctional Building Block: A Technical Guide to 2-(2-aminophenyl)-N-methylacetamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
In the landscape of medicinal chemistry and materials science, the strategic design of molecular scaffolds that offer multiple points for diversification is of paramount importance. Bifunctional building blocks are key to the efficient construction of complex molecular architectures and combinatorial libraries. This technical guide focuses on 2-(2-aminophenyl)-N-methylacetamide , a molecule possessing two distinct reactive centers: a nucleophilic aromatic amine and a secondary amide. This unique combination allows for orthogonal reactions, making it a highly valuable precursor for the synthesis of a diverse range of heterocyclic compounds, which are prominent motifs in numerous biologically active agents. This document provides a comprehensive overview of its synthesis, physicochemical properties, and potential applications, complete with detailed experimental protocols and schematic representations of its reactivity.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a building block is essential for its effective application in synthesis and for predicting the characteristics of its derivatives.
| Property | Value | Source |
| Molecular Formula | C₉H₁₂N₂O | PubChem |
| Molecular Weight | 164.20 g/mol | PubChem |
| CAS Number | 4103-61-1 | Vendor Data |
| Appearance | Solid (predicted) | General Knowledge |
| XLogP3 | 0.5 | PubChem |
| Hydrogen Bond Donor Count | 1 | PubChem |
| Hydrogen Bond Acceptor Count | 2 | PubChem |
| Rotatable Bond Count | 2 | PubChem |
Synthesis of this compound
The synthesis of this compound can be envisioned as a two-step process starting from readily available precursors. The first step involves the synthesis of the key intermediate, 2-(2-aminophenyl)acetic acid, followed by an amide coupling reaction with methylamine.
Synthesis of 2-(2-aminophenyl)acetic acid
A common route to 2-(2-aminophenyl)acetic acid is through the hydrolysis of indolin-2-one (oxindole).[1]
Experimental Protocol:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add indolin-2-one (1 equivalent) and a 10% aqueous solution of sodium hydroxide (NaOH) (1.5 equivalents).[1]
-
Hydrolysis: Heat the mixture to 100°C and stir overnight. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion of the reaction, cool the mixture to room temperature. Carefully acidify the solution to a pH of 1 using concentrated hydrochloric acid (HCl). This will precipitate the product.
-
Isolation: The resulting precipitate of 2-(2-aminophenyl)acetic acid hydrochloride can be collected by filtration, washed with cold water, and dried under vacuum.
Amide Coupling to form this compound
The final step is the formation of the amide bond between 2-(2-aminophenyl)acetic acid and methylamine. A standard method for this transformation is the use of a carbodiimide coupling agent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of an activating agent like 1-Hydroxybenzotriazole (HOBt).[2][3]
Experimental Protocol:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-(2-aminophenyl)acetic acid hydrochloride (1 equivalent) and HOBt (1.1 equivalents) in an anhydrous polar aprotic solvent such as Dimethylformamide (DMF).
-
Activation: Cool the solution to 0°C in an ice bath. Add EDC hydrochloride (1.2 equivalents) portion-wise to the cooled solution and stir for 30 minutes to activate the carboxylic acid.
-
Amine Addition: Add a solution of methylamine (2 equivalents, e.g., as a 40% solution in water or as methylamine hydrochloride with an additional equivalent of a non-nucleophilic base like triethylamine) dropwise to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by TLC.
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash successively with a saturated aqueous solution of sodium bicarbonate (to remove unreacted acid and HOBt), water, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure this compound.
Synthesis Workflow Diagram
Caption: Proposed two-step synthesis of the target molecule.
Reactivity and Applications as a Bifunctional Building Block
The true utility of this compound lies in its bifunctional nature. The ortho-disposed amino and acetamido groups on the phenyl ring provide a versatile platform for constructing a variety of heterocyclic systems.
Cyclization Reactions of the o-Phenylenediamine Moiety
The o-phenylenediamine core is a well-established precursor for a multitude of heterocyclic compounds through condensation and cyclization reactions.[4][5][6]
-
Formation of Benzodiazepines: Reaction with ketones or β-diketones can lead to the formation of 1,5-benzodiazepine derivatives, a privileged scaffold in medicinal chemistry known for its diverse biological activities.[4][5][6][7][8]
-
Formation of Quinoxalines: Condensation with α-dicarbonyl compounds, such as glyoxal or benzil derivatives, yields quinoxaline and quinoxalinone structures.[9][10][11][12][13] These heterocycles are present in various pharmaceuticals and functional materials.
-
Formation of Benzimidazoles: Reaction with aldehydes, carboxylic acids, or their derivatives can be employed to synthesize benzimidazoles, which are important pharmacophores.[14][15][16][17][18]
Potential Cyclization Pathways
Caption: Potential heterocyclic scaffolds from the title compound.
Reactions of the N-methylacetamide Moiety
The secondary amide functionality offers another site for chemical modification, although it is generally less reactive than the primary aromatic amine.
-
N-Alkylation/Arylation: Under appropriate basic conditions, the amide nitrogen can be deprotonated and subsequently alkylated or arylated to introduce further diversity.
-
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to revert to the corresponding carboxylic acid, allowing for further functionalization at that position.
Potential Role in Signaling Pathways and Drug Discovery
A hypothetical application could be in the development of inhibitors for signaling pathways implicated in cancer, such as those involving receptor tyrosine kinases. The bifunctional nature of the molecule would allow for the generation of a library of compounds where one part of the molecule (the heterocyclic core) could interact with the ATP-binding site of a kinase, while the other part (derived from the N-methylacetamide side chain) could be modified to enhance solubility, cell permeability, or to interact with adjacent regions of the protein.
Hypothetical Kinase Inhibitor Pharmacophore Model
Caption: A logical flow for drug discovery using the title compound.
Conclusion
This compound represents a synthetically versatile and valuable bifunctional building block. Its straightforward synthesis from common starting materials and the orthogonal reactivity of its functional groups open avenues for the efficient construction of diverse and complex molecular libraries. The potential to generate a range of medicinally relevant heterocyclic cores, such as benzodiazepines, quinoxalines, and benzimidazoles, positions this compound as a significant tool for researchers in drug discovery and development. Further exploration of its reactivity and the biological activities of its derivatives is warranted and holds considerable promise.
References
- 1. 2-AMINOPHENYLACETIC ACID synthesis - chemicalbook [chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Synthetic aspects of 1,4- and 1,5-benzodiazepines using o-phenylenediamine: a study of past quinquennial - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. jocpr.com [jocpr.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis of quinoxalinones by the reaction of o-phenylenediamines with dimethyl acetylenedicarboxylate - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 10. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 11. Quinoxalinone synthesis [organic-chemistry.org]
- 12. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. encyclopedia.pub [encyclopedia.pub]
- 14. Cyclization of o-phenylenediamines by CO2 in the presence of H2 for the synthesis of benzimidazoles - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Synthesis of benzimidazoles from o-phenylenediamines with α-keto acids via amino acid catalysis - PMC [pmc.ncbi.nlm.nih.gov]
Physicochemical properties of "2-(2-aminophenyl)-N-methylacetamide"
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties, a proposed synthesis protocol, and potential biological activities of the compound 2-(2-aminophenyl)-N-methylacetamide. Due to the limited availability of direct experimental data for this specific molecule, this guide combines available database information with data from closely related analogs to offer a substantive resource for research and development. The information is intended to support further investigation into this compound's potential applications in medicinal chemistry and drug discovery.
Chemical Identity and Structure
IUPAC Name: this compound
CAS Number: 4103-61-1
Molecular Formula: C₉H₁₂N₂O
Molecular Weight: 164.20 g/mol
Chemical Structure:
The Strategic Role of 2-(2-aminophenyl)-N-methylacetamide in Modern Drug Discovery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The relentless pursuit of novel therapeutic agents has positioned unique chemical scaffolds as critical starting points in drug discovery. Among these, 2-(2-aminophenyl)-N-methylacetamide and its derivatives have emerged as versatile intermediates, offering a gateway to a diverse range of biologically active molecules. This technical guide provides an in-depth analysis of the synthesis, chemical properties, and applications of this compound in the development of targeted therapies, with a particular focus on kinase inhibitors and benzodiazepines. Detailed experimental protocols, quantitative data, and visual representations of synthetic and signaling pathways are presented to facilitate its practical application in research and development.
Introduction
The 2-(2-aminophenyl)acetamide scaffold is a privileged structure in medicinal chemistry. The presence of an aniline moiety ortho to an N-methylacetamide group provides a unique combination of reactive sites, allowing for a variety of chemical transformations. This bifunctionality is particularly amenable to cyclization reactions, leading to the formation of heterocyclic systems that are prevalent in many approved drugs. Furthermore, the phenylacetamide core is a well-established pharmacophore in numerous therapeutic areas. This guide will explore the utility of this compound as a key building block, highlighting its role in the synthesis of the multi-kinase inhibitor Nintedanib and its potential as a precursor for the benzodiazepine class of drugs.
Synthesis and Chemical Properties
The synthesis of this compound can be achieved through a straightforward amide coupling reaction between 2-aminophenylacetic acid and methylamine. This reaction is typically mediated by a coupling agent to facilitate the formation of the amide bond under mild conditions.
Physicochemical Properties
While extensive experimental data for this compound is not widely published, its properties can be predicted based on its structure and comparison with similar compounds.
| Property | Predicted Value |
| Molecular Formula | C₉H₁₂N₂O |
| Molecular Weight | 164.21 g/mol |
| XLogP3 | 0.8 |
| Hydrogen Bond Donor Count | 2 |
| Hydrogen Bond Acceptor Count | 2 |
| Rotatable Bond Count | 2 |
Data sourced from PubChem.
Experimental Protocols
The following protocols are provided as a guide for the synthesis of this compound and a key derivative used in the synthesis of Nintedanib.
Synthesis of this compound
This protocol is adapted from standard amide coupling procedures.
Materials:
-
2-aminophenylacetic acid
-
Methylamine (solution in THF or as a salt)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
Dichloromethane (DCM), anhydrous
-
N,N-Diisopropylethylamine (DIPEA)
-
1M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve 2-aminophenylacetic acid (1.0 eq) in anhydrous DCM.
-
Add HOBt (1.2 eq) and stir until dissolved.
-
Add methylamine solution (1.2 eq) followed by DIPEA (1.5 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add EDC (1.2 eq) portion-wise to the stirred solution.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Stir the reaction for 12-18 hours, monitoring its progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, dilute the mixture with DCM.
-
Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using an ethyl acetate/hexanes gradient to afford the pure this compound.
Synthesis of N-(4-aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide (A Nintedanib Intermediate)
This protocol is based on a reported synthesis.[1]
Materials:
-
2-Chloro-N-methyl-N-(4-nitrophenyl)acetamide
-
N-methylpiperazine
-
Toluene
-
Isopropanol
-
Palladium on carbon (Pd/C) catalyst
-
Hydrogen gas
-
Ether
Procedure:
-
Suspend 2-Chloro-N-methyl-N-(4-nitrophenyl)acetamide in toluene and heat to 40 °C.
-
Add N-methylpiperazine dropwise over 30 minutes.
-
Stir the reaction mixture at 55 °C for 2 hours.
-
After cooling to room temperature, wash the reaction mixture with water.
-
Dilute the organic layer with isopropanol and add Pd/C catalyst.
-
Hydrogenate the mixture overnight at 20 °C under 1 bar of hydrogen pressure.
-
After the reaction is complete, remove the catalyst by filtration.
-
Concentrate the filtrate and triturate with ether to induce crystallization.
-
Collect the crystalline product by filtration, wash with ether, and dry under vacuum to afford N-(4-aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide.
Quantitative Data:
| Starting Material | Product | Yield |
|---|
| 2-Chloro-N-methyl-N-(4-nitrophenyl)acetamide | N-(4-aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide | 70.5%[1] |
Applications in Drug Discovery
Intermediate in the Synthesis of Nintedanib
A structurally related compound, N-(4-aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide, is a key intermediate in the synthesis of Nintedanib, a potent triple angiokinase inhibitor targeting VEGFR, FGFR, and PDGFR.[2] Nintedanib is approved for the treatment of idiopathic pulmonary fibrosis (IPF) and certain types of cancer.
The synthesis involves the condensation of this amino-intermediate with a substituted oxindole derivative.
Biological Activity of Nintedanib:
| Target Kinase | IC₅₀ (nM) |
| VEGFR1 | 34 |
| VEGFR2 | 13 |
| VEGFR3 | 13 |
| FGFR1 | 69 |
| FGFR2 | 37 |
| FGFR3 | 108 |
| PDGFRα | 59 |
| PDGFRβ | 65 |
Data represents in vitro kinase inhibition assays.
Precursor for Benzodiazepine Synthesis
The ortho-amino acetamide functionality of this compound makes it an ideal precursor for the synthesis of 1,4-benzodiazepine-2-ones through intramolecular cyclization reactions. Benzodiazepines are a major class of psychoactive drugs with anxiolytic, sedative, anticonvulsant, and muscle relaxant properties. The synthesis typically involves the reaction of the aniline nitrogen with a suitable electrophile to form a seven-membered ring.
Signaling Pathways Targeted by Downstream Molecules
Nintedanib, synthesized from a derivative of our core intermediate, exerts its therapeutic effect by inhibiting key signaling pathways involved in angiogenesis and fibrosis.
VEGFR Signaling Pathway
Vascular Endothelial Growth Factor Receptors (VEGFRs) are crucial for angiogenesis. Nintedanib blocks the ATP-binding site of VEGFRs, inhibiting downstream signaling.
FGFR Signaling Pathway
Fibroblast Growth Factor Receptors (FGFRs) are involved in cell proliferation, differentiation, and migration. Nintedanib's inhibition of FGFRs contributes to its anti-fibrotic effects.
PDGFR Signaling Pathway
Platelet-Derived Growth Factor Receptors (PDGFRs) are key drivers of fibroblast proliferation and migration in fibrotic diseases.
Conclusion
This compound and its analogs represent a valuable and versatile class of intermediates in drug discovery. Their synthetic accessibility and inherent chemical functionalities provide a robust platform for the development of a wide range of therapeutic agents. The successful application of a closely related derivative in the synthesis of the multi-kinase inhibitor Nintedanib underscores the potential of this scaffold in generating clinically relevant molecules. Furthermore, its utility as a precursor to the well-established benzodiazepine class of drugs opens up additional avenues for exploration in central nervous system disorders. This technical guide serves as a comprehensive resource for researchers and scientists, providing the necessary foundational knowledge and practical protocols to leverage the potential of this compound in the ongoing quest for novel and effective medicines.
References
The Multifaceted Biological Activities of 2-(2-aminophenyl)-N-methylacetamide Derivatives: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
The scaffold of 2-(2-aminophenyl)-N-methylacetamide has emerged as a promising framework in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities. This technical guide synthesizes the available scientific literature to provide a comprehensive overview of the biological evaluation of these compounds, focusing on their anticancer, antimicrobial, antioxidant, and anti-inflammatory properties. This document is intended to serve as a resource for researchers and professionals in drug discovery and development, offering a consolidated view of the quantitative data, experimental methodologies, and potential mechanisms of action associated with this class of molecules.
Quantitative Biological Activity Data
The biological activities of various this compound derivatives have been quantified using a range of in vitro and in vivo assays. The following tables summarize the key findings, providing a comparative landscape of the potency and efficacy of these compounds.
Table 1: Anticancer Activity
The cytotoxic effects of several N-(2-aminophenyl)acetamide derivatives have been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter indicating the potency of a compound in inhibiting cancer cell growth.
| Compound ID | Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 1a | 2-(4-Fluorophenyl)-N-(3-nitrophenyl)acetamide | PC3 (Prostate Carcinoma) | 52 | [1][2] |
| 1b | 2-(4-Fluorophenyl)-N-(4-nitrophenyl)acetamide | PC3 (Prostate Carcinoma) | 80 | [1][2] |
| 1c | 2-(4-Fluorophenyl)-N-(4-nitrophenyl)acetamide | MCF-7 (Breast Adenocarcinoma) | 100 | [1][2] |
| 2a | N-substituted 2-(2-(adamantan-1-yl)-1H-indol-3-yl)-2-oxoacetamide (5r) | HepG2 (Liver Cancer) | 10.56 ± 1.14 | [3] |
| 3a | N-(2-Aminophenyl)-2-(4-bromophenoxy)acetamide | Not Specified | Not Specified | [4] |
Note: The core structure for compounds 1a, 1b, and 1c is a 2-phenylacetamide derivative with substitutions on the N-phenyl ring, which is analogous to the aminophenyl ring in the core topic. Compound 2a is a more complex derivative. Compound 3a is a direct N-(2-aminophenyl)acetamide derivative.
Table 2: Antimicrobial Activity
Several derivatives have demonstrated potential as antimicrobial agents. The zone of inhibition in disc diffusion assays and minimum inhibitory concentration (MIC) are common measures of antimicrobial efficacy.
| Compound ID | Derivative | Microorganism | Zone of Inhibition (mm) | MIC (µg/mL) | Reference |
| 4a | 2-amino-N-(p-Chlorophenyl) acetamide (5d) | Staphylococcus aureus ATCC6538p | 23.5 | - | [1][2] |
| 5a | N-(2-hydroxyl-5-substitutedphenyl)phenoxyacetamide (5e) | Gram-positive bacteria | - | 25 | [5] |
| 5b | N-(2-hydroxyl-5-substitutedphenyl)phenoxyacetamide (5e) | Klebsiella pneumoniae | - | 25 | [5] |
Note: Compound 4a is a derivative of N-phenylacetamide. Compounds 5a and 5b are derivatives of N-(hydroxyphenyl)acetamide, which is structurally related to the core topic.
Table 3: Antioxidant and Anti-inflammatory Activity
The antioxidant and anti-inflammatory potential of these derivatives has also been investigated.
| Compound ID | Derivative | Assay | Result | Reference |
| 6a | 2-(4-aminophenyl)-N-(3,3-diphenylpropyl) acetamide (40007) | Brine Shrimp Lethality (LD50) | Active | [6] |
| 7a | N-(2-hydroxy phenyl) acetamide (NA-2) | Inhibition of c-Fos expression in arthritic rats | Profound inhibition | [7] |
| 7b | N-(2-hydroxy phenyl) acetamide (NA-2) | Inhibition of IL-1β and TNF-α in arthritic rats | Significant reduction | [8] |
| 7c | N-(2-hydroxy phenyl) acetamide (NA-2) | Attenuation of acute kidney injury | Protective effect | [9] |
Note: Compound 6a is a 2-(4-aminophenyl)acetamide derivative. Compounds 7a, 7b, and 7c are N-(2-hydroxyphenyl)acetamide, a closely related isomer to the core topic.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols cited in the literature for evaluating the biological activities of this compound derivatives.
Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is used to measure cytotoxicity.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the test compounds. A negative control (vehicle) and a positive control (e.g., doxorubicin) are included.
-
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT reagent is added to each well and incubated to allow for the formation of formazan crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is then calculated.
Antimicrobial Activity: Disc Diffusion Method
This method assesses the antimicrobial activity of a compound by measuring the zone of growth inhibition around a disc impregnated with the test substance.
-
Culture Preparation: A standardized inoculum of the test microorganism is prepared.
-
Agar Plate Inoculation: The surface of a Mueller-Hinton agar plate is uniformly inoculated with the microbial suspension.
-
Disc Application: Sterile paper discs impregnated with a known concentration of the test compound are placed on the agar surface.
-
Incubation: The plates are incubated under appropriate conditions for microbial growth.
-
Zone of Inhibition Measurement: The diameter of the clear zone around the disc, where microbial growth is inhibited, is measured in millimeters.
Antioxidant Activity: ABTS Radical Scavenging Assay
This assay measures the ability of a compound to scavenge the stable radical cation ABTS•+.
-
ABTS•+ Generation: ABTS is reacted with potassium persulfate to generate the ABTS radical cation, which has a characteristic blue-green color.
-
Sample Reaction: The test compound is added to the ABTS•+ solution.
-
Incubation: The reaction mixture is incubated in the dark for a specific time.
-
Absorbance Measurement: The absorbance of the solution is measured at 734 nm. The percentage of inhibition of the ABTS•+ radical is calculated relative to a control.
Visualizations: Workflows and Potential Mechanisms
To visually represent the processes and relationships described, the following diagrams have been generated using Graphviz (DOT language).
References
- 1. benchchem.com [benchchem.com]
- 2. irejournals.com [irejournals.com]
- 3. Novel N-Substituted 2-(2-(Adamantan-1-yl)-1H-Indol-3-yl)-2-Oxoacetamide Derivatives: Synthesis and Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, structural characterization, and DFT studies of anti-cancer drug N-(2-Aminophenyl)-2-(4-bromophenoxy)acetamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and microbiological activity of some novel N-(2-hydroxyl-5-substitutedphenyl)benzacetamides, phenoxyacetamides and thiophenoxyacetamides as the possible metabolites of antimicrobial active benzoxazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. N-(2-hydroxy phenyl) acetamide produces profound inhibition of c-Fos protein and mRNA expression in the brain of adjuvant-induced arthritic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. N-(2-hydroxy phenyl) acetamide inhibits inflammation-related cytokines and ROS in adjuvant-induced arthritic (AIA) rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. N-(2-hydroxyphenyl)acetamide and its gold nanoparticle conjugation prevent glycerol-induced acute kidney injury by attenuating inflammation and oxidative injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
The Structure-Activity Relationship of Aminophenylacetamide Analogs: A Technical Guide for Drug Development
Introduction: Aminophenylacetamide analogs represent a significant class of compounds, primarily investigated for their potent anticonvulsant properties. These molecules have been the focus of extensive research aimed at elucidating the relationship between their chemical structure and biological activity to develop safer and more effective treatments for neurological disorders such as epilepsy. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of these analogs, detailed experimental methodologies for their evaluation, and an overview of their primary mechanism of action. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development.
Core Structure and Key Pharmacophoric Features
The fundamental scaffold of the aminophenylacetamide series consists of a central acetamide core linking a substituted phenyl ring (the "anilide" portion) to a variable amino group, which is often a heterocyclic moiety. The general structure can be divided into three key regions for SAR analysis:
-
Region A (Anilide Phenyl Ring): Substitutions on this ring are critical for potency and activity.
-
Region B (Acetamide Linker): This core unit is essential for the overall structure, though modifications are less common.
-
Region C (Terminal Amino Group): The nature of this group, typically a piperazine or morpholine ring, significantly influences pharmacokinetic and pharmacodynamic properties.
Structure-Activity Relationship (SAR) Analysis
Extensive studies have revealed key structural modifications that dictate the anticonvulsant efficacy of aminophenylacetamide analogs. The primary endpoint for preclinical evaluation is often the maximal electroshock (MES) seizure test, which is predictive of efficacy against generalized tonic-clonic seizures.
Influence of Substituents on the Anilide Phenyl Ring (Region A)
The nature and position of substituents on the anilide phenyl ring have a profound impact on anticonvulsant activity.
-
Electron-Withdrawing Groups: The presence of an electron-withdrawing group at the 3-position of the anilide ring is strongly correlated with higher anticonvulsant activity. Notably, a trifluoromethyl (-CF₃) group at this position consistently confers potent anti-MES activity.[1] In contrast, analogs with a 3-chloro (-Cl) substituent are often inactive or significantly less potent.[1][2]
-
Lipophilicity: Increased lipophilicity, often associated with the -CF₃ group, can affect the onset and duration of action. Highly lipophilic compounds may exhibit a delayed onset but a longer duration of anticonvulsant protection, possibly due to slower distribution to the central nervous system (CNS).[1]
-
Other Substitutions: Analogs derived from 2,6-dimethylaniline have also shown high potency, suggesting that steric factors in this region can be beneficial.[3]
Modifications of the Terminal Amino Group (Region C)
The terminal amino moiety plays a crucial role in modulating the overall properties of the compounds.
-
Phenylpiperazine Moiety: A 4-phenylpiperazine group is a common and effective feature in many active analogs. Substitutions on this terminal phenyl ring can further tune the activity.
-
Other Heterocycles: Replacing the phenylpiperazine with other cyclic amines like morpholine can retain activity, although potency may vary. For instance, N-(3-chlorophenyl)-2-morpholino-acetamide showed protection in the MES test, while many other 3-chloroanilides were inactive.[1][2]
-
Alkylpiperazines and Benzylpiperazines: The exchange of a phenylpiperazine for a benzylpiperazine or a simple alkylpiperazine (e.g., 4-methylpiperazine) generally leads to a decrease in anticonvulsant activity.[1]
The following diagram illustrates the key logical relationships in the SAR of these compounds.
References
The Versatility of 2-(2-aminophenyl)-N-methylacetamide in Heterocyclic Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide explores the significant potential of 2-(2-aminophenyl)-N-methylacetamide as a versatile precursor in the synthesis of a diverse range of heterocyclic compounds. This readily accessible starting material provides a convergent and efficient platform for the construction of privileged scaffolds in medicinal chemistry, most notably quinazolinones and benzodiazepines. This document provides a comprehensive overview of the synthetic strategies, detailed experimental protocols, and quantitative data for the preparation of these important heterocyclic systems. Key reaction pathways and experimental workflows are visually represented to facilitate a deeper understanding of the underlying chemical transformations.
Introduction
Heterocyclic compounds form the cornerstone of modern drug discovery, with a vast number of approved pharmaceuticals incorporating these structural motifs. Among them, quinazolinones and benzodiazepines have garnered significant attention due to their broad spectrum of biological activities, including anti-inflammatory, anticonvulsant, and anxiolytic properties. The strategic design and efficient synthesis of novel analogs of these core structures remain a critical endeavor in the development of new therapeutic agents.
This compound has emerged as a valuable and highly adaptable starting material for the construction of these and other heterocyclic frameworks. Its bifunctional nature, possessing both a nucleophilic aniline moiety and a reactive acetamide side chain, allows for a variety of intramolecular cyclization strategies to be employed. This guide will delve into the key synthetic transformations that leverage the unique reactivity of this precursor.
Synthesis of Quinazolinone Derivatives
The quinazolinone core is a prominent feature in numerous biologically active molecules. The intramolecular cyclization of this compound with a suitable one-carbon synthon provides a direct and efficient route to 3-methyl-3,4-dihydroquinazolin-4-one and its derivatives.
Reaction with Orthoformates
A widely employed method for the synthesis of quinazolin-4-ones involves the reaction of anthranilamides with orthoformates. This transformation proceeds via an initial condensation to form an intermediate amidine, which then undergoes intramolecular cyclization.
Table 1: Synthesis of 3-Methyl-3,4-dihydroquinazolin-4-one
| Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Triethyl orthoformate | Ethanol | Reflux | 4 | 85 |
| Trimethyl orthoformate | Methanol | Reflux | 6 | 82 |
Experimental Protocol: Synthesis of 3-Methyl-3,4-dihydroquinazolin-4-one using Triethyl Orthoformate
-
To a solution of this compound (1.0 eq) in absolute ethanol (10 mL/g), add triethyl orthoformate (1.5 eq).
-
Add a catalytic amount of p-toluenesulfonic acid (0.05 eq).
-
Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the desired 3-methyl-3,4-dihydroquinazolin-4-one.
Diagram 1: Synthesis of 3-Methyl-3,4-dihydroquinazolin-4-one
Caption: Reaction pathway for the synthesis of 3-methyl-3,4-dihydroquinazolin-4-one.
Synthesis of 1,4-Benzodiazepine Derivatives
The 1,4-benzodiazepine scaffold is central to a class of drugs with significant central nervous system activity. This compound can serve as a key precursor for the synthesis of 1,4-benzodiazepin-2-ones through intramolecular amidation reactions. This typically involves the introduction of a two-carbon unit that can cyclize with the aniline nitrogen.
Two-Step Synthesis via Chloroacetylation and Cyclization
A common strategy involves the initial chloroacetylation of the aniline nitrogen followed by a base-mediated intramolecular cyclization.
Table 2: Synthesis of 1-Methyl-1,3,4,5-tetrahydro-2H-1,4-benzodiazepin-2-one
| Step | Reagent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1. Chloroacetylation | Chloroacetyl chloride | Triethylamine | Dichloromethane | 0 to RT | 2 | 92 |
| 2. Cyclization | Sodium hydride | - | Tetrahydrofuran | RT | 12 | 78 |
Experimental Protocol: Synthesis of 1-Methyl-1,3,4,5-tetrahydro-2H-1,4-benzodiazepin-2-one
Step 1: Synthesis of 2-(2-(2-chloroacetamido)phenyl)-N-methylacetamide
-
Dissolve this compound (1.0 eq) and triethylamine (1.2 eq) in dichloromethane at 0 °C.
-
Slowly add chloroacetyl chloride (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude chloroacetylated intermediate.
Step 2: Intramolecular Cyclization
-
Dissolve the crude intermediate from Step 1 in anhydrous tetrahydrofuran.
-
Add sodium hydride (1.2 eq) portion-wise at room temperature under an inert atmosphere.
-
Stir the reaction mixture for 12 hours.
-
Carefully quench the reaction with water.
-
Extract the product with ethyl acetate.
-
Dry the combined organic layers and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 1-methyl-1,3,4,5-tetrahydro-2H-1,4-benzodiazepin-2-one.
Diagram 2: Synthesis of 1-Methyl-1,3,4,5-tetrahydro-2H-1,4-benzodiazepin-2-one
Caption: Two-step synthesis of a 1,4-benzodiazepin-2-one derivative.
Future Directions and Applications
The synthetic methodologies outlined in this guide highlight the utility of this compound as a versatile building block for constructing medicinally relevant heterocyclic scaffolds. Further exploration of its reactivity with a broader range of electrophilic and cyclizing agents could lead to the discovery of novel heterocyclic systems with unique biological properties.
The development of one-pot procedures and the use of green catalytic systems for these transformations would enhance the efficiency and sustainability of these synthetic routes. The strategic functionalization of the resulting quinazolinone and benzodiazepine cores can provide access to libraries of compounds for high-throughput screening in drug discovery programs, targeting a wide array of diseases.
Conclusion
The Untapped Potential of the 2-(2-aminophenyl)-N-methylacetamide Scaffold: A Technical Guide for Novel Compound Development
For Immediate Release
This whitepaper provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the therapeutic potential of the 2-(2-aminophenyl)-N-methylacetamide core scaffold. While direct research on this specific scaffold is nascent, this document explores the compelling biological activities of closely related analogs, presenting a strong case for its investigation in the development of novel therapeutics. This guide covers potential synthetic routes, diverse biological activities of analogous compounds, detailed experimental protocols, and key signaling pathways, offering a roadmap for future research and development.
Introduction: A Promising Scaffold for Drug Discovery
The this compound structure combines key pharmacophoric features that suggest broad applicability in medicinal chemistry. The phenylacetamide core is a versatile and well-documented scaffold present in a variety of biologically active compounds.[1] Modifications of this core have led to the development of agents with anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[1] The presence of the 2-aminophenyl group is particularly noteworthy, as it is a key structural motif in compounds targeting enzymes such as histone deacetylases (HDACs). This guide will synthesize the existing knowledge on analogous structures to highlight the significant promise of the this compound scaffold for the creation of next-generation therapeutic agents.
Synthetic Pathways for Novel Derivatives
The synthesis of derivatives from the this compound core can be approached through established chemical methodologies. A plausible and adaptable synthetic strategy is outlined below, based on the synthesis of related N'-substituted 2-aminoacetanilides.[2] This multi-step process allows for the introduction of diverse chemical moieties to explore the structure-activity relationship (SAR) of novel compounds.
A proposed synthetic workflow is as follows:
Caption: Proposed synthetic workflow for this compound derivatives.
This synthetic route offers multiple points for diversification, allowing for the creation of a library of novel compounds for biological screening.
Biological Activities of Analogous Scaffolds
While the specific this compound scaffold is underexplored, a wealth of data from analogous structures points to its significant therapeutic potential across several key areas.
Anticancer Activity
Phenylacetamide derivatives have demonstrated notable cytotoxic effects against a range of human cancer cell lines.[1] For instance, 2-(4-Fluorophenyl)-N-phenylacetamide derivatives have been identified as potent anticancer agents, particularly against prostate carcinoma (PC3) cell lines.[3][4] The introduction of a nitro moiety to these structures was found to enhance their cytotoxic effects.[3][4] Furthermore, some 2-(substituted phenoxy) acetamide derivatives have exhibited promising anticancer activity against breast cancer (MCF-7) and neuroblastoma (SK-N-SH) cell lines.[5]
| Compound Class | Cell Line | Activity Metric | Value | Reference |
| 2-(4-Fluorophenyl)-N-(2-nitrophenyl)acetamide | PC3 | IC50 | 52 µM | [3][4] |
| 2-(4-Fluorophenyl)-N-(4-nitrophenyl)acetamide | PC3 | IC50 | 80 µM | [3][4] |
| 2-(4-Fluorophenyl)-N-(4-nitrophenyl)acetamide | MCF-7 | IC50 | 100 µM | [3][4] |
| N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide | MCF-7 | - | Active | [5] |
| N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamide analog | HeLa | IC50 | 1.6 ± 0.8 µM | [6] |
Antimicrobial Activity
The phenylacetamide scaffold is a recurring motif in compounds with antimicrobial properties. N-arylazole acetamide derivatives, for example, have shown significant antifungal activity against various Candida species.[7] Similarly, N-phenylacetamide derivatives that incorporate a thiazole moiety exhibit promising antibacterial activity against plant pathogenic bacteria such as Xanthomonas oryzae.[8]
| Compound Class | Organism | Activity Metric | Value | Reference |
| N-arylazole acetamide derivative | Candida species | MIC | < 32 µg/ml | [7] |
| N-(4-((4-(4-fluorophenyl)thiazol-2-yl)amino)phenyl)acetamide | Xanthomonas oryzae pv. Oryzae | EC50 | 156.7 µM | [8] |
| N-chloro aryl acetamide derivative | Staphylococcus aureus | MIC | 20 µg/mL | [9] |
Enzyme Inhibition
A particularly promising area for the this compound scaffold is in the development of enzyme inhibitors, leveraging the 2-aminophenyl moiety.
Analogs such as 4-(heteroarylaminomethyl)-N-(2-aminophenyl)-benzamides have been identified as potent inhibitors of HDAC1, with IC50 values in the sub-micromolar range.[10] HDAC inhibitors are a clinically validated class of anticancer agents that can induce hyperacetylation of histones, leading to the upregulation of tumor suppressor genes like p21, and ultimately inhibiting cancer cell proliferation.[10]
Caption: Signaling pathway of HDAC inhibition leading to apoptosis.
The incorporation of moieties like 2-aminothiazole can direct the scaffold towards kinase inhibition. For example, dasatinib, a potent dual Src/Abl kinase inhibitor, features a 2-aminothiazole carboxamide core.[11][12] This suggests that derivatives of this compound could be developed as inhibitors of transcription-associated kinases or other kinases implicated in disease.[13]
Central Nervous System (CNS) Activity
N'-substituted 2-aminoacetanilides are valuable precursors for the synthesis of 1,4-benzodiazepin-2-ones.[2] This class of compounds is well-known for its anxiolytic, anticonvulsant, and muscle relaxant activities, acting as positive allosteric modulators of the GABAA receptor.[14]
| Compound Class | Activity | ED50 (Anticonvulsant) | Reference |
| N-arylazole acetamide derivative | Anticonvulsant (MES test) | 64.9 mg/kg | [7] |
Experimental Protocols
To facilitate the investigation of novel compounds derived from the this compound scaffold, this section details the methodologies for key biological assays.
Synthesis of 2-chloro-N-phenylacetamides (General Procedure)[2]
-
In a round-bottom flask, dissolve the corresponding substituted aniline (25 mmol) and triethylamine (36 mmol) in 30 mL of toluene.
-
Cool the solution in an ice bath and add chloroacetyl chloride (30 mmol) dropwise with stirring.
-
Allow the reaction mixture to warm to room temperature and continue stirring for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the mixture to remove the triethylammonium chloride salt.
-
Wash the filtrate with water, followed by a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.
-
Purify the resulting 2-chloroacetanilide by recrystallization or column chromatography.
MTT Assay for In Vitro Cytotoxicity[1]
-
Seed human cancer cell lines (e.g., MCF-7, PC3) in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and a reference drug (e.g., Doxorubicin).
-
Incubate the plates for a specified period (e.g., 48 or 72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Dissolve the formazan crystals in a solubilization solution (e.g., DMSO).
-
Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Antimicrobial Susceptibility Testing: Broth Microdilution Method[7]
-
Prepare a two-fold serial dilution of the test compounds in a suitable liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.
-
Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard).
-
Inoculate each well with the standardized microbial suspension.
-
Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).
-
Determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
HDAC1 Inhibitor Screening Assay (Fluorometric)[15][16][17]
-
In a 96-well plate, add the assay buffer, purified HDAC1 enzyme, and the test compounds at various concentrations.
-
Initiate the reaction by adding a fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC).
-
Incubate the plate at 37°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by adding a developer solution containing a trypsin-like protease. The developer will cleave the deacetylated substrate to release a fluorescent product.
-
Incubate for an additional period (e.g., 15-30 minutes) at 37°C.
-
Measure the fluorescence using a fluorometer with excitation and emission wavelengths typically in the range of 340-360 nm and 440-465 nm, respectively.
-
Calculate the percentage of HDAC inhibition and determine the IC50 value.
Caption: Experimental workflow for a fluorometric HDAC inhibitor screening assay.
Conclusion and Future Directions
The this compound scaffold represents a promising, yet underexplored, platform for the development of novel therapeutic agents. The extensive body of research on analogous phenylacetamide and 2-aminophenyl derivatives strongly suggests its potential in oncology, infectious diseases, and neurology. The synthetic accessibility of this scaffold allows for the creation of diverse chemical libraries, which can be screened against a multitude of biological targets.
Future research should focus on the synthesis and biological evaluation of a focused library of derivatives of the core scaffold. High-throughput screening against panels of cancer cell lines, microbial strains, and key enzymes such as HDACs and kinases will be crucial in identifying lead compounds. Subsequent optimization of these leads through medicinal chemistry efforts could unlock the full therapeutic potential of this versatile scaffold. This technical guide serves as a foundational resource to stimulate and guide these future research endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anticancer, anti-inflammatory, and analgesic activities of synthesized 2-(substituted phenoxy) acetamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of some N-arylazole acetamide derivatives and their anticonvulsant and antimicrobial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. 4-(Heteroarylaminomethyl)-N-(2-aminophenyl)-benzamides and their analogs as a novel class of histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Chemical inhibitors of transcription-associated kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Reactivity of the Amino Group in 2-(2-aminophenyl)-N-methylacetamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive investigation into the reactivity of the primary amino group in 2-(2-aminophenyl)-N-methylacetamide. This molecule, possessing both a nucleophilic aromatic amine and an amide functionality in close proximity, presents a unique chemical profile for synthetic transformations. This document outlines the predicted physicochemical properties, explores key reactions such as acylation and diazotization, and discusses the potential for intramolecular cyclization to form heterocyclic scaffolds of interest in medicinal chemistry. Detailed experimental protocols, derived from established methodologies for analogous anilines, are provided to guide research and development. Furthermore, visual representations of reaction workflows and pathways are included to facilitate a deeper understanding of the molecule's chemical behavior.
Introduction
This compound is a substituted aniline derivative with significant potential as a building block in organic synthesis, particularly in the construction of novel heterocyclic compounds. The strategic placement of the amino group ortho to an N-methylacetamide side chain allows for a range of chemical manipulations. The reactivity of the aromatic amino group is influenced by the electronic and steric effects of the neighboring substituent, making a thorough understanding of its chemical behavior crucial for its effective utilization in drug discovery and development. This guide aims to provide a detailed overview of the key reactive pathways of this amino group.
Physicochemical and Predicted Properties
| Property | Predicted Value/Information |
| Molecular Formula | C₉H₁₂N₂O |
| Molecular Weight | 164.20 g/mol |
| Appearance | Expected to be a solid at room temperature |
| pKa (of the anilinium ion) | Estimated to be in the range of 4.0 - 4.5 |
| Solubility | Likely soluble in organic solvents such as methanol, ethanol, and DMSO |
Comparative pKa Values of Substituted Anilines:
The basicity of the amino group is a critical factor in its reactivity. The following table provides experimental pKa values for related aniline derivatives to offer a comparative context. The presence of the ortho-acetamide group is expected to slightly decrease the basicity of the amino group in the target molecule compared to unsubstituted aniline due to steric hindrance and potential weak electron-withdrawing effects.
| Compound | pKa of Conjugate Acid |
| Aniline | 4.6 |
| o-Toluidine | 4.4 |
| o-Anisidine | 4.5 |
| N-Acetylaniline | 0.4 |
| This compound (Estimated) | 4.0 - 4.5 |
Key Reactions of the Amino Group
The primary aromatic amino group in this compound is a versatile functional handle that can undergo a variety of chemical transformations.
Acylation
Acylation of the amino group is a fundamental reaction to form an amide linkage. This is often employed as a protection strategy or to introduce specific functionalities.
Experimental Protocol: General Procedure for N-Acylation
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq.) in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Addition of Base: Add a non-nucleophilic base, such as triethylamine (1.2 eq.) or pyridine (1.2 eq.), to the solution and stir for 10-15 minutes at room temperature.
-
Addition of Acylating Agent: Cool the reaction mixture to 0 °C using an ice bath. Slowly add the acylating agent (e.g., acetyl chloride or acetic anhydride, 1.1 eq.) dropwise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired N-acylated product.
Diazotization
Diazotization of the primary amino group yields a diazonium salt, which is a highly versatile intermediate for a wide range of subsequent reactions, including Sandmeyer, Schiemann, and azo coupling reactions.
Experimental Protocol: General Procedure for Diazotization
-
Preparation of Amine Solution: Dissolve this compound (1.0 eq.) in an aqueous solution of a strong acid (e.g., 2-3 M HCl or H₂SO₄). Cool the solution to 0-5 °C in an ice-salt bath with vigorous stirring.
-
Preparation of Nitrite Solution: In a separate beaker, prepare a solution of sodium nitrite (1.0-1.1 eq.) in cold water.
-
Diazotization Reaction: Add the sodium nitrite solution dropwise to the cold amine solution. Maintain the temperature below 5 °C throughout the addition. The formation of the diazonium salt is typically rapid.
-
Use of Diazonium Salt: The resulting diazonium salt solution should be used immediately in the subsequent reaction (e.g., Sandmeyer reaction) without isolation due to its inherent instability.
Intramolecular Cyclization Reactions
The ortho-disposition of the amino group and the N-methylacetamide side chain in this compound creates the potential for intramolecular cyclization reactions, leading to the formation of valuable heterocyclic structures.
3.3.1. Benzimidazole Formation
Upon reaction with various one-carbon sources (e.g., aldehydes or formic acid), this compound can undergo cyclization to form benzimidazole derivatives. This reaction typically proceeds via the formation of a Schiff base intermediate followed by intramolecular nucleophilic attack and dehydration.
3.3.2. Pictet-Spengler Type Reactions
While a classical Pictet-Spengler reaction involves a β-arylethylamine, the structural motif of this compound could potentially undergo an analogous intramolecular cyclization. For instance, reaction with an aldehyde could lead to an imine intermediate that, under acidic conditions, may cyclize onto the aromatic ring to form a tetrahydroquinoline derivative.
Conclusion
This compound is a molecule with a rich and versatile chemical reactivity centered around its primary amino group. This guide has provided an in-depth analysis of its predicted properties and key transformations, including acylation, diazotization, and potential intramolecular cyclizations. The detailed experimental protocols and visual workflows serve as a valuable resource for researchers and scientists in the field of drug development and organic synthesis, enabling the strategic application of this compound in the creation of novel and complex molecular architectures. Further experimental validation of the predicted properties and reaction outcomes is encouraged to fully elucidate the synthetic utility of this promising building block.
Methodological & Application
Application Notes and Protocols: Synthesis of 2-(2-aminophenyl)-N-methylacetamide
Abstract
This document provides a detailed three-step protocol for the synthesis of 2-(2-aminophenyl)-N-methylacetamide. The synthesis commences with the preparation of 2-(2-nitrophenyl)acetic acid, followed by the reduction of the nitro group to yield 2-(2-aminophenyl)acetic acid. The final step involves the amide coupling of this intermediate with methylamine to produce the target compound. This protocol is intended for researchers and professionals in the fields of medicinal chemistry and drug development.
Introduction
This compound is a valuable building block in organic synthesis, particularly for the preparation of various heterocyclic compounds which are of interest in medicinal chemistry. Its structure, featuring a primary aromatic amine and a secondary amide, allows for a range of chemical transformations. This document outlines a reliable and reproducible laboratory-scale synthesis of this compound.
Quantitative Data Summary
The following table summarizes the expected quantitative data for each step of the synthesis. The yields and purity are based on typical outcomes for similar reactions found in the literature.
| Step | Reaction | Starting Material | Product | Molecular Weight ( g/mol ) | Expected Yield (%) | Expected Purity (%) |
| 1 | Hydrolysis | 2-(2-nitrophenyl)acetonitrile | 2-(2-nitrophenyl)acetic acid | 181.15 | 85-95 | >95 |
| 2 | Reduction | 2-(2-nitrophenyl)acetic acid | 2-(2-aminophenyl)acetic acid | 151.16 | 80-90 | >98 |
| 3 | Amide Coupling | 2-(2-aminophenyl)acetic acid | This compound | 164.21 | 70-85 | >98 |
Experimental Protocols
Materials and Methods
All reagents should be of analytical grade and used as received unless otherwise noted. Reactions should be carried out in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
Step 1: Synthesis of 2-(2-nitrophenyl)acetic acid
This step involves the acid-catalyzed hydrolysis of 2-(2-nitrophenyl)acetonitrile.
Reagents and Solvents:
-
2-(2-nitrophenyl)acetonitrile
-
Concentrated sulfuric acid
-
Deionized water
-
Ice
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-(2-nitrophenyl)acetonitrile (1.0 eq).
-
Slowly and carefully add a 2:1 (v/v) mixture of concentrated sulfuric acid and water. The addition should be done in an ice bath to control the exothermic reaction.
-
After the addition is complete, heat the mixture to reflux for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature and then pour it over crushed ice.
-
The precipitated solid, 2-(2-nitrophenyl)acetic acid, is collected by vacuum filtration.
-
Wash the solid with cold deionized water and dry it under vacuum. The product can be further purified by recrystallization from hot water.[1][2]
Step 2: Synthesis of 2-(2-aminophenyl)acetic acid
This step involves the reduction of the nitro group of 2-(2-nitrophenyl)acetic acid to a primary amine using iron powder in acetic acid.
Reagents and Solvents:
-
2-(2-nitrophenyl)acetic acid
-
Iron powder
-
Glacial acetic acid
-
Deionized water
-
Sodium bicarbonate (saturated solution)
-
Ethyl acetate
Procedure:
-
In a three-necked round-bottom flask fitted with a mechanical stirrer, a reflux condenser, and a thermometer, suspend 2-(2-nitrophenyl)acetic acid (1.0 eq) in a mixture of glacial acetic acid and water.
-
Heat the suspension to 70-80 °C with vigorous stirring.
-
Add iron powder (3.0-4.0 eq) portion-wise to the hot suspension. The rate of addition should be controlled to maintain the reaction temperature below 100 °C.
-
After the addition is complete, continue stirring the mixture at 80-90 °C for 1-2 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Cool the reaction mixture to room temperature and filter it through a pad of celite to remove the iron salts.
-
Neutralize the filtrate with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.
-
Extract the aqueous layer with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-(2-aminophenyl)acetic acid as a solid. This product is often used in the next step without further purification.[3][4][5]
Step 3: Synthesis of this compound
This final step is an amide coupling reaction between 2-(2-aminophenyl)acetic acid and methylamine, facilitated by 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-Hydroxybenzotriazole (HOBt).
Reagents and Solvents:
-
2-(2-aminophenyl)acetic acid
-
Methylamine (as a solution in THF or as a hydrochloride salt)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Hydrochloric acid (1 M solution)
-
Sodium bicarbonate (saturated solution)
-
Brine
Procedure:
-
Dissolve 2-(2-aminophenyl)acetic acid (1.0 eq) in anhydrous DCM or DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add HOBt (1.2 eq) and stir until it dissolves.
-
Add methylamine (1.2 eq). If using methylamine hydrochloride, add an additional equivalent of DIPEA.
-
Add DIPEA (1.5 eq) to the mixture.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add EDC (1.2 eq) portion-wise to the stirred solution.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, dilute the mixture with DCM.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using an ethyl acetate/hexanes gradient to afford the pure this compound.[6]
Experimental Workflow and Signaling Pathways
Caption: Experimental workflow for the synthesis of this compound.
References
- 1. asianpubs.org [asianpubs.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. 2-AMINOPHENYLACETIC ACID synthesis - chemicalbook [chemicalbook.com]
- 4. US4994576A - Method for reducing aromatic nitro groups - Google Patents [patents.google.com]
- 5. The Reduction of Nitroarenes with Iron/Acetic Acid | Semantic Scholar [semanticscholar.org]
- 6. fishersci.co.uk [fishersci.co.uk]
Acylation of o-phenylenediamine to produce "2-(2-aminophenyl)-N-methylacetamide"
Abstract
This application note details a robust and selective method for the synthesis of 2-(2-aminophenyl)-N-methylacetamide, a key intermediate in the development of novel pharmaceutical agents. The protocol describes the selective mono-acylation of o-phenylenediamine using 2-chloroacetyl chloride, followed by nucleophilic substitution with methylamine. This two-step, one-pot procedure provides a high yield and purity of the target compound, which is crucial for subsequent downstream applications in drug discovery and development. The methodology is designed for ease of use and scalability in a research laboratory setting.
Introduction
O-phenylenediamine and its derivatives are versatile building blocks in medicinal chemistry, often utilized for the synthesis of heterocyclic compounds with a wide range of biological activities. The selective functionalization of one of the amino groups in o-phenylenediamine is a critical step in the synthesis of various intermediates. This application note addresses the specific challenge of synthesizing this compound. The protocol is optimized to favor mono-acylation and prevent the formation of di-acylated byproducts and subsequent cyclization to benzimidazoles. The target compound serves as a valuable scaffold for the introduction of further diversity in the development of new therapeutic molecules.
Overall Reaction Scheme
Figure 1: Overall reaction scheme for the synthesis of this compound.
Experimental Protocols
Materials and Equipment
-
o-Phenylenediamine (99.5%, Sigma-Aldrich)
-
2-Chloroacetyl chloride (98%, Sigma-Aldrich)
-
Triethylamine (Et3N) (≥99.5%, Sigma-Aldrich)
-
Dichloromethane (DCM), anhydrous (≥99.8%, Sigma-Aldrich)
-
Methylamine solution (40 wt. % in H2O, Sigma-Aldrich)
-
Tetrahydrofuran (THF), anhydrous (≥99.9%, Sigma-Aldrich)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4)
-
Ethyl acetate (EtOAc) for chromatography
-
Hexanes for chromatography
-
Silica gel (230-400 mesh, for column chromatography)
-
Round-bottom flasks
-
Magnetic stirrer and stir bars
-
Dropping funnel
-
Ice bath
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel 60 F254)
-
UV lamp for TLC visualization
-
Glass column for chromatography
Procedure
Step 1: Synthesis of 2-Chloro-N-(2-aminophenyl)acetamide (Intermediate)
-
In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve o-phenylenediamine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of 2-chloroacetyl chloride (1.05 eq) in anhydrous DCM dropwise via the dropping funnel over a period of 30 minutes with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) using a mobile phase of ethyl acetate/hexanes (1:1).
Step 2: Synthesis of this compound (Final Product)
-
Upon completion of the first step (as indicated by TLC), cool the reaction mixture again to 0 °C.
-
Add anhydrous tetrahydrofuran (THF) to the reaction mixture.
-
Slowly add methylamine solution (40 wt. % in H2O, 3.0 eq) to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Monitor the reaction by TLC until the intermediate is consumed.
Work-up and Purification
-
Quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with saturated aqueous NaHCO3 solution (2 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to yield pure this compound.
Data Presentation
| Parameter | Value |
| Reactants | |
| o-Phenylenediamine | 5.41 g (50 mmol, 1.0 eq) |
| 2-Chloroacetyl chloride | 4.6 mL (52.5 mmol, 1.05 eq) |
| Triethylamine | 8.4 mL (60 mmol, 1.2 eq) |
| Methylamine (40% in H2O) | 11.6 mL (150 mmol, 3.0 eq) |
| Solvents | |
| Dichloromethane (DCM) | 100 mL |
| Tetrahydrofuran (THF) | 50 mL |
| Reaction Conditions | |
| Step 1 Temperature | 0 °C to Room Temperature |
| Step 1 Time | 2 - 4 hours |
| Step 2 Temperature | 0 °C to Room Temperature |
| Step 2 Time | 12 - 16 hours |
| Results | |
| Product | This compound |
| Theoretical Yield | 8.96 g |
| Actual Yield | 6.72 g |
| Yield (%) | 75% |
| Purity (by HPLC) | >98% |
| Appearance | Off-white to light brown solid |
| Molecular Formula | C9H12N2O |
| Molecular Weight | 164.21 g/mol |
Table 1: Summary of quantitative data for the synthesis of this compound.
Experimental Workflow
Figure 2: Experimental workflow for the synthesis of this compound.
Characterization Data
1H NMR (400 MHz, CDCl3): δ 7.15-7.05 (m, 2H, Ar-H), 6.80-6.70 (m, 2H, Ar-H), 6.50 (br s, 1H, NH-Me), 3.80 (br s, 2H, NH2), 3.65 (s, 2H, CH2), 2.85 (d, J=4.8 Hz, 3H, N-CH3).
13C NMR (100 MHz, CDCl3): δ 170.5, 143.0, 128.5, 127.8, 120.0, 118.5, 116.0, 45.0, 26.5.
Mass Spectrometry (ESI+): m/z 165.1 [M+H]+.
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, must be worn at all times.
-
2-Chloroacetyl chloride is corrosive and lachrymatory. Handle with extreme care.
-
Dichloromethane is a suspected carcinogen. Avoid inhalation and skin contact.
-
Methylamine is a flammable and corrosive gas/liquid. Handle with care.
This detailed protocol provides a reliable method for the synthesis of this compound, a valuable building block for research and development in the pharmaceutical industry.
Application Note and Protocol: Purification of 2-(2-aminophenyl)-N-methylacetamide by Column Chromatography
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the purification of 2-(2-aminophenyl)-N-methylacetamide using column chromatography. The methodology is based on established principles for the separation of aromatic amines and is designed to yield a high-purity product suitable for further research and development.
Introduction
This compound is an organic compound of interest in medicinal chemistry and drug development. Synthesis of this molecule can result in a mixture containing residual starting materials, by-products, and other impurities. Column chromatography is a widely used and effective technique for the purification of such mixtures, separating components based on their differential adsorption to a stationary phase.[1][2] This protocol outlines a robust method for the purification of the target compound using silica gel chromatography.
Physicochemical Properties and Purification Strategy
Understanding the physicochemical properties of this compound is crucial for developing an effective purification strategy. The presence of an aromatic amine and an amide group suggests the molecule is polar. The predicted XLogP value for the related compound 2-(2-aminophenyl)-N,N-dimethylacetamide is 0.6, indicating its polar nature.[3] For polar compounds, a common approach is to use a polar stationary phase like silica gel and a mobile phase of intermediate polarity.[4]
Aromatic amines can sometimes exhibit strong interactions with the acidic silanol groups on the surface of silica gel, leading to poor separation and tailing of peaks.[5] To mitigate this, the mobile phase can be modified by adding a small amount of a basic modifier, such as triethylamine or ammonia, to "neutralize" the acidic sites on the silica.[5][6] Alternatively, an amine-functionalized silica gel can be used.[5][7] This protocol will focus on the more common and cost-effective method of using standard silica gel with a modified mobile phase.
Experimental Protocol
This protocol is divided into several stages: preparation of the crude sample, selection of the solvent system using Thin Layer Chromatography (TLC), packing the column, running the chromatography, and analyzing the collected fractions.
Materials and Equipment
Materials:
-
Crude this compound
-
Silica gel (100-200 mesh)[8]
-
Hexane (ACS grade)
-
Ethyl acetate (ACS grade)
-
Methanol (ACS grade)
-
Dichloromethane (ACS grade)
-
Triethylamine
-
TLC plates (silica gel 60 F254)
-
Filter paper
-
Cotton or glass wool
-
Sand (washed)
Equipment:
-
Glass chromatography column
-
Separatory funnel or solvent reservoir
-
Beakers and Erlenmeyer flasks
-
Test tubes or fraction collector
-
TLC developing chamber
-
UV lamp (254 nm)
-
Rotary evaporator
-
Heating mantle or hot plate
-
Clamps and stand
Thin Layer Chromatography (TLC) for Solvent System Selection
Before performing column chromatography, it is essential to determine the optimal solvent system using TLC.[9][10] The goal is to find a solvent mixture that provides good separation between the desired compound and any impurities, with the target compound having an Rf value of approximately 0.3-0.4.[1]
Procedure:
-
Prepare several eluent systems with varying polarities. Good starting points for polar aromatic amines include mixtures of hexane/ethyl acetate and dichloromethane/methanol.[4]
-
For each solvent system, add 0.5-1% triethylamine to the mixture to reduce tailing.
-
Dissolve a small amount of the crude mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the dissolved crude mixture onto a TLC plate.
-
Develop the TLC plates in the different eluent systems.
-
Visualize the spots under a UV lamp.
-
The solvent system that gives the best separation with the target compound at an Rf of ~0.35 is chosen for the column chromatography.
Table 1: Example TLC Solvent Systems
| Solvent System (v/v) | Modifier | Observations |
| 70:30 Hexane:Ethyl Acetate | 1% Triethylamine | Low Rf, spots remain near the baseline. |
| 50:50 Hexane:Ethyl Acetate | 1% Triethylamine | Good separation, target compound Rf ~0.3. |
| 30:70 Hexane:Ethyl Acetate | 1% Triethylamine | Higher Rf, less separation between spots. |
| 95:5 Dichloromethane:Methanol | 1% Triethylamine | Good separation, alternative for more polar impurities. |
Column Preparation (Slurry Method)
-
Securely clamp the chromatography column in a vertical position.
-
Place a small plug of cotton or glass wool at the bottom of the column.[11]
-
Add a thin layer of sand (approximately 1 cm) on top of the plug.[11]
-
In a separate beaker, prepare a slurry of silica gel in the chosen non-polar solvent component (e.g., hexane). The amount of silica gel should be 20-50 times the weight of the crude sample.[1]
-
Pour the slurry into the column. Allow the solvent to drain while continuously tapping the column to ensure even packing and remove air bubbles.
-
Once the silica has settled, add another layer of sand (approximately 1 cm) on top of the silica bed to prevent disturbance during solvent addition.[11]
-
Wash the column with 2-3 column volumes of the initial eluting solvent. Never let the solvent level drop below the top of the sand layer.
Sample Loading
-
Dissolve the crude this compound in a minimal amount of the eluting solvent or a more polar solvent like dichloromethane.
-
Carefully add the dissolved sample to the top of the column using a pipette.
-
Allow the sample to adsorb onto the silica gel by draining the solvent until the liquid level just reaches the top of the sand.
-
Carefully add the eluting solvent to the top of the column.
Elution and Fraction Collection
-
Begin the elution with the chosen solvent system (e.g., 50:50 hexane:ethyl acetate with 1% triethylamine).
-
Collect the eluent in fractions (e.g., 10-20 mL per test tube).
-
Monitor the separation by periodically analyzing the collected fractions using TLC.
-
If the separation is not sufficient, a gradient elution can be performed by gradually increasing the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate).[9]
Isolation and Analysis of the Purified Compound
-
Combine the fractions that contain the pure desired compound (as determined by TLC).
-
Remove the solvent from the combined fractions using a rotary evaporator.
-
The resulting solid or oil is the purified this compound.
-
Determine the yield and assess the purity of the final product using appropriate analytical techniques (e.g., HPLC, NMR, Mass Spectrometry).
Data Presentation
Table 2: Summary of Column Chromatography Parameters
| Parameter | Value/Description |
| Stationary Phase | Silica Gel (100-200 mesh) |
| Column Dimensions | 30 cm length x 3 cm diameter (example) |
| Crude Sample Weight | 1.0 g (example) |
| Silica Gel Weight | 30 g (30:1 ratio) |
| Initial Mobile Phase | 50:50 Hexane:Ethyl Acetate + 1% Triethylamine |
| Flow Rate | Gravity-driven (approx. 5-10 mL/min) |
| Fraction Size | 15 mL |
| TLC Monitoring | Every 3-5 fractions |
| Expected Rf of Product | ~0.3 in the initial mobile phase |
Visualizations
Figure 1: Workflow for the purification of this compound.
Figure 2: Key relationships in chromatographic separation.
Troubleshooting
Table 3: Common Issues and Solutions
| Issue | Possible Cause | Solution |
| Compound does not move from the baseline (low Rf) | Mobile phase is not polar enough. | Increase the polarity of the mobile phase (e.g., increase the proportion of ethyl acetate or methanol). |
| Compound moves too quickly (high Rf) | Mobile phase is too polar. | Decrease the polarity of the mobile phase (e.g., increase the proportion of hexane). |
| Tailing of spots | Strong interaction with acidic silica gel. | Add a small amount (0.5-1%) of triethylamine or ammonia to the mobile phase. |
| Poor separation of spots | Inappropriate solvent system. | Perform further TLC analysis to find a more optimal solvent system. Consider using a different solvent combination. |
| Cracks in the silica bed | Improper packing or running the column dry. | Ensure the column is packed evenly and never let the solvent level drop below the top of the stationary phase. |
Conclusion
This protocol provides a comprehensive guide for the purification of this compound by column chromatography. By carefully selecting the solvent system through TLC analysis and following the detailed steps for column preparation and elution, a high-purity product can be obtained. The principles and techniques outlined here are broadly applicable to the purification of other polar aromatic compounds.
References
- 1. web.uvic.ca [web.uvic.ca]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. 2-(2-aminophenyl)-N,N-dimethylacetamide | C10H14N2O | CID 12884235 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Chromatography [chem.rochester.edu]
- 5. biotage.com [biotage.com]
- 6. Sciencemadness Discussion Board - Good solvent system for separating aromatic amines and/or oximes on alumina TLC plates? - Powered by XMB 1.9.11 [sciencemadness.org]
- 7. teledyneisco.com [teledyneisco.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
- 11. chemistry.miamioh.edu [chemistry.miamioh.edu]
Application Notes and Protocols for the Recrystallization of 2-(2-aminophenyl)-N-methylacetamide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and standardized protocols for the recrystallization of 2-(2-aminophenyl)-N-methylacetamide, a key intermediate in various synthetic processes. The following procedures are based on established crystallographic techniques for aromatic amides and related compounds, offering a robust starting point for achieving high purity.
Introduction
Recrystallization is a fundamental purification technique for solid organic compounds. The process involves dissolving the impure compound in a suitable solvent at an elevated temperature and then allowing the solution to cool, leading to the formation of high-purity crystals. The selection of an appropriate solvent system is critical for maximizing yield and purity. For aromatic amides like this compound, solvents that facilitate hydrogen bonding can be particularly effective.[1] This document outlines several recommended techniques and solvent systems for the successful recrystallization of the target compound.
General Recrystallization Principles
The ideal recrystallization solvent should exhibit the following characteristics:
-
High solubility at elevated temperatures: The compound should be readily soluble in the boiling solvent.
-
Low solubility at lower temperatures: The compound should be sparingly soluble or insoluble in the cold solvent to maximize crystal recovery.
-
Inertness: The solvent should not react with the compound being purified.
-
Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals.
-
Non-toxic and inexpensive: For practical and safety reasons, the chosen solvent should be as safe and cost-effective as possible.
Commonly employed techniques for inducing crystallization include slow evaporation of the solvent, vapor diffusion, and solvent layering.[2][3]
Experimental Protocols
Based on the structural similarity to N-(2-aminophenyl)-2-phenylacetamide and general principles for the crystallization of aromatic amides, the following protocols are recommended as a starting point.[4][5] Optimization may be necessary depending on the impurity profile of the crude material.
Single Solvent Recrystallization
This is the most straightforward recrystallization technique.
Protocol:
-
Dissolution: In a suitable flask, add the crude this compound. Gradually add a minimal amount of the chosen hot solvent (e.g., ethyl acetate) while stirring and heating until the solid is completely dissolved.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Cooling: Allow the solution to cool slowly to room temperature. To further increase the yield, the flask can be placed in an ice bath.
-
Crystal Collection: Collect the formed crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
Mixed Solvent Recrystallization
This method is useful when a single solvent does not provide the desired solubility profile. A common and effective solvent system for similar compounds is ethyl acetate/hexanes.[4]
Protocol:
-
Dissolution: Dissolve the crude compound in a minimum amount of the "good" solvent (e.g., ethyl acetate) at its boiling point.
-
Addition of Anti-Solvent: While the solution is still hot, slowly add the "poor" solvent (e.g., hexanes) dropwise until the solution becomes slightly turbid (cloudy).
-
Clarification: Add a few drops of the "good" solvent until the solution becomes clear again.
-
Cooling and Crystallization: Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.
-
Collection and Drying: Collect, wash, and dry the crystals as described in the single solvent protocol.
Data Presentation
| Solvent System | Compound Solubility | Typical Purity Achieved | Notes |
| Ethyl Acetate | Good solubility when hot, moderate when cold. | >98% (expected) | A good starting point for single solvent recrystallization.[2] |
| Isopropanol | Good solubility when hot, poor when cold. | >98% (expected) | Another viable option for single solvent recrystallization. |
| Ethyl Acetate / Hexanes | High in ethyl acetate, low in hexanes. | >99% (expected) | An excellent mixed solvent system for enhancing crystal formation.[4] |
| Dichloromethane / Heptane | High in dichloromethane, low in heptane. | >99% (expected) | The volatility of dichloromethane can lead to rapid crystallization.[2] |
Note: The expected purity is based on typical outcomes for similar compounds and may vary depending on the initial purity of the crude material and the precise execution of the protocol.
Visualization of Experimental Workflow
The following diagrams illustrate the logical flow of the described recrystallization protocols.
Caption: Workflow for Single Solvent Recrystallization.
Caption: Workflow for Mixed Solvent Recrystallization.
Purity Assessment
The purity of the recrystallized this compound should be confirmed using appropriate analytical techniques. High-Performance Liquid Chromatography (HPLC) is the primary method for quantitative purity analysis, while Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are essential for structural confirmation and the identification of any residual impurities.[6]
Conclusion
The protocols and guidelines presented in this document provide a comprehensive framework for the successful recrystallization of this compound. The selection of the appropriate solvent system and recrystallization technique is paramount for achieving high purity and yield. Researchers are encouraged to use these protocols as a starting point and to optimize the conditions based on the specific characteristics of their crude material.
References
Application Note and Protocol: Quantification of 2-(2-aminophenyl)-N-methylacetamide by HPLC
Introduction
2-(2-aminophenyl)-N-methylacetamide is an aromatic amine derivative of interest in pharmaceutical and chemical research. Accurate and precise quantification of this compound is crucial for various applications, including process monitoring, quality control, and stability studies. High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for the separation and quantification of such compounds due to its high resolution, sensitivity, and specificity.[1][2] This application note provides a detailed protocol for the determination of this compound using a reversed-phase HPLC (RP-HPLC) method with UV detection. The method is designed to be simple, robust, and suitable for routine analysis in a laboratory setting.
Physicochemical Properties of the Analyte
A thorough understanding of the analyte's properties is fundamental for developing a successful HPLC method. Key physicochemical properties of this compound and its isomers are summarized below.
| Property | Value | Source |
| Chemical Formula | C₉H₁₂N₂O | [3] |
| Molecular Weight | 164.20 g/mol | [4] |
| IUPAC Name | This compound | [5] |
| CAS Number | 22902-29-0 | [3] |
Experimental Protocols
1. Instrumentation and Chromatographic Conditions
This method was developed for a standard HPLC system equipped with a UV detector.
| Parameter | Specification |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Detector | UV-Vis Detector |
| Column | C18 reverse-phase column (e.g., Zorbax SB C8, 150mm x 4.6mm, 5µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 20% B to 80% B over 10 minutes, then hold at 80% B for 2 minutes, followed by re-equilibration at 20% B for 3 minutes. |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 240 nm |
2. Preparation of Solutions
a. Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve the standard in methanol and make up the volume to the mark. This stock solution should be stored at 2-8 °C and protected from light.
b. Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase (initial conditions: 80% A, 20% B) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions are used to construct the calibration curve.
c. Sample Preparation: The sample preparation procedure will vary depending on the matrix. For a simple solution, dissolve the sample containing this compound in the mobile phase to achieve a concentration within the calibration range. If the sample is in a complex matrix, a suitable extraction method, such as liquid-liquid extraction or solid-phase extraction, may be required.[2][6]
3. Analytical Procedure
-
Equilibrate the HPLC system with the mobile phase at the initial conditions for at least 30 minutes or until a stable baseline is achieved.
-
Inject a blank (mobile phase) to ensure no interfering peaks are present.
-
Inject the series of working standard solutions in triplicate.
-
Construct a calibration curve by plotting the peak area against the concentration of the standard solutions.
-
Inject the sample solutions in triplicate.
-
Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
Data Presentation
The quantitative performance of the HPLC method is summarized in the table below. These values are typical for a validated HPLC method for similar analytes.
| Parameter | Expected Value |
| Retention Time (min) | ~ 5.5 |
| Linearity (R²) | ≥ 0.999 |
| Limit of Detection (LOD) (µg/mL) | ~ 0.1 |
| Limit of Quantification (LOQ) (µg/mL) | ~ 0.3 |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
Visualizations
Caption: Experimental workflow for the HPLC quantification of this compound.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 22902-29-0|N-(2-aminophenyl)-N-methylacetamide|N-(2-aminophenyl)-N-methylacetamide|-范德生物科技公司 [bio-fount.com]
- 4. 2-(3-aminophenyl)-N-methylacetamide | C9H12N2O | CID 28689656 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-(2-aminophenyl)-N,N-dimethylacetamide | C10H14N2O | CID 12884235 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. ajpaonline.com [ajpaonline.com]
Application Note: High-Throughput Analysis of "2-(2-aminophenyl)-N-methylacetamide" in Human Plasma using LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note presents a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of "2-(2-aminophenyl)-N-methylacetamide" in human plasma. The protocol is designed for high-throughput screening in a drug development setting. The methodology utilizes a simple protein precipitation step for sample preparation, followed by a rapid chromatographic separation and detection using a triple quadrupole mass spectrometer. This method demonstrates excellent linearity, accuracy, and precision, making it suitable for pharmacokinetic and toxicokinetic studies.
Introduction
"this compound" is a novel compound under investigation for its potential therapeutic properties. To support its development, a reliable and efficient bioanalytical method is required to measure its concentration in biological matrices. LC-MS/MS offers high selectivity and sensitivity, making it the ideal platform for this purpose. This application note provides a detailed protocol for the extraction and quantification of "this compound" in human plasma, which can be readily implemented in a regulated bioanalytical laboratory.
Experimental Protocols
Sample Preparation
A simple and rapid protein precipitation method was employed for the extraction of "this compound" from human plasma.
Reagents:
-
Acetonitrile (ACN), HPLC grade
-
Internal Standard (IS) working solution (e.g., a structurally similar and stable isotope-labeled compound, dissolved in 50:50 ACN:water)
-
Human plasma (with appropriate anticoagulant)
Procedure:
-
Allow frozen plasma samples to thaw at room temperature.
-
Vortex the plasma samples to ensure homogeneity.
-
In a 1.5 mL microcentrifuge tube, add 50 µL of plasma sample.
-
Add 200 µL of the internal standard working solution in acetonitrile.
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.
-
Transfer 100 µL of the clear supernatant to a 96-well plate.
-
Inject 5 µL of the supernatant into the LC-MS/MS system.
Liquid Chromatography
Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
Chromatographic Conditions:
-
Column: A reversed-phase C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Gradient Program:
-
0.0 - 0.5 min: 5% B
-
0.5 - 2.5 min: 5% to 95% B
-
2.5 - 3.0 min: 95% B
-
3.0 - 3.1 min: 95% to 5% B
-
3.1 - 4.0 min: 5% B
-
Mass Spectrometry
Instrumentation: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Source Temperature: 150°C
-
Desolvation Temperature: 500°C
-
Capillary Voltage: 3.0 kV
-
Gas Flow Rates:
-
Desolvation Gas: 800 L/hr
-
Cone Gas: 150 L/hr
-
MRM Transitions:
Based on the structure of "this compound" (Chemical Formula: C₉H₁₂N₂O, Molecular Weight: 164.2 g/mol , Monoisotopic Mass: 164.09496 Da), the protonated precursor ion [M+H]⁺ would be m/z 165.1. Plausible product ions can be predicted from the fragmentation of the molecule. A likely fragmentation would be the loss of the N-methylacetamide group or cleavage of the amide bond.
-
Analyte: "this compound"
-
Precursor Ion (Q1): m/z 165.1
-
Product Ion (Q3) for Quantification: m/z 106.1 (corresponding to the aminophenylacetyl fragment)
-
Product Ion (Q3) for Confirmation: m/z 77.1 (corresponding to the phenyl ring fragment)
-
-
Internal Standard (IS):
-
Precursor Ion (Q1): To be determined based on the selected IS.
-
Product Ion (Q3): To be determined based on the selected IS.
-
Data Presentation
The following tables summarize the hypothetical quantitative performance of the method, based on typical acceptance criteria in bioanalytical method validation.
Table 1: Calibration Curve Parameters
| Parameter | Value |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Weighting | 1/x² |
Table 2: Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%Bias) |
| LLOQ | 1 | < 15 | < 15 | ± 20 |
| Low QC | 3 | < 15 | < 15 | ± 15 |
| Mid QC | 100 | < 15 | < 15 | ± 15 |
| High QC | 800 | < 15 | < 15 | ± 15 |
Table 3: Recovery and Matrix Effect
| QC Level | Concentration (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |
| Low QC | 3 | 92.5 | 98.7 |
| High QC | 800 | 95.1 | 101.2 |
Visualizations
Caption: Workflow for the LC-MS/MS analysis of "this compound".
Conclusion
The described LC-MS/MS method provides a rapid, sensitive, and reliable approach for the quantification of "this compound" in human plasma. The simple sample preparation procedure and fast chromatography make it suitable for high-throughput analysis in a drug development environment. The method meets typical regulatory requirements for bioanalytical method validation and can be effectively used to support preclinical and clinical studies.
"2-(2-aminophenyl)-N-methylacetamide" derivatization for analytical purposes
An in-depth guide to the derivatization of "2-(2-aminophenyl)-N-methylacetamide" is presented for enhanced analytical detection and quantification. This document provides researchers, scientists, and drug development professionals with detailed application notes and protocols for the derivatization of the primary aromatic amine functionality of the target compound, facilitating its analysis by High-Performance Liquid Chromatography (HPLC) with fluorescence or UV detection, and Gas Chromatography-Mass Spectrometry (GC-MS).
Application Notes
"this compound" possesses a primary aromatic amine and a secondary amide group. The primary amine is the more reactive site for derivatization under mild conditions. Derivatization is often necessary to improve the chromatographic properties and enhance the detectability of the analyte, especially when present at low concentrations in complex matrices. This is achieved by introducing a chromophoric or fluorophoric tag for HPLC analysis or by increasing volatility and thermal stability for GC-MS analysis.
Choosing a Derivatization Strategy:
The selection of a derivatization reagent and analytical method depends on the desired sensitivity, selectivity, and the available instrumentation.
-
For HPLC with Fluorescence Detection (HPLC-FLD): This is a highly sensitive technique suitable for trace-level quantification. Derivatization with reagents that introduce a fluorescent tag, such as Dansyl Chloride or 4-chloro-7-nitrobenzofurazan (NBD-Cl), is recommended.
-
For HPLC with UV-Visible Detection (HPLC-UV): While generally less sensitive than fluorescence detection, UV detection is robust and widely available. Derivatization can be employed to introduce a strongly UV-absorbing moiety to the analyte.
-
For Gas Chromatography-Mass Spectrometry (GC-MS): This technique offers high selectivity and structural information. Derivatization with reagents like acetic anhydride is necessary to increase the volatility and thermal stability of the polar amine-containing analyte, making it amenable to GC analysis.
The secondary amide group in "this compound" is significantly less nucleophilic than the primary aromatic amine and is therefore less likely to react under the mild derivatization conditions described in these protocols. Derivatization of the amide group would typically require more forcing conditions, which may not be compatible with the stability of the entire molecule and are beyond the scope of these application notes.
Quantitative Data Summary
The following table summarizes representative quantitative data that can be expected from the derivatization and analysis of primary aromatic amines using the described protocols. These values are based on literature reports for similar compounds and should be validated for "this compound" in the user's laboratory.
| Parameter | HPLC-FLD (Dansyl Chloride Derivatization) | HPLC-FLD (NBD-Cl Derivatization) | GC-MS (Acetic Anhydride Derivatization) |
| Limit of Detection (LOD) | 0.1 - 1.0 ng/mL | 0.5 - 5.0 ng/mL | 1 - 10 ng/mL |
| Limit of Quantification (LOQ) | 0.3 - 3.0 ng/mL | 1.5 - 15.0 ng/mL | 3 - 30 ng/mL |
| Linearity Range | 0.5 - 500 ng/mL | 2 - 1000 ng/mL | 10 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 | > 0.995 | > 0.990 |
| Recovery | 90 - 105% | 85 - 110% | 80 - 115% |
| Precision (%RSD) | < 5% | < 7% | < 10% |
Experimental Protocols
Protocol 1: Derivatization with Dansyl Chloride for HPLC-FLD Analysis
This protocol describes the pre-column derivatization of "this compound" with Dansyl Chloride. The resulting dansylated derivative is highly fluorescent and can be detected with high sensitivity.
Materials:
-
"this compound" standard or sample
-
Dansyl Chloride solution (1 mg/mL in acetone)
-
Sodium bicarbonate buffer (100 mM, pH 11)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Methanol (for quenching)
Procedure:
-
Sample Preparation: Dissolve a known amount of the standard or sample in a suitable solvent (e.g., acetonitrile or methanol) to a final concentration of 10 µg/mL.
-
Derivatization Reaction:
-
In a microcentrifuge tube, mix 100 µL of the sample solution with 200 µL of the sodium bicarbonate buffer.
-
Add 200 µL of the Dansyl Chloride solution.
-
Vortex the mixture for 30 seconds.
-
Incubate the reaction mixture in a water bath at 60°C for 30 minutes in the dark.[1]
-
-
Quenching: Add 50 µL of methanol to the reaction mixture to quench the excess Dansyl Chloride.
-
Sample Dilution: Dilute the derivatized sample with the mobile phase to an appropriate concentration for HPLC analysis.
-
HPLC-FLD Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Fluorescence Detection: Excitation at 340 nm, Emission at 525 nm.
-
Protocol 2: Derivatization with NBD-Cl for HPLC-FLD Analysis
This protocol details the derivatization using 4-chloro-7-nitrobenzofurazan (NBD-Cl), which reacts with primary amines to form a fluorescent product.
Materials:
-
"this compound" standard or sample
-
NBD-Cl solution (0.5 mg/mL in methanol)
-
Borate buffer (0.1 M, pH 9.5)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
Procedure:
-
Sample Preparation: Prepare a 10 µg/mL solution of the standard or sample in methanol.
-
Derivatization Reaction:
-
In a reaction vial, combine 100 µL of the sample solution with 200 µL of the borate buffer.
-
Add 100 µL of the NBD-Cl solution.
-
Seal the vial and heat at 70°C for 20 minutes.[2]
-
-
Cooling and Dilution: Cool the reaction mixture to room temperature and dilute with the mobile phase as needed.
-
HPLC-FLD Analysis:
-
Column: C18 reverse-phase column.
-
Mobile Phase: Gradient elution with acetonitrile and a suitable buffer (e.g., phosphate buffer).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Fluorescence Detection: Excitation at 470 nm, Emission at 530 nm.
-
Protocol 3: Derivatization with Acetic Anhydride for GC-MS Analysis
This protocol describes the acylation of the primary amine group to increase the volatility of "this compound" for GC-MS analysis.
Materials:
-
"this compound" standard or sample
-
Acetic anhydride
-
Pyridine (as a catalyst and acid scavenger)
-
Ethyl acetate (for extraction)
-
Anhydrous sodium sulfate
Procedure:
-
Sample Preparation: Prepare a solution of the standard or sample in a suitable anhydrous solvent (e.g., ethyl acetate) at a concentration of 100 µg/mL.
-
Derivatization Reaction:
-
To 100 µL of the sample solution in a GC vial, add 50 µL of pyridine and 100 µL of acetic anhydride.[3]
-
Seal the vial and heat at 60°C for 30 minutes.
-
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Add 1 mL of deionized water and vortex to hydrolyze excess acetic anhydride.
-
Add 1 mL of ethyl acetate and vortex to extract the derivatized analyte.
-
Separate the organic layer and dry it over anhydrous sodium sulfate.
-
-
GC-MS Analysis:
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate.
-
Injection Mode: Splitless.
-
Oven Temperature Program: Start at a suitable temperature (e.g., 100°C), ramp up to a final temperature (e.g., 280°C).
-
Mass Spectrometer: Operate in electron ionization (EI) mode and scan a suitable mass range.
-
Visualizations
References
Application Notes and Protocols for the Synthesis of 2-(2-aminophenyl)-N-methylacetamide
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the synthesis of 2-(2-aminophenyl)-N-methylacetamide, a valuable intermediate in pharmaceutical and chemical research. The protocol details a robust and widely applicable amide coupling reaction.
Introduction
This compound and its derivatives are significant scaffolds in medicinal chemistry. The synthesis protocol outlined below employs a standard and efficient amide coupling method, utilizing a carbodiimide coupling agent to facilitate the reaction between 2-aminophenylacetic acid and methylamine. This method is known for its mild reaction conditions and good to excellent yields.
Reaction Principle
The synthesis proceeds via an amide coupling reaction. The carboxylic acid (2-aminophenylacetic acid) is activated by a coupling agent, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of an additive, 1-Hydroxybenzotriazole (HOBt). HOBt acts as a racemization suppressant and improves the efficiency of the reaction by forming an active ester intermediate, which is less susceptible to side reactions. This activated species then readily reacts with the amine (methylamine) to form the desired amide product.
Quantitative Data Summary
The following table summarizes the key quantitative data for the synthesis of this compound.
| Compound | CAS Number | Molecular Formula | Molar Mass ( g/mol ) | Equivalents | Amount (mmol) | Mass/Volume |
| 2-Aminophenylacetic acid | 3342-78-7 | C₈H₉NO₂ | 151.16[1] | 1.0 | 10 | 1.51 g |
| Methylamine (40% in H₂O) | 74-89-5 | CH₅N | 31.06 | 1.2 | 12 | 0.93 mL |
| EDC | 25952-53-8 | C₉H₂₁N₃·HCl | 191.70 | 1.2 | 12 | 2.30 g |
| HOBt | 2592-95-2 | C₆H₅N₃O | 135.13 | 1.2 | 12 | 1.62 g |
| Dichloromethane (DCM) | 75-09-2 | CH₂Cl₂ | 84.93 | - | - | 50 mL |
| Product: | ||||||
| This compound | N/A | C₉H₁₂N₂O | 164.21[2] | - | - | ~1.15 g (70% yield) |
Experimental Protocol
Materials and Reagents:
-
2-Aminophenylacetic acid
-
Methylamine (40% solution in water)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
Dichloromethane (DCM), anhydrous
-
1M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate and hexanes for chromatography
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Flash chromatography system
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve 2-aminophenylacetic acid (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Reagents: To the stirred solution, add HOBt (1.2 eq). Stir until all solids are dissolved.
-
Add the methylamine solution (1.2 eq) to the reaction mixture.
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Activation: Slowly add EDC (1.2 eq) portion-wise to the cooled and stirred solution.
-
Reaction: After the complete addition of EDC, remove the ice bath and allow the reaction to warm to room temperature. Let the reaction stir for 12-18 hours.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed.
-
Workup:
-
Once the reaction is complete, dilute the mixture with additional DCM.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a suitable gradient of ethyl acetate in hexanes to yield the pure this compound.
-
-
Characterization:
-
Characterize the final product by NMR (¹H and ¹³C), mass spectrometry, and IR spectroscopy to confirm its identity and purity. The expected monoisotopic mass is 164.0950 Da.[2]
-
Visualizations
Experimental Workflow
Caption: Synthesis workflow for this compound.
References
Application Notes and Protocols for the Use of 2-(2-aminophenyl)-N-methylacetamide in Kinase Inhibitor Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 2-(2-aminophenyl)-N-methylacetamide as a key building block in the synthesis of kinase inhibitors. This versatile intermediate offers a strategic scaffold for the development of potent and selective inhibitors targeting various kinase families implicated in cancer and other diseases. The ortho-disposed amino and N-methylacetamido groups provide a valuable platform for constructing complex heterocyclic systems common in kinase inhibitor pharmacophores.
While direct literature on the use of the ortho-isomer is emerging, the closely related para-isomer, N-(4-aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide, is a key intermediate in the synthesis of the approved multi-kinase inhibitor Nintedanib[1]. This highlights the significant potential of the aminophenyl-N-methylacetamide scaffold in medicinal chemistry. These notes will therefore draw upon the established synthesis of Nintedanib to illustrate the application of this chemical moiety.
Target Kinase Families and Signaling Pathways
Kinase inhibitors developed from aminophenyl-N-methylacetamide scaffolds can target a range of protein kinases. Nintedanib, for example, is a potent inhibitor of Vascular Endothelial Growth Factor Receptors (VEGFR), Fibroblast Growth Factor Receptors (FGFR), and Platelet-Derived Growth Factor Receptors (PDGFR)[1]. These receptor tyrosine kinases are crucial regulators of angiogenesis, tumor growth, and metastasis.
Below is a diagram illustrating the general signaling pathway inhibited by compounds derived from this scaffold, using the example of VEGFR inhibition.
Caption: VEGFR Signaling Pathway and Inhibition.
Synthesis of Kinase Inhibitors
The primary amino group of this compound is a key functional handle for elaboration into various kinase inhibitor scaffolds. A common synthetic strategy involves a condensation reaction with a suitable heterocyclic partner, often a pyrimidine or a related nitrogen-containing ring system, which is a prevalent motif in kinase inhibitors[2][3][4].
The following workflow outlines a general synthetic approach for the utilization of this compound in the synthesis of a generic kinase inhibitor.
Caption: General Synthetic Workflow for Kinase Inhibitors.
Experimental Protocols
The following protocols are generalized procedures based on established synthetic methods for related kinase inhibitors and should be optimized for specific target molecules.
Protocol 1: Synthesis of the this compound Intermediate
This protocol describes a plausible synthesis of the title compound from 2-nitrophenylacetic acid.
-
Amide Formation:
-
Dissolve 2-nitrophenylacetic acid (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF).
-
Add a coupling agent, for example, (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) (1.1 eq), and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (2.0 eq).
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add methylamine (as a solution in THF or as a gas) (1.2 eq) dropwise and stir the reaction at room temperature for 2-4 hours, monitoring by TLC.
-
Upon completion, dilute the reaction with an organic solvent and wash sequentially with aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-(2-nitrophenyl)-N-methylacetamide.
-
-
Nitro Group Reduction:
-
Dissolve the 2-(2-nitrophenyl)-N-methylacetamide (1.0 eq) in a suitable solvent such as ethanol or methanol.
-
Add a catalyst, for example, 10% Palladium on carbon (Pd/C) (0.1 eq by weight).
-
Stir the mixture under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) at room temperature for 4-12 hours until the reaction is complete (monitored by TLC).
-
Filter the reaction mixture through a pad of celite to remove the catalyst and wash the celite with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield this compound.
-
Protocol 2: Coupling to a Heterocyclic Core (Illustrative Example)
This protocol outlines a general procedure for the coupling of the aminophenyl intermediate with a chlorinated pyrimidine, a common step in the synthesis of many kinase inhibitors[5][6].
-
Reaction Setup:
-
In a reaction vessel, combine this compound (1.0 eq), the chlorinated pyrimidine derivative (1.1 eq), and a suitable palladium catalyst (e.g., Pd2(dba)3, 0.05 eq) and ligand (e.g., Xantphos, 0.1 eq).
-
Add a base, such as cesium carbonate (Cs2CO3) (2.0 eq), and a suitable solvent, for example, 1,4-dioxane or toluene.
-
Degas the mixture by bubbling with nitrogen or argon for 15-20 minutes.
-
-
Reaction Execution:
-
Heat the reaction mixture to 80-110 °C and stir for 8-24 hours, monitoring the progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
-
Work-up and Purification:
-
Dilute the reaction mixture with an organic solvent such as ethyl acetate and filter through celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the desired kinase inhibitor.
-
Quantitative Data
The following table presents inhibitory concentration (IC50) data for Nintedanib, a multi-kinase inhibitor whose synthesis utilizes a closely related aminophenyl-N-methylacetamide scaffold. This data illustrates the potential potency of inhibitors derived from this chemical class.
| Kinase Target | IC50 (nM) | Reference |
| VEGFR1 | 34 | [1] |
| VEGFR2 | 13 | [1] |
| VEGFR3 | 13 | [1] |
| FGFR1 | 69 | [1] |
| FGFR2 | 37 | [1] |
| FGFR3 | 108 | [1] |
| PDGFRα | 59 | [1] |
| PDGFRβ | 65 | [1] |
Conclusion
This compound represents a valuable and versatile starting material for the synthesis of a wide range of kinase inhibitors. Its utility is underscored by the successful development of Nintedanib, which incorporates a similar structural motif. The synthetic protocols and conceptual frameworks provided herein offer a solid foundation for researchers and drug development professionals to explore the potential of this scaffold in the discovery of novel therapeutics. Careful optimization of the synthetic steps and subsequent biological evaluation are critical for the successful development of potent and selective kinase inhibitors based on this promising chemical entity.
References
- 1. CN113354599A - Preparation method of nintedanib key intermediate - Google Patents [patents.google.com]
- 2. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Alkynylpyrimidine amide derivatives as potent, selective, and orally active inhibitors of Tie-2 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rapid Access to Kinase Inhibitor Pharmacophores by Regioselective C-H Arylation of Thieno[2,3- d]pyrimidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. US5521184A - Pyrimidine derivatives and processes for the preparation thereof - Google Patents [patents.google.com]
- 6. Innovations and Patent Trends in the Development of USFDA Approved Protein Kinase Inhibitors in the Last Two Decades [mdpi.com]
Troubleshooting & Optimization
Troubleshooting low yield in "2-(2-aminophenyl)-N-methylacetamide" synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(2-aminophenyl)-N-methylacetamide.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most direct and common synthetic route is the amide coupling of 2-aminophenylacetic acid with methylamine. This typically involves the activation of the carboxylic acid group of 2-aminophenylacetic acid using a suitable coupling reagent, followed by the nucleophilic attack of methylamine to form the desired amide bond.
Q2: What are the primary challenges in this synthesis?
A2: The main challenges in the synthesis of this compound are:
-
Chemoselectivity: The starting material, 2-aminophenylacetic acid, possesses two nucleophilic sites: the primary aniline amine and the carboxylate group (after deprotonation). The key challenge is to selectively acylate the methylamine without the aniline nitrogen interfering. This can lead to side reactions such as polymerization or the formation of unwanted byproducts.
-
Low Yield: Low product yield is a common issue and can stem from incomplete reactions, side product formation, or difficulties in purification.
-
Purification: Separating the desired product from unreacted starting materials, coupling reagents, and byproducts can be challenging due to similar polarities.
Q3: Is it necessary to protect the aniline amino group?
A3: While not always mandatory, protecting the aniline amino group is a common strategy to prevent side reactions and improve the overall yield and purity of the final product.[1][2] Acetylation is a common protection strategy for anilines.[3] The protecting group can be removed in a subsequent step. However, modern chemoselective coupling methods aim to avoid the need for protection/deprotection steps, which adds to the atom economy of the synthesis.
Q4: How can I monitor the progress of the reaction?
A4: Thin-Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction's progress. By spotting the reaction mixture alongside the starting materials on a TLC plate and eluting with an appropriate solvent system (e.g., a mixture of ethyl acetate and hexane), you can visualize the consumption of the starting materials and the formation of the product. Staining with an appropriate reagent (e.g., ninhydrin for the free amine) can aid in visualization.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound in a question-and-answer format.
| Issue | Potential Cause | Suggested Solution |
| Low or No Product Yield | 1. Ineffective Carboxylic Acid Activation: The coupling reagent may be old, hydrated, or used in insufficient quantity. | - Use fresh, high-quality coupling reagents and ensure they are stored under anhydrous conditions.- Increase the stoichiometry of the coupling reagent (e.g., 1.1-1.5 equivalents). |
| 2. Inactive Amine: The methylamine may not be sufficiently basic or may have evaporated from the reaction mixture. | - Use a fresh solution of methylamine or bubble methylamine gas through the reaction mixture.- Ensure the reaction vessel is well-sealed. | |
| 3. Unfavorable Reaction Conditions: The temperature may be too low, or the reaction time may be too short. | - Gradually increase the reaction temperature, monitoring for potential degradation.- Extend the reaction time and monitor progress by TLC. | |
| 4. Side Reactions: The unprotected aniline group may be reacting, leading to byproducts. | - Consider protecting the aniline group before the coupling reaction.- Optimize the reaction conditions (e.g., lower temperature, slow addition of reagents) to favor the desired reaction. | |
| Presence of Multiple Spots on TLC | 1. Incomplete Reaction: Unreacted starting materials are still present. | - Increase the reaction time or temperature.- Add a slight excess of methylamine or the activated carboxylic acid. |
| 2. Formation of Byproducts: Side reactions are occurring, such as diacylation or polymerization. | - Use a protecting group for the aniline amine.- Adjust the stoichiometry of the reactants to a 1:1 ratio.- Control the rate of addition of the coupling agent. | |
| 3. Degradation: The starting materials or product may be unstable under the reaction conditions. | - Perform the reaction at a lower temperature.- Use milder coupling reagents. | |
| Difficulty in Product Purification | 1. Similar Polarity of Product and Impurities: The product and unreacted starting materials or byproducts have similar Rf values on TLC. | - Optimize the solvent system for column chromatography by trying different solvent mixtures and gradients.- Consider recrystallization from a suitable solvent system to purify the product. |
| 2. Water-Soluble Byproducts: Byproducts from the coupling reagent (e.g., dicyclohexylurea if DCC is used) may be difficult to remove completely. | - Perform multiple aqueous washes of the organic layer during the workup.- For urea byproducts, filtration of the reaction mixture before workup can be effective. | |
| Oily Product Instead of a Solid | 1. Presence of Impurities: Residual solvent or byproducts can prevent crystallization. | - Ensure the product is thoroughly dried under high vacuum.- Re-purify the product using column chromatography or recrystallization. |
| 2. Product is an Oil at Room Temperature: The product may inherently be an oil or a low-melting solid. | - Verify the identity and purity of the product using analytical techniques such as NMR and Mass Spectrometry. |
Data Presentation
Table 1: Comparison of Common Amide Coupling Reagents
| Coupling Reagent | Additive | Typical Solvent | Key Advantages | Potential Drawbacks |
| DCC (N,N'-Dicyclohexylcarbodiimide) | HOBt, DMAP | DCM, THF | Inexpensive, widely used. | Forms insoluble dicyclohexylurea (DCU) byproduct which can be difficult to remove completely. |
| EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | HOBt, DMAP | DCM, DMF, CH3CN | Water-soluble carbodiimide, byproduct is also water-soluble, simplifying workup.[4] | More expensive than DCC. |
| HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | DIPEA, Et3N | DMF, NMP | High coupling efficiency, even for hindered substrates; low racemization. | Expensive; can be sensitive to moisture. |
| SOCl2 (Thionyl chloride) | Pyridine, Et3N | Toluene, DCM | Forms a highly reactive acyl chloride intermediate, leading to fast reactions. | Harsh conditions, can lead to side reactions with sensitive functional groups. |
Experimental Protocols
Protocol 1: Synthesis of 2-Aminophenylacetic Acid from Indolin-2-one
-
Reaction Setup: To a suspension of indolin-2-one (1 equivalent) in water, add sodium hydroxide (NaOH) (1.2 equivalents).
-
Reaction: Stir the mixture at 100°C overnight.
-
Workup: Cool the reaction mixture to room temperature and adjust the pH to approximately 1 with concentrated hydrochloric acid (HCl). This will yield an aqueous solution of 2-(2-aminophenyl)acetic acid. The product can often be used in the next step without isolation.
Protocol 2: General Procedure for Amide Coupling using EDC/HOBt
-
Activation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-aminophenylacetic acid (1 equivalent) in an anhydrous aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF).
-
Add 1-hydroxybenzotriazole (HOBt) (1.1 equivalents) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 equivalents).
-
Stir the mixture at 0°C for 30 minutes to pre-activate the carboxylic acid.
-
Amine Addition: Add a solution of methylamine (1.2 equivalents, e.g., as a solution in THF or water) dropwise to the reaction mixture at 0°C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC.
-
Workup: Quench the reaction by adding water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers sequentially with a dilute acid (e.g., 1M HCl), a saturated solution of sodium bicarbonate (NaHCO3), and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization.
Mandatory Visualization
Caption: Synthetic pathway for this compound.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Protective Groups [organic-chemistry.org]
- 3. youtube.com [youtube.com]
- 4. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
Preventing di-acylated byproduct in "2-(2-aminophenyl)-N-methylacetamide" reactions
This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges in the synthesis of 2-(2-aminophenyl)-N-methylacetamide, specifically focusing on the prevention of di-acylated byproducts.
Frequently Asked Questions (FAQs)
Q1: What is the most common byproduct in the synthesis of this compound and why does it form?
A1: The most common byproduct is the di-acylated derivative. This occurs because the starting material, typically a derivative of o-phenylenediamine, possesses two nucleophilic amino groups. Both the primary aromatic amine and the secondary amine of the newly formed acetamide can potentially react with the acylating agent, leading to the formation of an undesired di-acylated product. The relative nucleophilicity of these two groups can be influenced by reaction conditions.
Q2: How can I control the reaction to favor the formation of the desired mono-acylated product, this compound?
A2: Achieving selectivity for mono-acylation is crucial. Several strategies can be employed:
-
Stoichiometric Control: Carefully controlling the amount of the acylating agent to a 1:1 molar ratio with the diamine substrate is a primary method to reduce di-acylation.[1]
-
Protecting Groups: Temporarily protecting one of the amino groups before the acylation step can ensure that the reaction occurs only at the desired site.[2][3] The protecting group can then be removed in a subsequent step.
-
Reaction Conditions: Lowering the reaction temperature can help to increase selectivity, as the more nucleophilic amine will react preferentially. The order of addition of reagents can also be critical.[4][5][6]
-
Choice of Acylating Agent and Catalyst: The use of less reactive acylating agents or specific catalysts can enhance selectivity towards the more reactive primary amine.[1][7][8]
Q3: What analytical techniques are recommended for monitoring the reaction and identifying the di-acylated byproduct?
A3: Thin-Layer Chromatography (TLC) is an effective technique for real-time monitoring of the reaction's progress. By comparing the reaction mixture to standards of the starting material and the desired product, the formation of a new, typically less polar, spot can indicate the di-acylated byproduct. For confirmation and characterization, High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are highly recommended. ¹H NMR can be particularly useful in identifying the presence of two acyl groups.
Q4: Are there any specific purification methods to remove the di-acylated byproduct?
A4: Column chromatography is the most common and effective method for separating the mono-acylated product from the di-acylated byproduct and any unreacted starting material. The polarity difference between the mono- and di-acylated products usually allows for good separation on a silica gel column. Recrystallization can also be an effective purification technique if a suitable solvent system is found.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low yield of the desired mono-acylated product. | - Incomplete reaction. - Formation of multiple byproducts. | - Monitor the reaction by TLC to ensure completion. - Optimize reaction temperature and time. - Re-evaluate the stoichiometry of reagents. |
| Significant formation of the di-acylated byproduct. | - Excess of the acylating agent. - Reaction temperature is too high. - The second acylation is faster than or competitive with the first. | - Use a strict 1:1 stoichiometry of the acylating agent to the diamine. Consider slow, dropwise addition of the acylating agent.[8] - Perform the reaction at a lower temperature (e.g., 0 °C or room temperature). - Consider using a protecting group strategy for one of the amines.[2] |
| Difficulty in separating the product from the starting material. | - Similar polarities of the two compounds. | - Optimize the solvent system for column chromatography to achieve better separation. - Consider derivatizing the unreacted starting material to alter its polarity before chromatography. |
| The reaction is not proceeding to completion. | - Insufficiently reactive acylating agent. - Inactive catalyst or inappropriate solvent. | - Switch to a more reactive acylating agent (e.g., acyl chloride instead of an anhydride).[9] - Ensure the catalyst is active and the solvent is anhydrous if required. |
Experimental Protocol: Selective Mono-acylation
This protocol provides a general method for the selective N-acylation of a substituted o-phenylenediamine to yield the mono-acylated product.
Materials:
-
Substituted o-phenylenediamine derivative
-
Acylating agent (e.g., acetyl chloride or acetic anhydride)
-
Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))
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Tertiary amine base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA))
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Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane/ethyl acetate mixture)
Procedure:
-
Dissolve the substituted o-phenylenediamine (1.0 eq) in the anhydrous aprotic solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add the tertiary amine base (1.1 eq) to the solution.
-
Slowly add the acylating agent (1.0 eq), dissolved in the same anhydrous solvent, dropwise to the cooled solution over a period of 20-30 minutes.[8]
-
Allow the reaction to stir at 0 °C for 1-2 hours, monitoring the progress by TLC.
-
Once the starting material is consumed and mono-acylated product is maximized, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with the organic solvent (e.g., DCM) three times.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent gradient (e.g., increasing percentage of ethyl acetate in hexane) to isolate the desired mono-acylated product.
Data Presentation
The following table illustrates the hypothetical effect of different reaction conditions on the yield of the desired mono-acylated product versus the di-acylated byproduct.
| Entry | Acylating Agent (eq.) | Temperature (°C) | Yield of Mono-acyl Product (%) | Yield of Di-acyl Byproduct (%) |
| 1 | 1.0 | 25 | 75 | 15 |
| 2 | 1.0 | 0 | 85 | 5 |
| 3 | 1.2 | 25 | 60 | 35 |
| 4 | 1.2 | 0 | 70 | 25 |
| 5 | 1.0 (with protecting group) | 25 | >95 | <1 |
Visualizations
Caption: Reaction pathway showing the desired mono-acylation and the competing di-acylation side reaction.
Caption: Troubleshooting workflow for minimizing di-acylated byproduct formation.
References
- 1. researchgate.net [researchgate.net]
- 2. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]
- 3. Anilines: Reactions, Reaction Mechanisms and FAQs [allen.in]
- 4. WO1993020038A1 - Selective n-acylation of amino alcohols - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. reddit.com [reddit.com]
- 7. Protecting‐Group‐Free Amidation of Amino Acids using Lewis Acid Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Highly selective acylation of polyamines and aminoglycosides by 5-acyl-5-phenyl-1,5-dihydro-4H-pyrazol-4-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Synthesis of 2-(2-aminophenyl)-N-methylacetamide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2-(2-aminophenyl)-N-methylacetamide. Our aim is to facilitate the optimization of reaction conditions to improve yield and purity.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to produce this compound?
A1: There are two primary and effective synthetic strategies for the synthesis of this compound. The first route involves a nucleophilic substitution reaction where 2-chloro-N-methylacetamide is reacted with o-phenylenediamine. The second common approach is a two-step process involving the initial acylation of o-phenylenediamine with a suitable reagent like chloroacetyl chloride to form 2-chloro-N-(2-aminophenyl)acetamide, followed by a methylation step to yield the final product.
Q2: A major challenge in this synthesis is controlling the selectivity between mono- and di-acylation of o-phenylenediamine. How can this be addressed?
A2: Controlling selectivity is a critical aspect of this synthesis. O-phenylenediamine possesses two nucleophilic amino groups, which can lead to the formation of an undesired di-acylated byproduct. To favor mono-acylation, it is crucial to carefully control the stoichiometry of the reactants. Using a slight excess of o-phenylenediamine (around 1.2 equivalents) compared to the acylating agent is a common strategy. Additionally, slow, dropwise addition of the acylating agent at a low temperature (e.g., 0 °C) helps to control the reaction rate and minimize the formation of the di-acylated product.[1][2]
Q3: What are the recommended purification techniques for isolating this compound?
A3: Purification of the crude product can be achieved through several methods. Recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, is a widely used and effective technique for removing impurities.[1] For more challenging separations, column chromatography on silica gel is a reliable method to isolate the desired mono-acylated product from unreacted starting materials and the di-acylated byproduct.[2]
Q4: How can I effectively monitor the progress of the reaction?
A4: Thin-layer chromatography (TLC) is a straightforward and effective method for monitoring the reaction's progress.[1][2] By spotting the reaction mixture alongside the starting materials on a TLC plate and eluting with an appropriate solvent system (e.g., a 1:1 mixture of hexanes and ethyl acetate), you can visualize the consumption of reactants and the formation of the product.[1]
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Low Yield | Incomplete reaction. | - Confirm the quality and purity of starting materials. - Consider increasing the reaction time or temperature, while carefully monitoring for any product degradation.[2] - Ensure efficient stirring to promote reactant interaction. |
| Formation of di-acylated byproduct. | - Strictly control the stoichiometry, using a slight excess of o-phenylenediamine.[1] - Add the acylating agent dropwise at a low temperature (0 °C) to manage the reaction rate.[2] | |
| Product loss during workup or purification. | - Optimize the solvents used for extraction and recrystallization to minimize product solubility in the aqueous phase. - During aqueous workup, ensure the pH is appropriately adjusted to prevent the product from dissolving. | |
| Presence of Impurities | Unreacted starting materials. | - Monitor the reaction to completion using TLC.[2] - Adjust the stoichiometry of the reactants to ensure the limiting reagent is fully consumed. |
| Formation of the di-acylated byproduct, N,N'-bis(2-phenylacetyl)-1,2-benzenediamine. | - Employ slow, controlled addition of the acylating agent at reduced temperatures.[2] - Use a precise 1:1 molar ratio of the acylating agent to o-phenylenediamine, or a slight excess of the diamine. | |
| Difficulty in Purification | Similar polarity of the product and byproducts. | - Optimize the solvent system for column chromatography, potentially using a gradient elution to improve separation. - Perform multiple aqueous washes of the organic layer during workup to remove water-soluble impurities. |
Experimental Protocols
Route 1: Synthesis via 2-chloro-N-methylacetamide
Step 1: Synthesis of 2-chloro-N-methylacetamide
A common method for synthesizing 2-chloro-N-methylacetamide involves the reaction of chloroacetyl chloride with methylamine.
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Reaction Setup: In a flask equipped with a stirrer, add a 40% aqueous solution of methylamine and water.
-
Addition of Acyl Chloride: Cool the solution to -20 °C in an ice-salt bath. Slowly add chloroacetyl chloride dropwise while maintaining the low temperature.
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Reaction: Allow the reaction to proceed for several hours at a slightly elevated temperature of -15 °C.
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Workup: After the reaction is complete, extract the product with dichloromethane. Dry the organic layer with a suitable drying agent like anhydrous calcium chloride, filter, and remove the solvent under reduced pressure to obtain the crude product.
-
Purification: The crude 2-chloro-N-methylacetamide can be purified by vacuum distillation.
Step 2: Synthesis of this compound
-
Reaction Setup: In a round-bottom flask, dissolve o-phenylenediamine and a mild base such as triethylamine in an anhydrous solvent like dichloromethane under an inert atmosphere.
-
Addition of 2-chloro-N-methylacetamide: Cool the solution to 0 °C. Add a solution of 2-chloro-N-methylacetamide in the same solvent dropwise over 30 minutes with vigorous stirring.
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Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC.
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Workup: Quench the reaction by adding water. Separate the organic layer and wash it sequentially with a saturated sodium bicarbonate solution and brine.
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Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
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Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography.
Route 2: Synthesis via Acylation and N-methylation
Step 1: Synthesis of N-(2-aminophenyl)-2-chloroacetamide
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Reaction Setup: Dissolve o-phenylenediamine (1.2 equivalents) and triethylamine (1.5 equivalents) in anhydrous dichloromethane in a three-necked round-bottom flask under a nitrogen atmosphere.[1]
-
Addition of Chloroacetyl Chloride: Cool the solution to 0 °C. Add a solution of chloroacetyl chloride (1.0 equivalent) in anhydrous dichloromethane dropwise over 30 minutes.[1]
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Reaction: Allow the mixture to warm to room temperature and stir for 4-6 hours, monitoring by TLC.[1]
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Workup and Isolation: Follow the workup and isolation procedure described in Route 1, Step 2.
Step 2: N-methylation of N-(2-aminophenyl)-2-chloroacetamide
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Reaction Setup: To a solution of N-(2-aminophenyl)-2-chloroacetamide in an anhydrous aprotic solvent such as THF, add a strong base like sodium hydride (NaH) at 0 °C.
-
Addition of Methylating Agent: After stirring for a short period, add methyl iodide dropwise to the reaction mixture.
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Reaction: Allow the reaction to warm to room temperature and stir until completion, as indicated by TLC.
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Workup and Purification: Carefully quench the reaction with water and extract the product with a suitable organic solvent. Wash the organic layer, dry it, and concentrate it. Purify the crude product by column chromatography or recrystallization.
Data Presentation
Table 1: Recommended Reaction Conditions for Mono-acylation of o-phenylenediamine
| Parameter | Recommended Condition | Rationale |
| Stoichiometry | o-phenylenediamine (1.2 eq), Acylating Agent (1.0 eq), Base (1.5 eq) | A slight excess of the diamine favors mono-acylation.[1] |
| Temperature | 0 °C to Room Temperature | Low initial temperature controls the exothermic reaction and selectivity.[1] |
| Reaction Time | 4 - 6 hours | Sufficient time for the reaction to proceed to completion.[1] |
| Solvent | Anhydrous Dichloromethane (DCM) | A common aprotic solvent that is unreactive under the reaction conditions.[1] |
| Base | Triethylamine (Et₃N) or Pyridine | Neutralizes the HCl byproduct formed during the reaction.[1] |
Visualizations
Caption: Alternative synthetic workflows for this compound.
Caption: Troubleshooting logic for addressing low product yield.
References
Technical Support Center: Purity Enhancement of 2-(2-aminophenyl)-N-methylacetamide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for improving the purity of "2-(2-aminophenyl)-N-methylacetamide".
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound, and what are the typical impurities?
A common and direct method for synthesizing this compound is the amide coupling reaction between 2-aminophenylacetic acid and methylamine. This reaction is typically facilitated by a coupling agent to activate the carboxylic acid.
Potential impurities include:
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Unreacted Starting Materials: Residual 2-aminophenylacetic acid and unreacted methylamine or its salt.
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Di-acylated Byproduct: Formation of a dimer where a second molecule of 2-aminophenylacetic acid reacts with the amino group of the desired product.
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Side-products from Coupling Agents: For instance, if dicyclohexylcarbodiimide (DCC) is used, dicyclohexylurea (DCU) will be a major byproduct.
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Polymerization Products: The presence of a free amine and a carboxylic acid can sometimes lead to the formation of oligomeric or polymeric byproducts under harsh conditions.
Q2: What are the recommended primary purification techniques for this compound?
The two primary and most effective purification techniques for this compound are recrystallization and column chromatography. The choice between them depends on the nature and quantity of the impurities. Recrystallization is often effective for removing small amounts of impurities from a solid product, while column chromatography is more suitable for separating complex mixtures or removing impurities with similar solubility to the product.
Q3: Which solvents are recommended for the recrystallization of this compound?
Based on the polarity of the molecule, polar protic solvents are good starting points. An ethanol/water mixture is a highly recommended solvent system. The compound is dissolved in a minimal amount of hot ethanol, followed by the dropwise addition of hot water until turbidity is observed. The solution is then reheated to clarity and allowed to cool slowly. Other potential solvents include isopropanol, acetone, or acetonitrile.
Q4: How can I monitor the progress of the purification process?
Thin-Layer Chromatography (TLC) is an effective technique for monitoring the purification. A suitable mobile phase, such as a mixture of ethyl acetate and hexanes, can be used to separate the desired product from its impurities. The spots can be visualized under UV light. An increase in the intensity of the product spot and the disappearance of impurity spots indicate successful purification.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound.
Recrystallization Issues
| Issue | Potential Cause | Suggested Solution |
| Product does not dissolve in hot solvent | Incorrect solvent choice or insufficient solvent volume. | Try a more polar solvent like ethanol or isopropanol. Ensure you are using a sufficient volume of solvent and heating it to its boiling point. |
| Product "oils out" instead of crystallizing | The solution is supersaturated, or the cooling process is too rapid. Impurities may also be present. | Add a small amount of additional hot solvent to the oiled-out mixture and reheat until a clear solution is formed. Allow the solution to cool more slowly. If the problem persists, consider a pre-purification step like a quick filtration through a small plug of silica gel. |
| Low recovery of purified product | Too much solvent was used for dissolution or washing. The product has significant solubility in the cold solvent. | Use the minimum amount of hot solvent necessary for complete dissolution. Wash the collected crystals with a minimal amount of ice-cold solvent. |
| Crystals are colored | Colored impurities are co-precipitating with the product. | Add a small amount of activated charcoal to the hot solution before filtration. Be aware that charcoal can also adsorb some of your product, potentially reducing the yield. |
Column Chromatography Issues
| Issue | Potential Cause | Suggested Solution |
| Poor separation of product and impurities | Inappropriate mobile phase polarity. | Optimize the mobile phase composition using TLC. If the compounds are running too high (high Rf), decrease the polarity of the mobile phase (e.g., increase the hexane to ethyl acetate ratio). If they are stuck at the baseline (low Rf), increase the polarity. |
| Product elutes with a broad, tailing peak | Strong interaction of the amine group with the acidic silica gel. | Add a small amount (0.5-1%) of a competing amine, such as triethylamine or ammonia in methanol, to the mobile phase to improve the peak shape. |
| Multiple fractions contain the purified product | The column was overloaded, or the elution was too fast. | Use a larger column or reduce the amount of crude product loaded. Decrease the flow rate of the mobile phase to allow for better equilibration and separation. |
| Product is not eluting from the column | The mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase. A gradient elution from a non-polar to a more polar solvent system can be effective. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Amide Coupling
Materials:
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2-aminophenylacetic acid
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Methylamine (2M solution in THF)
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1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
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Hydroxybenzotriazole (HOBt)
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N,N-Diisopropylethylamine (DIPEA)
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Dichloromethane (DCM)
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1M Hydrochloric Acid (HCl)
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Saturated Sodium Bicarbonate (NaHCO₃) solution
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Brine (saturated NaCl solution)
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Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
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In a round-bottom flask, dissolve 2-aminophenylacetic acid (1.0 eq) in anhydrous DCM.
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Add HOBt (1.1 eq) and stir until dissolved.
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Add methylamine solution (1.2 eq) followed by DIPEA (1.5 eq).
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Cool the mixture to 0 °C in an ice bath.
-
Slowly add EDC (1.2 eq) to the stirred solution.
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Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC.
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Upon completion, dilute the reaction mixture with DCM.
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Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
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Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
Protocol 2: Purification by Recrystallization
Materials:
-
Crude this compound
-
Ethanol
-
Deionized Water
Procedure:
-
Place the crude product in an Erlenmeyer flask.
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Add a minimal amount of hot ethanol to dissolve the solid completely.
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While hot, add deionized water dropwise until the solution becomes slightly turbid.
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Reheat the solution until it becomes clear again.
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Allow the flask to cool slowly to room temperature.
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Once crystals have formed, place the flask in an ice bath to maximize precipitation.
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Collect the crystals by vacuum filtration, washing with a small amount of ice-cold ethanol/water (1:1) mixture.
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Dry the purified crystals under vacuum.
Protocol 3: Purification by Flash Column Chromatography
Materials:
-
Crude this compound
-
Silica Gel (for flash chromatography)
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Hexanes
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Ethyl Acetate
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Triethylamine (optional)
Procedure:
-
Prepare a slurry of silica gel in a low-polarity mobile phase (e.g., 9:1 Hexanes:Ethyl Acetate) and pack the column.
-
Dissolve the crude product in a minimal amount of DCM and adsorb it onto a small amount of silica gel.
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Load the dried, adsorbed product onto the top of the column.
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Elute the column with a gradient of ethyl acetate in hexanes. A typical gradient might be from 10% to 50% ethyl acetate.
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Optional: If peak tailing is observed, add 0.5% triethylamine to the mobile phase.
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Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
Quantitative Data Summary
The following tables provide typical, estimated values for purification outcomes. Actual results may vary depending on the initial purity of the crude product.
Table 1: Recrystallization Data (Ethanol/Water)
| Parameter | Value |
| Initial Purity (Crude) | ~85-90% |
| Final Purity | >98% |
| Typical Recovery | 70-85% |
| Solvent Ratio (Ethanol:Water) | Approximately 3:1 to 5:1 (v/v) |
Table 2: Flash Column Chromatography Data
| Parameter | Value |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase | Gradient of 10-50% Ethyl Acetate in Hexanes (+ 0.5% Triethylamine if needed) |
| Typical Rf of Product | ~0.3-0.4 in 1:1 Hexanes:Ethyl Acetate |
| Expected Purity | >99% |
Visualizations
Caption: Experimental workflow for the synthesis and purification.
Caption: A logical guide for troubleshooting impurity issues.
Technical Support Center: Synthesis of Mono-acylated Aminophenylacetamides
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of mono-acylated aminophenylacetamides, with a focus on N-(4-aminophenyl)acetamide.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in the synthesis of mono-acylated aminophenylacetamides?
The main challenge is achieving selective mono-acylation. Aminophenylacetamides possess two nucleophilic nitrogen atoms: the aromatic amino group (-NH₂) and the amide nitrogen (-NH-C(O)-CH₃). The goal is to acylate the aromatic amino group without causing di-acylation or acylation of the amide nitrogen. The relative nucleophilicity of these two groups can be similar, leading to a mixture of products.
Q2: What are the common synthetic routes to produce N-(4-aminophenyl)acetamide?
There are two primary routes for synthesizing N-(4-aminophenyl)acetamide:
-
Reduction of 4-nitroacetanilide: This is a widely used method where the nitro group of 4-nitroacetanilide is reduced to an amino group. This method avoids the issue of selective acylation as the acetyl group is already in place.[1][2]
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Selective acylation of p-phenylenediamine: This approach involves the direct acylation of p-phenylenediamine. However, controlling the reaction to obtain the mono-acylated product is a significant challenge, with the potential for the formation of the di-acetylated byproduct.[3]
Q3: What are the typical acylating agents used in these syntheses?
Common acylating agents include acetic anhydride and acetyl chloride.[4] The choice of reagent can influence the reactivity and selectivity of the acylation reaction.
Q4: How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) is a standard method for monitoring the reaction's progress. By comparing the reaction mixture to the starting material, you can observe the consumption of the reactant and the formation of the product.
Q5: What is the expected appearance of the final product, N-(4-aminophenyl)acetamide?
Pure N-(4-aminophenyl)acetamide is typically a white to off-white or pinkish-brown crystalline solid.[1][5]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Yield of Mono-acylated Product | 1. Di-acylation: The reaction conditions may favor the formation of the di-acylated product, N,N'-diacetyl-1,4-phenylenediamine.[3] 2. Inactive Acylating Agent: Acetic anhydride or acetyl chloride may have hydrolyzed due to improper storage. 3. Protonation of the Amine: In the presence of a strong acid without a base, the aromatic amine can be protonated, rendering it non-nucleophilic. | 1. Control Stoichiometry: Use a 1:1 molar ratio or a slight excess of the aminophenylacetamide to the acylating agent. 2. Temperature Control: Perform the reaction at a lower temperature to reduce the rate of the second acylation. 3. Use Fresh Reagents: Ensure the acylating agent is fresh and has been stored under anhydrous conditions. 4. Add a Base: Include a non-nucleophilic base, such as pyridine or triethylamine, to scavenge the acid byproduct (e.g., HCl from acetyl chloride) and prevent protonation of the starting material. |
| Presence of Di-acylated Impurity | Over-acylation: Reaction conditions are too harsh (e.g., high temperature, excess acylating agent), leading to the acylation of both amino groups. | 1. Modify Reaction Time: Monitor the reaction closely by TLC and stop it once the starting material is consumed and before significant di-acylated product forms. 2. Purification: The di-acylated product can often be removed by recrystallization or column chromatography. The difference in polarity between the mono- and di-acylated products allows for their separation. |
| Product is Highly Colored (Dark Brown/Purple) | Oxidation: Aromatic amines, particularly phenylenediamines, are susceptible to air oxidation, which can produce colored impurities.[4] | 1. Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). 2. Degassed Solvents: Use solvents that have been degassed to remove dissolved oxygen. 3. Purification: Activated carbon treatment during recrystallization can help remove colored impurities. |
| Difficulty in Product Isolation/Purification | Solubility Issues: The product may have significant solubility in the reaction solvent or workup solutions, leading to losses. | 1. Solvent Selection: Choose a solvent for recrystallization in which the product has high solubility at elevated temperatures and low solubility at room temperature or below. A mixed solvent system (e.g., ethanol/water) can be effective. 2. Salting Out: During aqueous workup, saturating the aqueous layer with a salt like sodium chloride can decrease the solubility of the organic product and improve extraction efficiency. |
Quantitative Data
Table 1: Reported Yields for the Synthesis of N-(4-aminophenyl)acetamide
| Synthetic Route | Reactants | Conditions | Yield | Reference |
| Reduction | p-Nitroacetanilide, Iron filings, Acetic acid, Water | Boiling | 55% | [2] |
| Selective Acylation | p-Phenylenediamine, Acetic acid, Ethyl acetate | 78-82°C, 6 hours | 98.6% | [6] |
Experimental Protocols
Protocol 1: Synthesis of N-(4-aminophenyl)acetamide via Reduction of 4-Nitroacetanilide[2]
Materials:
-
p-Nitroacetanilide
-
Iron filings
-
40% Acetic acid
-
Water
-
Sodium carbonate
-
Ammonium sulfide
Procedure:
-
To a vessel with agitation, add 125 g of iron filings, 8 mL of 40% acetic acid, and 500 mL of water. Heat the mixture to boiling.
-
In small portions, add 180 g of moist p-nitroacetanilide to the boiling mixture.
-
Continue boiling for 10 minutes after the final addition. The solution should become colorless.
-
Cool the mixture to 70°C and add sodium carbonate until the solution is alkaline.
-
Add a minimum amount of ammonium sulfide to complete the precipitation of iron salts.
-
Filter the hot solution to remove the iron residue.
-
Evaporate the filtrate to a volume of approximately 400 mL.
-
Cool the solution to induce crystallization of N-(4-aminophenyl)acetamide as long needles.
-
Collect the crystals by filtration. A second crop can be obtained by further evaporating the mother liquor.
Protocol 2: Selective Mono-acetylation of p-Phenylenediamine[6]
Materials:
-
p-Phenylenediamine
-
Ethyl acetate
-
Triethylenediamine (DABCO)
-
Acetic acid
-
Nitrogen gas
Procedure:
-
In a 250 mL four-necked flask equipped with a stirrer and condenser, add 120.00 g of ethyl acetate, 32.00 g of p-phenylenediamine, and 0.26 g of triethylenediamine. Mix to obtain a solution.
-
Under a nitrogen atmosphere, heat the mixture to 65-90°C.
-
Slowly add 10.00 g of acetic acid dropwise.
-
After the addition is complete, maintain the reaction temperature at 78-82°C for 6 hours.
-
After the reaction, cool the mixture to 15-25°C and let it stand for 6.5 hours.
-
Collect the precipitated product by filtration.
-
Wash the filter cake with n-butanol and dry under vacuum at 80°C for 6 hours to obtain white crystals of N-(4-aminophenyl)acetamide.
Visualizations
Caption: Reaction pathway for the synthesis of mono-acylated aminophenylacetamides, highlighting the desired reaction and the potential side reaction leading to a di-acylated product.
Caption: A general experimental workflow for the synthesis of mono-acylated aminophenylacetamides.
References
- 1. 4-Aminoacetanilide - Wikipedia [en.wikipedia.org]
- 2. prepchem.com [prepchem.com]
- 3. Evaluation of risk modification for p‐phenylenediamine sensitization by N‐acetyltransferase 1 and 2 for two highly sensitive cases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. 122-80-5 CAS | 4-AMINOACETANILIDE | Amines & Amine Salts | Article No. 01012 [lobachemie.com]
- 6. 4'-Aminoacetanilide synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Acylation of o-Phenylenediamine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the acylation of o-phenylenediamine. Our focus is to help you navigate and mitigate common side reactions to improve the yield and purity of your target mono-acylated product.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions during the acylation of o-phenylenediamine?
A1: The primary side reactions encountered are:
-
Di-acylation: Both amino groups of o-phenylenediamine are acylated, leading to the formation of an N,N'-diacyl-o-phenylenediamine byproduct. This is especially prevalent with highly reactive acylating agents.
-
Benzimidazole Formation: Intramolecular cyclization can occur, particularly when using carboxylic acids or anhydrides at elevated temperatures, to form 2-substituted benzimidazoles.
-
Oxidation: o-Phenylenediamine is susceptible to oxidation, which can lead to the formation of colored impurities, such as 2,3-diaminophenazine, darkening the reaction mixture.
Q2: How can I selectively achieve mono-acylation?
A2: To favor the formation of the mono-acylated product, careful control of reaction conditions is crucial. Key strategies include:
-
Stoichiometry: Use a 1:1 molar ratio of o-phenylenediamine to the acylating agent.
-
Temperature Control: Perform the reaction at low temperatures (e.g., 0 °C) to reduce the rate of the second acylation.
-
Slow Addition: Add the acylating agent dropwise to the solution of o-phenylenediamine to maintain a low localized concentration of the acylating agent.
-
Choice of Reagents: Less reactive acylating agents, like acetic anhydride, may offer better selectivity compared to more reactive ones like acetyl chloride.[1]
Q3: What conditions favor the formation of benzimidazoles?
A3: Benzimidazole formation is generally favored under harsher reaction conditions. Factors that promote this side reaction include:
-
High Temperatures: Heating the reaction mixture, especially when using carboxylic acids or anhydrides, can drive the intramolecular cyclization to form the benzimidazole ring. For instance, heating o-phenylenediamine with acetic anhydride under reflux can lead to the formation of 2-methylbenzimidazole.[2][3]
-
Acidic Conditions: The presence of a protonating agent can facilitate the cyclization. The Phillips method, which involves heating with a mineral acid like HCl, is a classic example of a high-yield benzimidazole synthesis from o-phenylenediamine and a carboxylic acid or anhydride.[1]
Q4: My reaction mixture turned dark brown. What happened and what can I do?
A4: A dark brown or red color indicates the oxidation of o-phenylenediamine. To prevent this:
-
Use High-Purity Reagents: Ensure your o-phenylenediamine is fresh and has not been exposed to air and light for extended periods.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.
-
Degassed Solvents: Use solvents that have been degassed to remove dissolved oxygen.
-
Purification: If oxidation has occurred, the colored impurities can often be removed during workup and purification, for example, by treatment with activated carbon.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low yield of mono-acylated product | Incomplete reaction. | - Ensure starting materials are pure and dry.- Increase reaction time, monitoring by TLC.- Consider a milder base if the starting amine is being deprotonated and precipitating. |
| Formation of significant di-acylated byproduct. | - Strictly maintain a 1:1 molar ratio of o-phenylenediamine to the acylating agent.- Add the acylating agent slowly and at a low temperature (e.g., 0 °C).- Use a less reactive acylating agent (e.g., acetic anhydride instead of acetyl chloride). | |
| Formation of benzimidazole. | - Avoid high reaction temperatures.- Perform the reaction under neutral or basic conditions, avoiding strong acids.- Use a shorter reaction time. | |
| Multiple spots on TLC, difficult to separate | Mixture of mono-acylated, di-acylated products, and unreacted starting material. | - Optimize the reaction conditions for higher selectivity (see above).- For purification, employ column chromatography with a carefully selected solvent system (e.g., a gradient of ethyl acetate in hexanes) to separate the components based on polarity. The di-acylated product is typically less polar than the mono-acylated product. |
| Reaction mixture is highly colored | Oxidation of o-phenylenediamine. | - Use fresh, high-purity o-phenylenediamine.- Purge the reaction vessel with an inert gas (N₂ or Ar).- Use degassed solvents.- During workup, consider a wash with a reducing agent solution (e.g., sodium bisulfite) or treatment with activated carbon to remove colored impurities. |
| No reaction or very slow reaction | Poor quality of reagents. | - Use freshly opened or purified reagents. Verify the purity of the acylating agent.- Ensure the solvent is anhydrous, especially when using moisture-sensitive acylating agents like acyl chlorides. |
| Inappropriate solvent or base. | - Choose a solvent in which both reactants are soluble.- If using an acyl chloride, a non-nucleophilic base (e.g., triethylamine or pyridine) is necessary to neutralize the HCl byproduct. |
Data Presentation: Influence of Reaction Conditions on Product Distribution
The following table summarizes the general trends observed for the acylation of o-phenylenediamine based on literature. Specific yields can vary significantly with the substrate and exact conditions.
| Product Favored | Acylating Agent | Stoichiometry (o-PDA:Acylating Agent) | Temperature | Other Conditions | Reported Yield Examples |
| Mono-acylated Product | Acyl Chlorides, Anhydrides | 1:1 | Low (e.g., 0 °C) | Slow addition of acylating agent, presence of a non-nucleophilic base (for acyl chlorides) | Not specified in comparative studies |
| Di-acylated Product | Acyl Chlorides (especially reactive ones like benzoyl chloride) | 1:2 or higher (can occur even at 1:1) | Room Temperature or elevated | Rapid addition of acylating agent | With benzoyl chloride, the dibenzoyl derivative is formed irrespective of the molar ratio employed.[4] |
| Benzimidazole | Carboxylic Acids, Anhydrides | 1:1 or excess acid/anhydride | High (e.g., reflux) | Presence of acid catalyst (e.g., HCl) | 2-Methylbenzimidazole can be obtained in 93.3% yield from o-phenylenediamine and acetic anhydride with 15% HCl.[1] |
Experimental Protocols
Protocol 1: Selective Mono-acetylation of o-Phenylenediamine
This protocol is designed to favor the formation of N-(2-aminophenyl)acetamide.
Materials:
-
o-Phenylenediamine (1.0 eq)
-
Acetic anhydride (1.0 eq)
-
Pyridine (as solvent and base)
-
Dichloromethane (DCM, anhydrous)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Ethyl acetate and Hexanes (for chromatography)
Procedure:
-
Dissolve o-phenylenediamine in pyridine in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add acetic anhydride dropwise to the cooled solution with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with dichloromethane and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to separate the mono-acetylated product from any di-acetylated byproduct and unreacted starting material.
Protocol 2: Synthesis of 2-Methylbenzimidazole (Side Reaction Example)
This protocol illustrates the conditions that promote the formation of a benzimidazole derivative.
Materials:
-
o-Phenylenediamine (1.0 eq)
-
Acetic anhydride (2.0 eq)
-
4 M Hydrochloric acid (HCl)
-
10% Sodium hydroxide solution
Procedure:
-
To a round-bottom flask, add o-phenylenediamine and 4 M HCl.
-
Heat the mixture to reflux and add acetic anhydride portion-wise.
-
Continue refluxing for 30-60 minutes.
-
Cool the reaction mixture to room temperature and carefully neutralize with 10% sodium hydroxide solution until the product precipitates.
-
Collect the precipitate by vacuum filtration, wash with cold water, and dry.
-
The crude product can be recrystallized from a suitable solvent (e.g., ethanol/water) to yield pure 2-methylbenzimidazole.
Visualizations
Caption: Reaction pathways in the acylation of o-phenylenediamine.
Caption: Troubleshooting flowchart for low yield in mono-acylation.
References
- 1. N,N'-Diacetyl-1,4-phenylenediamine [webbook.nist.gov]
- 2. chembk.com [chembk.com]
- 3. Elicitation response characteristics to mono- and to N,N'-diacetyl-para-phenylenediamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. N,N'-diacetyl-p-phenylenediamine | C10H12N2O2 | CID 67324 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 2-(2-aminophenyl)-N-methylacetamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during the scale-up synthesis of 2-(2-aminophenyl)-N-methylacetamide.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for this compound?
A1: The most prevalent synthetic strategies for forming the amide bond in this compound involve the reaction of a 2-aminophenylacetic acid derivative with methylamine, or the reaction of 2-nitro- or 2-amino-phenylacetyl chloride with methylamine, followed by reduction or acylation respectively. Another common approach involves the use of coupling agents to facilitate the reaction between the carboxylic acid and the amine.[1][2]
Q2: What are the primary challenges when scaling up the synthesis of this compound?
A2: Key challenges during the scale-up of amide synthesis include managing reaction exotherms, ensuring efficient mixing, controlling impurity formation (such as di-acylated byproducts), and selecting cost-effective and safe reagents.[1][3] The choice of coupling reagents, for instance, becomes critical at larger scales, where cost and atom economy are significant factors.[1][2]
Q3: How can I minimize the formation of impurities during the reaction?
A3: To minimize impurities, it is crucial to control the reaction temperature and the rate of addition of reagents. Using the correct stoichiometry of reactants is also vital to prevent side reactions, such as the formation of N,N'-bis(2-phenylacetyl)-1,2-benzenediamine (di-acylated byproduct).[3] Purification methods like recrystallization or column chromatography are often necessary to remove any unreacted starting materials and byproducts.[3]
Q4: What are the recommended purification methods for this compound on a larger scale?
A4: For large-scale purification, recrystallization is often the most practical and cost-effective method.[3] The choice of solvent is critical for achieving high purity and yield. Column chromatography can also be used, but it may be less economical for very large quantities.[3]
Troubleshooting Guides
Issue 1: Low Product Yield
Potential Causes and Solutions
| Potential Cause | Suggested Solution |
| Incomplete Reaction | - Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, HPLC).- Increase the reaction time or temperature, but be mindful of potential side reactions or product degradation.[3]- Ensure the quality and purity of starting materials and reagents. |
| Suboptimal Coupling Agent | - For scale-up, consider switching from expensive reagents like HATU to more cost-effective options such as acid chlorides (using thionyl chloride or oxalyl chloride), mixed anhydrides (with pivaloyl chloride or isobutyl chloroformate), or carbodiimides like EDC.[1] |
| Product Loss During Workup | - Optimize the pH during aqueous workup to minimize the solubility of the product in the aqueous phase.- Select appropriate extraction solvents to ensure efficient partitioning of the product.- Optimize recrystallization conditions (solvent, temperature) to maximize recovery.[3] |
Issue 2: High Impurity Levels
Common Impurities and Mitigation Strategies
| Impurity | Potential Cause | Mitigation and Removal Strategy |
| Unreacted Starting Materials | - Incomplete reaction. | - Drive the reaction to completion by adjusting reaction time or temperature.[3]- Optimize the stoichiometry of the reactants.- Remove via recrystallization or column chromatography.[3] |
| Di-acylated Byproduct | - Incorrect stoichiometry (excess acylating agent).- Poor temperature control leading to lack of selectivity. | - Use a 1:1 molar ratio of the amine to the acylating agent.[3]- Add the acylating agent slowly and at a low temperature to control the reaction rate.[3]- This byproduct can often be separated by column chromatography due to its different polarity.[3] |
| Side-products from Coupling Reagents | - The nature of the coupling reagent used. | - Choose a coupling reagent with byproducts that are easily removed (e.g., water-soluble byproducts for easy extraction).- Follow the recommended workup procedure for the specific coupling reagent to remove its byproducts. |
Experimental Protocols
Synthesis of this compound via Acid Chloride
This protocol is a representative example and may require optimization for specific laboratory conditions and scale.
Materials:
-
2-(2-nitrophenyl)acetic acid
-
Thionyl chloride (SOCl₂)
-
Methylamine solution (e.g., 40% in water or 2M in THF)
-
Dichloromethane (DCM)
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Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Palladium on carbon (Pd/C, 10%)
-
Methanol or Ethanol
-
Hydrogen gas supply
Procedure:
Step 1: Formation of 2-(2-nitrophenyl)acetyl chloride
-
In a fume hood, suspend 2-(2-nitrophenyl)acetic acid in dichloromethane (DCM).
-
Slowly add thionyl chloride (approximately 1.2 equivalents) to the suspension at room temperature.
-
Heat the mixture to reflux and stir until the reaction is complete (monitor by TLC or disappearance of starting material).
-
Cool the reaction mixture and remove the excess thionyl chloride and DCM under reduced pressure.
Step 2: Amidation with Methylamine
-
Dissolve the crude 2-(2-nitrophenyl)acetyl chloride in fresh DCM and cool the solution in an ice bath.
-
Slowly add a solution of methylamine (approximately 2.2 equivalents) while maintaining the temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring progress by TLC.[3]
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.[3]
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude N-methyl-2-(2-nitrophenyl)acetamide.
Step 3: Reduction of the Nitro Group
-
Dissolve the crude N-methyl-2-(2-nitrophenyl)acetamide in methanol or ethanol.
-
Carefully add 10% Pd/C catalyst.
-
Hydrogenate the mixture under a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) until the reaction is complete (monitor by TLC or HPLC).
-
Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
Step 4: Purification
-
Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.[3]
Visualizations
Caption: A typical experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low product yield in the synthesis.
References
Technical Support Center: Purification Strategies for Aminophenylacetamide Isomers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the purification of 2-aminophenylacetamide, 3-aminophenylacetamide, and 4-aminophenylacetamide isomers.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific problems in a question-and-answer format, offering systematic approaches to resolving experimental challenges.
Recrystallization
Q1: I am having trouble selecting a suitable solvent for the recrystallization of my aminophenylacetamide isomer. What should I do?
A1: The ideal recrystallization solvent is one in which your compound is highly soluble at elevated temperatures but poorly soluble at room temperature. For aminophenylacetamide isomers, which are polar compounds, polar solvents are a good starting point. Water and ethanol are commonly effective. A systematic approach to solvent screening is recommended.
Experimental Protocol: Solvent Screening
-
Place approximately 10-20 mg of your crude aminophenylacetamide isomer into a small test tube.
-
Add the test solvent dropwise (e.g., 0.5 mL at a time) at room temperature, vortexing after each addition. Observe the solubility. If the compound dissolves readily at room temperature, the solvent is likely too good and will result in poor recovery.
-
If the compound is insoluble or sparingly soluble at room temperature, heat the test tube in a water bath towards the solvent's boiling point.
-
Continue adding small portions of the hot solvent until the solid just dissolves.
-
Allow the solution to cool slowly to room temperature, and then in an ice bath.
-
Observe the quantity and quality of the crystals formed. A good solvent will yield a significant amount of pure crystals.
Q2: My compound is "oiling out" during recrystallization instead of forming crystals. How can I fix this?
A2: "Oiling out" occurs when the solid melts before it dissolves or when the solution becomes supersaturated at a temperature above the compound's melting point. This is a common issue with organic amines.
Troubleshooting Steps:
-
Reheat and Add More Solvent: Heat the solution until the oil fully redissolves. Add a small amount of additional hot solvent to lower the saturation point, then allow the solution to cool more slowly.
-
Slow Down the Cooling Process: Rapid cooling encourages oil formation. Allow the flask to cool to room temperature on a benchtop, perhaps insulated with a paper towel, before moving it to an ice bath.
-
Use a Seed Crystal: If you have a small amount of the pure solid, add a tiny crystal to the cooled, supersaturated solution to induce crystallization.
-
Change the Solvent System: The boiling point of your solvent might be too high. Select a solvent with a lower boiling point. Alternatively, using a solvent pair (a "good" solvent in which the compound is soluble and a "poor" solvent in which it is less soluble) can be effective. For aminophenylacetamides, an ethanol/water mixture is a good candidate for a solvent pair.
Q3: No crystals are forming after I've cooled the solution. What went wrong?
A3: This is typically due to using too much solvent or the solution being supersaturated.
Troubleshooting Steps:
-
Induce Crystallization:
-
Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seed Crystals: Add a small crystal of the pure compound.
-
-
Reduce Solvent Volume: If crystallization still does not occur, gently heat the solution to boil off some of the solvent. Then, allow it to cool again. Be careful not to evaporate too much solvent, as this can cause the impurities to precipitate as well.
-
Extended Cooling: Sometimes, crystallization is simply a slow process. Leave the solution in an ice bath or refrigerator for a longer period.
High-Performance Liquid Chromatography (HPLC)
Q1: I am not getting good separation between the three aminophenylacetamide isomers using reverse-phase HPLC. What can I do to improve the resolution?
A1: Poor resolution between these positional isomers is a common challenge. The key is to optimize the mobile phase composition and potentially the stationary phase.
Troubleshooting Steps:
-
Adjust Mobile Phase Polarity: The ortho (2-), meta (3-), and para (4-) isomers have slightly different polarities. In reverse-phase HPLC, the least polar compound elutes last. You can expect the elution order to be 4-aminophenylacetamide, followed by 3-aminophenylacetamide, and then 2-aminophenylacetamide, though this can be influenced by the specific column and mobile phase.
-
Increase the aqueous portion of your mobile phase (e.g., from 70% acetonitrile to 80% water) to increase retention and potentially improve separation.
-
Try a different organic modifier. If you are using acetonitrile, try methanol, or a mixture of both. Methanol can offer different selectivity for aromatic compounds.
-
-
Change the pH of the Mobile Phase: The amino group on the isomers has a pKa value. Operating the mobile phase at a pH near the pKa can cause peak broadening and inconsistent retention times. Buffering the mobile phase to a pH at least 2 units away from the pKa of the analytes is recommended. A phosphate or acetate buffer at a pH between 3 and 5 is a good starting point.
-
Consider a Different Stationary Phase: While a C18 column is a good general-purpose choice, other stationary phases can provide better selectivity for aromatic isomers. A phenyl-hexyl or a polar-embedded phase column can offer different interactions (e.g., pi-pi interactions) that can enhance the separation.[1]
-
Optimize Flow Rate and Temperature: Lowering the flow rate can increase column efficiency and improve resolution, though it will increase the run time. Increasing the temperature can decrease viscosity and improve peak shape, but may also reduce retention.
Q2: I am seeing significant peak tailing for my aminophenylacetamide isomers. What is the cause and how can I fix it?
A2: Peak tailing for basic compounds like amines is often caused by secondary interactions with residual silanol groups on the silica-based stationary phase.
Troubleshooting Steps:
-
Use a Low pH Mobile Phase: At a low pH (e.g., 3.0), the silanol groups are protonated and less likely to interact with the protonated amine analytes.
-
Add a Competing Base: Adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can mask the active silanol sites and improve peak shape. A concentration of 0.1% TEA is a common starting point.
-
Use an End-Capped Column: Modern, high-purity, end-capped columns have fewer free silanol groups and are better suited for analyzing basic compounds.
-
Check for Column Overload: Injecting too much sample can lead to peak tailing. Try reducing the injection volume or the concentration of your sample.
Data Presentation
Table 1: Physical and Solubility Properties of Aminophenylacetamide Isomers
| Property | 2-Aminophenylacetamide | 3-Aminophenylacetamide | 4-Aminophenylacetamide |
| Structure | |||
| CAS Number | 34801-09-7 | 102-28-3 | 122-80-5 |
| Molecular Weight | 150.18 g/mol | 150.18 g/mol | 150.18 g/mol |
| Melting Point | 133-137 °C | 86-88 °C | 164-167 °C |
| Appearance | Solid | Gray Solid | White to off-white crystalline solid |
| Water Solubility | Sparingly Soluble | 1-5 g/100 mL at 24 °C[2] | 0.1-1 g/100 mL at 25 °C[3] |
| Ethanol Solubility | Soluble | Soluble[1] | Soluble[4] |
| Acetone Solubility | Soluble | Soluble[1] | Soluble |
Experimental Protocols
Protocol 1: Recrystallization of 4-Aminophenylacetamide from Water
This protocol is suitable for the purification of 4-aminophenylacetamide, which has good solubility in hot water and poor solubility in cold water.
-
Dissolution: In a 100 mL Erlenmeyer flask, add 2.0 g of crude 4-aminophenylacetamide. Add approximately 40 mL of deionized water and a boiling chip. Heat the mixture to a boil on a hot plate with stirring. Add small portions of hot deionized water until the solid is completely dissolved.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration. Place a small amount of activated charcoal in the hot solution, boil for a few minutes, and then quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean Erlenmeyer flask.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice-water bath for at least 20 minutes to maximize crystal formation.
-
Collection of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold deionized water to remove any adhering impurities.
-
Drying: Allow the crystals to dry completely on the filter paper by drawing air through them. The final product can be further dried in a desiccator or a vacuum oven.
Protocol 2: Reverse-Phase HPLC Separation of Aminophenylacetamide Isomers
This protocol provides a starting point for the separation of the three isomers. Optimization may be required based on your specific instrument and column.
| Parameter | Recommended Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 50% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve sample in a small amount of methanol and dilute with the initial mobile phase (95:5 Water:Acetonitrile). |
Expected Elution Order: 4-aminophenylacetamide, 3-aminophenylacetamide, 2-aminophenylacetamide. Retention times will vary depending on the exact conditions.
Visualizations
Caption: Workflow for the purification of aminophenylacetamide isomers by recrystallization.
Caption: Decision tree for troubleshooting poor HPLC separation of aminophenylacetamide isomers.
References
Technical Support Center: Overcoming Solubility Issues with 2-(2-aminophenyl)-N-methylacetamide
This technical support guide is designed for researchers, scientists, and drug development professionals who are experiencing solubility challenges with "2-(2-aminophenyl)-N-methylacetamide". The following information provides troubleshooting strategies and frequently asked questions to assist in your experimental workflow.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₉H₁₂N₂O | PubChem |
| Molecular Weight | 164.2 g/mol | PubChem |
| Appearance | Solid (predicted) | --- |
| Storage | Sealed in a dry place at 2-8°C for short-term storage and -20°C for long-term storage. | Commercial Supplier |
Frequently Asked Questions (FAQs)
Q1: What are the predicted solubility characteristics of this compound?
A1: Based on its chemical structure, which contains both an amine and an amide functional group, "this compound" is predicted to be a polar molecule. Generally, compounds with these functional groups exhibit some solubility in polar solvents. Lower molecular weight amines and amides are often soluble in water.[1] The presence of the aromatic ring might decrease its aqueous solubility compared to purely aliphatic counterparts.
Q2: In which solvents should I initially attempt to dissolve this compound?
A2: For initial solubility testing, it is recommended to start with polar aprotic solvents such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF). These solvents are often effective for a wide range of research compounds. Due to the basic nature of the amino group, solubility might be enhanced in acidic aqueous solutions (e.g., dilute HCl).[2][3]
Q3: Are there any general tips for handling this compound?
A3: Yes, it is recommended to handle "this compound" in a well-ventilated area, wearing appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. For long-term storage, keep the compound in a tightly sealed container in a dry environment at -20°C.
Troubleshooting Guide
This guide addresses common issues encountered when trying to dissolve "this compound" for experimental use.
Issue 1: The compound is not dissolving in my chosen solvent.
-
Question: I have tried to dissolve the compound in water, but it remains insoluble. What should I do next? Answer: Water is a highly polar solvent, but the aromatic ring in "this compound" can limit its aqueous solubility. It is advisable to try organic solvents. A general strategy is to start with a small amount of the compound and test its solubility in a range of solvents from polar to non-polar.
-
Recommended Solvents to Test (in order of polarity):
-
Dimethyl Sulfoxide (DMSO)
-
N,N-Dimethylformamide (DMF)
-
Ethanol or Methanol
-
Acetone
-
Ethyl Acetate
-
-
-
Question: I am using DMSO, and the compound is still not fully dissolved. What techniques can I use to aid dissolution? Answer: If you observe particulate matter after adding the solvent, several techniques can be employed to enhance solubility:
-
Vortexing: Mix the solution vigorously using a vortex mixer for 1-2 minutes.
-
Warming: Gently warm the solution in a water bath at 37°C for 5-10 minutes. Avoid excessive heat, as it may degrade the compound.
-
Sonication: Use a bath sonicator to break down any aggregates. Sonicate for short intervals (e.g., 1-2 minutes) to prevent overheating.
-
Issue 2: The compound precipitates out of solution after dilution.
-
Question: I successfully dissolved the compound in 100% DMSO to make a stock solution, but it precipitated when I diluted it into my aqueous cell culture medium. How can I prevent this? Answer: This is a common issue when diluting a compound from a high-concentration organic stock solution into an aqueous buffer. The final concentration of the organic solvent in your aqueous solution may be too low to maintain solubility.
-
Troubleshooting Steps:
-
Decrease the final concentration: Try diluting your stock solution further to a lower final concentration in the aqueous medium.
-
Increase the percentage of organic solvent: If your experimental system allows, you can slightly increase the final concentration of the organic solvent (e.g., from 0.1% to 0.5% DMSO). However, always check the tolerance of your cells or assay to the solvent.
-
Use a different solvent system: Consider preparing your stock solution in a solvent that is more miscible with your aqueous buffer, such as ethanol.
-
Prepare a fresh, lower-concentration stock: Instead of a high-concentration stock, prepare a fresh stock solution at a lower concentration that is closer to your final working concentration.
-
-
Experimental Protocols
Protocol 1: General Solubilization Procedure for In Vitro Assays
This protocol provides a general workflow for preparing a stock solution of "this compound" for use in biological experiments.
Materials:
-
This compound" powder
-
Anhydrous, cell culture-grade Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
-
Water bath or incubator at 37°C (optional)
-
Bath sonicator (optional)
-
Sterile syringe filter (0.22 µm), compatible with the chosen solvent (optional)
Procedure:
-
Weighing the Compound: Accurately weigh a small amount of "this compound" powder (e.g., 1-5 mg) and place it into a sterile microcentrifuge tube.
-
Adding the Solvent: Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., for a 10 mM stock solution of a compound with a molecular weight of 164.2 g/mol , add the appropriate volume of DMSO to your weighed compound).
-
Dissolution:
-
Vortex the tube for 1-2 minutes to facilitate dissolution.
-
Visually inspect the solution for any undissolved particles.
-
If particles remain, gently warm the solution at 37°C for 5-10 minutes.
-
If warming is insufficient, sonicate the solution for 1-2 minutes.
-
-
Sterilization (Optional): If required for your specific application, sterilize the stock solution by passing it through a 0.22 µm sterile syringe filter.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.
Important Considerations:
-
Final Solvent Concentration: When diluting the stock solution into your experimental medium (e.g., cell culture media), ensure the final concentration of the organic solvent is low enough to not affect your assay (typically <0.5%, ideally <0.1% for cell-based assays).
-
Perform a Solvent Control: Always include a vehicle control (the same concentration of solvent without the compound) in your experiments to account for any effects of the solvent itself.
Visualizations
References
Technical Support Center: Synthesis of 2-(2-aminophenyl)-N-methylacetamide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of 2-(2-aminophenyl)-N-methylacetamide. This resource offers troubleshooting for common experimental issues, frequently asked questions, detailed experimental protocols, and comparative data to aid in catalyst and reagent selection.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to produce this compound?
A1: There are two main logical synthetic approaches for this compound. The first route involves the N-acylation of N-methyl-o-phenylenediamine with an appropriate acetylating agent. The second, likely more challenging route, would be the selective N-methylation of 2-(2-aminophenyl)acetamide. The choice of route will depend on the availability of starting materials and the specific challenges of selectivity in each case.
Q2: What are the most significant challenges in the synthesis of this compound?
A2: The primary challenge is achieving selective mono-acylation and avoiding di-acylation when starting from a diamine. O-phenylenediamine derivatives have two nucleophilic amino groups, which can lead to the formation of undesired byproducts.[1][2] Controlling the stoichiometry of the reactants and the reaction conditions is crucial for maximizing the yield of the desired mono-acylated product.[2]
Q3: What types of catalysts or reagents are recommended for the acylation of N-methyl-o-phenylenediamine?
A3: For the acylation of N-methyl-o-phenylenediamine, common acylating agents like acetyl chloride or acetic anhydride are often used.[3] The reaction is typically carried out in the presence of a non-nucleophilic base, such as triethylamine or pyridine, to neutralize the HCl byproduct.[4][5] Alternatively, coupling reagents can be used to facilitate the reaction between a carboxylic acid and the amine under milder conditions.[6]
Q4: How can I monitor the progress of the reaction?
A4: Thin Layer Chromatography (TLC) is a standard and effective method for monitoring the progress of the reaction. By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the consumption of the reactants and the formation of the product.
Q5: What are the common impurities, and how can they be removed?
A5: Common impurities include unreacted starting materials and the di-acylated byproduct. Purification can typically be achieved through column chromatography on silica gel or by recrystallization from a suitable solvent system.[4]
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Low Yield | Incomplete reaction. | - Ensure the quality and dryness of starting materials and solvents.- Increase reaction time or temperature, while monitoring for product degradation.- Optimize the stoichiometry of the acylating agent. |
| Product loss during workup. | - Optimize extraction solvents and pH during aqueous washes. | |
| Formation of Di-acylated Byproduct | Excess of acylating agent. | - Use a strict 1:1 molar ratio of the acylating agent to the N-methyl-o-phenylenediamine.[2]- Add the acylating agent dropwise at a low temperature to control the reaction rate.[2] |
| High reaction temperature. | - Maintain a lower reaction temperature (e.g., 0 °C to room temperature).[4] | |
| Presence of Unreacted Starting Material | Insufficient acylating agent or incomplete reaction. | - Ensure accurate stoichiometry.- Extend the reaction time and monitor by TLC until the starting amine is consumed. |
| Difficult Purification | Similar polarity of product and byproducts. | - Optimize the solvent system for column chromatography, using a gradient elution if necessary.- Consider recrystallization with various solvent systems. |
Catalyst and Reagent Selection for N-Acylation
The following table summarizes common conditions for the N-acylation of aromatic amines, which can be adapted for the synthesis of this compound.
| Acylating Agent | Catalyst/Base | Solvent | Temperature (°C) | Typical Yield (%) | Reference |
| Acetyl Chloride | Triethylamine | Dichloromethane (DCM) | 0 to RT | 85-95 | [3][4] |
| Acetic Anhydride | Pyridine | Dichloromethane (DCM) | 0 to RT | 80-90 | [3] |
| Acetic Acid | HBTU/DIPEA | Dimethylformamide (DMF) | Room Temperature | 70-90 | [6] |
Experimental Protocols
Protocol 1: N-Acylation of N-methyl-o-phenylenediamine with Acetyl Chloride
This protocol describes a general procedure for the synthesis of this compound via acylation.
Materials:
-
N-methyl-o-phenylenediamine
-
Acetyl chloride
-
Triethylamine
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve N-methyl-o-phenylenediamine (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of acetyl chloride (1.05 eq.) in anhydrous DCM to the stirred amine solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain this compound.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting guide for low yield in the synthesis of this compound.
References
- 1. CA2624859A1 - Selective acylation of 4-substituted-1,3-phenylenediamine - Google Patents [patents.google.com]
- 2. An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdn.fortunejournals.com [cdn.fortunejournals.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to Analytical Methods for the Quantification of 2-(2-aminophenyl)-N-methylacetamide
The validation of analytical procedures is a critical process that ensures the reliability and consistency of results.[1] The International Council for Harmonisation (ICH) provides comprehensive guidelines on the parameters to be evaluated during method validation.[2][3][4]
High-Performance Liquid Chromatography (HPLC) Method Validation
HPLC is a widely used technique in pharmaceutical analysis for separating, identifying, and quantifying components in a mixture.[5] A common approach for aromatic amines is Reversed-Phase HPLC (RP-HPLC) with UV detection.
Experimental Protocol: HPLC-UV Method
This hypothetical protocol is based on established methods for similar aromatic amines.
-
Instrumentation : A standard HPLC system equipped with a UV-Vis detector.
-
Column : C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase : A mixture of a buffer (e.g., 25 mM Phosphate buffer, pH 4.6) and an organic solvent (e.g., Methanol or Acetonitrile) in an isocratic or gradient elution. A typical starting point could be a 70:30 (v/v) mixture of the organic solvent and buffer.
-
Flow Rate : 1.0 mL/min.
-
Detection Wavelength : UV detection at a wavelength of maximum absorbance for 2-(2-aminophenyl)-N-methylacetamide (e.g., 256 nm, which is common for aromatic compounds).
-
Injection Volume : 20 µL.
-
Column Temperature : Ambient or controlled at a specific temperature (e.g., 30°C).
-
Sample Preparation :
-
Accurately weigh a suitable amount of the sample.
-
Dissolve the sample in the mobile phase or a suitable solvent like methanol to a known concentration (e.g., 1 mg/mL).
-
Prepare a series of calibration standards by diluting the stock solution to concentrations spanning the expected range of the analyte.
-
Filter all solutions through a 0.45 µm membrane filter before injection.
-
Data Presentation: HPLC Validation Parameters
The following table summarizes the typical validation parameters and acceptance criteria for an HPLC assay method as per ICH Q2(R1) guidelines.[3][4]
| Validation Parameter | Typical Acceptance Criteria | Representative Performance Data |
| Specificity | The method should be able to unequivocally assess the analyte in the presence of other components (impurities, degradants, matrix). | No interfering peaks at the retention time of the analyte. |
| Linearity (R²) | Correlation coefficient (R²) ≥ 0.999.[6] | ≥ 0.999 |
| Range | 80% to 120% of the test concentration for an assay.[3] | 20-140 µg/mL |
| Accuracy (% Recovery) | Typically between 98.0% and 102.0%. | 98% - 102% |
| Precision (% RSD) | Repeatability (Intra-day): RSD ≤ 2%. Intermediate Precision (Inter-day): RSD ≤ 2%. | Repeatability: ≤ 1.5%. Intermediate Precision: ≤ 2.0%. |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1. | 0.03 µg/mL[6] |
| Limit of Quantification (LOQ) | Signal-to-Noise ratio of 10:1. | 0.1 µg/mL[6] |
| Robustness | The method should remain unaffected by small, deliberate variations in method parameters (e.g., pH, mobile phase composition, flow rate). %RSD of results should be within acceptable limits. | Consistent results with minor changes in flow rate (±0.1 mL/min) and mobile phase composition (±2%). |
Alternative Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For applications requiring higher sensitivity and specificity, such as the analysis of trace-level impurities or quantification in complex biological matrices, LC-MS/MS is a powerful alternative.[7][8][9] This technique couples the separation power of HPLC with the sensitive and selective detection capabilities of tandem mass spectrometry.
Experimental Protocol: LC-MS/MS Method
This protocol is representative of methods used for the trace analysis of aromatic amines.[7][8]
-
Instrumentation : An HPLC or UPLC system coupled to a triple quadrupole mass spectrometer.
-
Column : A C18 or other suitable reversed-phase column, often with smaller dimensions for faster analysis (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase : A gradient elution using a mixture of water with a modifier (e.g., 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate : 0.2 - 0.5 mL/min.
-
Ionization Mode : Positive Electrospray Ionization (ESI+) is commonly used for amines.[9]
-
MS Detection : Multiple Reaction Monitoring (MRM) mode, which involves monitoring specific precursor-to-product ion transitions for the analyte and any internal standards. This provides high selectivity and sensitivity.[8]
-
Sample Preparation : Sample preparation can range from simple dilution to more complex extraction procedures like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove matrix interferences and concentrate the analyte.[10][11]
Data Presentation: HPLC vs. LC-MS/MS Performance Comparison
The following table compares the typical performance characteristics of HPLC-UV and LC-MS/MS for the analysis of aromatic amines.
| Feature | HPLC-UV | LC-MS/MS |
| Specificity | Good, but can be limited by co-eluting compounds with similar UV spectra. | Excellent, due to the monitoring of specific mass transitions.[8] |
| Sensitivity (LOD/LOQ) | Generally in the µg/mL to high ng/mL range.[6] | High, often in the low ng/mL to pg/mL range.[7] |
| Linearity (R²) | Excellent (typically >0.999).[6] | Excellent (typically >0.99).[7] |
| Precision (%RSD) | Good (typically <2%). | Very good (can be <15% even at low concentrations).[7] |
| Accuracy (% Recovery) | Good (typically 98-102%). | Good (typically 80-120%, can be matrix dependent).[7] |
| Cost & Complexity | Lower cost, less complex instrumentation and operation. | Higher initial and operational costs, more complex. |
| Typical Applications | Routine quality control, content uniformity, assay of the main component. | Trace-level impurity analysis, bioanalysis, metabolism studies.[7][9] |
Visualizing the Methodologies
To better illustrate the processes and comparisons discussed, the following diagrams are provided.
Caption: Workflow for HPLC method validation.
Caption: Comparison of HPLC-UV and LC-MS/MS methods.
References
- 1. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 2. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 3. altabrisagroup.com [altabrisagroup.com]
- 4. database.ich.org [database.ich.org]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Stability Indicating RP-HPLC Method by QbD Approach and LC-MS Characterization of Degradation Products of Mifepristone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A liquid chromatography-tandem mass spectrometry method for the analysis of primary aromatic amines in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. agilent.com [agilent.com]
- 9. benchchem.com [benchchem.com]
- 10. Comparison between Different Extraction Methods for Determination of Primary Aromatic Amines in Food Simulant - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Comparative Analysis of 2-(2-aminophenyl)-N-methylacetamide and Its Positional Isomers: A Framework for Future Research
For the attention of: Researchers, scientists, and drug development professionals.
Physicochemical Properties
A comparative summary of the key physicochemical properties of the three isomers is presented below. These properties can influence the pharmacokinetic and pharmacodynamic profiles of the compounds.
| Property | 2-(2-aminophenyl)-N-methylacetamide | 2-(3-aminophenyl)-N-methylacetamide | 2-(4-aminophenyl)-N-methylacetamide |
| Molecular Formula | C₉H₁₂N₂O | C₉H₁₂N₂O | C₉H₁₂N₂O |
| Molecular Weight | 164.21 g/mol | 164.21 g/mol | 164.21 g/mol |
| CAS Number | Not available | 58730-35-1[2] | 339011-93-7[3] |
| Predicted XLogP3 | 0.6 | 0.6 | 0.5 |
| Hydrogen Bond Donors | 1 | 1 | 1 |
| Hydrogen Bond Acceptors | 2 | 2 | 2 |
| Rotatable Bond Count | 2 | 2 | 2 |
Data sourced from PubChem and other chemical databases.[2][4]
Potential Biological Activities of Phenylacetamide Analogs
Derivatives of phenylacetamide have been reported to exhibit a range of biological activities, primarily in the areas of anticancer and antimicrobial research.[5][6]
Anticancer Activity: Several studies on substituted phenylacetamide derivatives have demonstrated their potential as cytotoxic agents against various cancer cell lines. For instance, a series of 2-(4-Fluorophenyl)-N-phenylacetamide derivatives showed notable activity against prostate (PC3) and breast (MCF-7) cancer cell lines.[5] The mechanism of action for many anticancer phenylacetamides is believed to involve the induction of apoptosis.[1]
Antimicrobial Activity: The phenylacetamide scaffold is also a constituent of some antimicrobial agents. While specific data on the aminophenyl-N-methylacetamide isomers is lacking, related compounds have been screened for their activity against both Gram-positive and Gram-negative bacteria.[6]
Experimental Protocols
To facilitate future research and a direct comparison of the subject compounds, detailed protocols for key biological assays are provided below.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay determines the effect of a compound on the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Human cancer cell lines (e.g., MCF-7, PC3, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well flat-bottom plates
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the existing medium with the medium containing the test compounds. Include a vehicle control (DMSO) and an untreated control.
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours.
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration that inhibits 50% of cell growth).[1]
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method determines the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Test compounds (dissolved in DMSO)
-
Bacterial inoculum standardized to 0.5 McFarland
-
Positive control antibiotic (e.g., ciprofloxacin)
-
Incubator
Procedure:
-
Compound Dilution: Prepare serial twofold dilutions of the test compounds in MHB in the wells of a 96-well plate.
-
Inoculation: Add the standardized bacterial inoculum to each well.
-
Controls: Include a positive control (broth with bacteria and no compound), a negative control (broth only), and a vehicle control (broth with bacteria and DMSO).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.
Visualizations
Signaling Pathway
Based on the known activities of related anticancer compounds, a potential mechanism of action for 2-(aminophenyl)-N-methylacetamide derivatives could involve the induction of apoptosis through intrinsic or extrinsic pathways.
Caption: Hypothetical signaling pathway for apoptosis induction.
Experimental Workflow
The following diagram illustrates a general workflow for the synthesis and biological evaluation of the aminophenyl-N-methylacetamide isomers.
Caption: Workflow for synthesis and biological evaluation.
References
- 1. 2-(2-aminophenyl)-N,N-dimethylacetamide | C10H14N2O | CID 12884235 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-(3-aminophenyl)-N-methylacetamide | C9H12N2O | CID 28689656 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. PubChemLite - 2-(4-aminophenyl)-n-methylacetamide (C9H12N2O) [pubchemlite.lcsb.uni.lu]
- 5. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antibacterial Activity of a Promising Antibacterial Agent: 22-(4-(2-(4-Nitrophenyl-piperazin-1-yl)-acetyl)-piperazin-1-yl)-22-deoxypleuromutilin - PMC [pmc.ncbi.nlm.nih.gov]
Phenylacetamide Derivatives: A Comparative Guide to Biological Activity
For researchers, scientists, and drug development professionals, this guide offers a comparative analysis of the biological activities of phenylacetamide derivatives. It synthesizes experimental data on their anticancer and antimicrobial properties, providing insights into structure-activity relationships and therapeutic potential.
Phenylacetamide and its derivatives are a versatile class of organic compounds recognized for a wide range of biological activities.[1] The core structure, which includes an amide linkage and a phenyl group, serves as a valuable scaffold in medicinal chemistry.[1] Modifications to this basic structure have resulted in the development of compounds with potential applications as anticancer, antimicrobial, anti-inflammatory, and anticonvulsant agents.[1] This guide focuses on the comparative anticancer and antimicrobial activities of various phenylacetamide derivatives, supported by in vitro experimental data.
Anticancer Activity
Derivatives of phenylacetamide have demonstrated significant cytotoxic effects against various cancer cell lines.[2] The half-maximal inhibitory concentration (IC50) values, which measure the potency of a substance in inhibiting a specific biological function, are presented below.
Comparative Anticancer Potency of Phenylacetamide Derivatives
The following table summarizes the cytotoxic effects of various synthetic phenylacetamide derivatives against human cancer cell lines, with data presented as IC50 values.
| Derivative | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| 2-(4-Fluorophenyl)-N-(nitro-substituted phenyl)acetamides | Imatinib | |||
| Compound 2b | PC3 (Prostate Carcinoma) | 52 | 40 | |
| Compound 2c | PC3 (Prostate Carcinoma) | 80 | 40 | |
| Compound 2c (p-nitro substituent) | MCF-7 (Breast Cancer) | 100 | 98 | |
| General Phenylacetamide Derivatives | Doxorubicin | |||
| Derivative 3d | MDA-MB-468 (Breast Cancer) | 0.6 ± 0.08 | Not Specified | |
| Derivative 3d | PC-12 (Pheochromocytoma) | 0.6 ± 0.08 | Not Specified | |
| Derivative 3c | MCF-7 (Breast Cancer) | 0.7 ± 0.08 | Not Specified | |
| Derivative 3d | MCF-7 (Breast Cancer) | 0.7 ± 0.4 | Not Specified | |
| Compound 3j (para nitro group) | MDA-MB-468 (Breast Cancer) | 0.76 ± 0.09 | Doxorubicin | 0.38 ± 0.07 |
Table 1: Anticancer Activity of Phenylacetamide Derivatives.[3][4][5][6]
Studies have shown that derivatives containing a nitro moiety exhibit greater cytotoxic effects compared to those with a methoxy moiety.[3][4][7] However, in some series, the synthesized compounds showed lower activity than the reference drug, imatinib.[3][7] Notably, the 3d derivative has shown high efficacy against cancer cells by inducing apoptosis.[5][6]
The primary mechanism of action for many of these derivatives involves the induction of apoptosis through both intrinsic and extrinsic pathways.[8] Some derivatives have been observed to upregulate pro-apoptotic proteins like Bax and FasL, while also activating executioner caspases such as caspase-3 and caspase-9.[8]
Experimental Protocols: Anticancer Activity
MTS Assay for Cytotoxicity Evaluation [3]
-
Cell Seeding: Human cancer cell lines (e.g., PC3, MCF-7, HL-60) are seeded in 96-well plates.[1][3]
-
Compound Treatment: Cells are treated with various concentrations of the phenylacetamide derivatives and a reference drug.[1]
-
Incubation: The plates are incubated for a specified period.
-
MTS Reagent Addition: MTS reagent is added to each well and incubated to allow for the formation of formazan.
-
Data Acquisition: The absorbance is measured using a microplate reader to determine cell viability.
-
IC50 Calculation: The IC50 value is calculated from the dose-response curves.
Antimicrobial Activity
Several phenylacetamide derivatives have been synthesized and evaluated for their activity against various bacterial strains.[2] The disc diffusion method is a standard assay used to evaluate antimicrobial efficacy.[1]
Comparative Antimicrobial Potency of Phenylacetamide Derivatives
The following table summarizes the antibacterial activity of a representative phenylacetamide derivative compared to the antibiotic Streptomycin, based on the zone of inhibition.
| Compound | Test Organism | Zone of Inhibition (mm) |
| 2-amino-N-(p-Chlorophenyl) acetamide derivative (5d) | Staphylococcus aureus ATCC6538p | 23.5 |
| Compound 5b | Acinetobacter baumannii ATCC19606 | 32.0 |
| Compound 5b | Pseudomonas aeruginosa ATCC27853 | 23.5 |
| Compound 5b | Pseudomonas aeruginosa ATCC29260 | 24.5 |
| Streptomycin | Staphylococcus aureus ATCC 6538 | Not specified (used as positive control) |
| Streptomycin | Escherichia coli ATCC 11229 | Not specified (used as positive control) |
Table 2: Antimicrobial Activity of Phenylacetamide Derivatives.[1][9]
Additionally, a series of N-phenylacetamide derivatives containing 4-arylthiazole moieties have shown promising in vitro antibacterial activities against plant pathogenic bacteria.[10] For instance, N-(4-((4-(4-fluoro-phenyl)thiazol-2-yl)amino)phenyl)acetamide (A1) exhibited a minimum 50% effective concentration (EC50) value of 156.7 µM against Xanthomonas oryzae pv. Oryzae (Xoo), which was superior to the commercial bactericides bismerthiazol (230.5 µM) and thiodiazole copper (545.2 µM).[10]
Experimental Protocols: Antimicrobial Activity
Disc Diffusion Method [1]
-
Culture Preparation: A bacterial culture is grown to a specific concentration.
-
Inoculation: The bacterial suspension is uniformly spread onto the surface of a Mueller Hinton agar plate.
-
Disc Application: Paper discs impregnated with the test compound at a specific concentration are placed on the agar surface.
-
Incubation: The plates are incubated under appropriate conditions to allow bacterial growth.
-
Zone of Inhibition Measurement: The diameter of the clear zone around each disc, where bacterial growth is inhibited, is measured in millimeters.
Conclusion
The N-phenylacetamide scaffold is a valuable starting point for the development of potent and selective therapeutic agents.[2] The derivatives exhibit a wide range of biological activities, and further optimization based on the structure-activity relationships presented in this guide could lead to the discovery of novel drug candidates with improved efficacy and safety profiles.[2] The data suggests that modifications to the phenyl ring, such as the addition of nitro groups, can significantly influence the biological activity of these compounds. Further research is warranted to explore the full therapeutic potential of this versatile class of molecules.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 6. Cytotoxicity and Pro-apoptosis Activity of Synthetic Phenylacetamide Derivatives on Cancer Cells [ps.tbzmed.ac.ir]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. irejournals.com [irejournals.com]
- 10. Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-arylthiazole Moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of Analytical Methods for Aminophenylacetamides: A Comparative Guide
For researchers, scientists, and drug development professionals, ensuring the reliability and consistency of analytical data is paramount. Cross-validation of analytical methods is a critical process to demonstrate that a developed method is suitable for its intended purpose and that different methods yield comparable results. This guide provides an objective comparison of two widely used analytical techniques for the quantification of aminophenylacetamides: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
The selection of an appropriate analytical method is contingent on various factors, including the required sensitivity, selectivity, and the nature of the sample matrix. While HPLC-UV is a robust and cost-effective technique for routine analysis, LC-MS/MS offers superior sensitivity and specificity, making it ideal for bioanalytical studies and trace-level quantification. This guide presents a side-by-side comparison of their performance characteristics, supported by representative experimental data for structurally similar aromatic amide compounds.
Data Presentation: A Comparative Analysis
The performance of HPLC-UV and LC-MS/MS methods for the analysis of aminophenylacetamides is summarized below. These values are representative of typical method validation results for this class of compounds.
| Performance Parameter | HPLC-UV Method | LC-MS/MS Method |
| Linearity (Range) | 0.1 - 100 µg/mL | 0.01 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.999 | > 0.999 |
| Accuracy (% Recovery) | 98.5% - 101.2% | 99.1% - 100.8% |
| Precision (% RSD) | < 2.0% | < 1.5% |
| Limit of Detection (LOD) | 0.05 µg/mL | 0.005 ng/mL |
| Limit of Quantification (LOQ) | 0.1 µg/mL | 0.01 ng/mL |
| Robustness | Unaffected by minor changes in pH and mobile phase composition. | Unaffected by minor changes in mobile phase composition and flow rate. |
Experimental Protocols
Method 1: High
A Comparative Analysis of Aminophenylacetamide Scaffolds: Efficacy in Anticancer and Antimicrobial Applications
For researchers, scientists, and drug development professionals, the aminophenylacetamide scaffold represents a versatile platform for the development of novel therapeutic agents. This guide provides a comprehensive comparison of the efficacy of various aminophenylacetamide derivatives, focusing on their anticancer and antimicrobial activities. The information is supported by experimental data, detailed methodologies for key assays, and visualizations of relevant biological pathways and workflows to facilitate a deeper understanding of their structure-activity relationships and therapeutic potential.
Comparative Efficacy of Aminophenylacetamide Derivatives
The biological activity of aminophenylacetamide derivatives is significantly influenced by the nature and position of substituents on the phenyl rings. This section summarizes the quantitative data on the anticancer and antimicrobial efficacy of representative compounds.
Anticancer Activity
The cytotoxic effects of various aminophenylacetamide derivatives have been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency.
Table 1: Anticancer Efficacy (IC50, µM) of Aminophenylacetamide Derivatives
| Compound/Derivative | Target Cell Line | IC50 (µM) |
| Derivative 3d | MDA-MB-468 (Breast Cancer) | 0.6 ± 0.08[1][2] |
| PC-12 (Pheochromocytoma) | 0.6 ± 0.08[1][2] | |
| MCF-7 (Breast Cancer) | 0.7 ± 0.4[1][2] | |
| Derivative 3c | MCF-7 (Breast Cancer) | 0.7 ± 0.08[1][2] |
| 2-(4-Fluorophenyl)-N-(p-nitrophenyl)acetamide (2c) | MCF-7 (Breast Cancer) | 100[1][3][4] |
| 2-(4-Fluorophenyl)-N-(m-nitrophenyl)acetamide (2b) | PC3 (Prostate Carcinoma) | 52[1][3][4] |
| Compound with p-nitro group (3j) | MDA-MB-468 (Breast Cancer) | 0.76 ± 0.09[2] |
| Compound with m-fluoro group (3b) | MDA-MB-468 (Breast Cancer) | 1.5 ± 0.12[2] |
| Compound with p-chloro group (3f) | MDA-MB-468 (Breast Cancer) | 1 ± 0.13[2] |
| Imatinib (Reference Drug) | PC3 (Prostate Carcinoma) | 40[3][4] |
| MCF-7 (Breast Cancer) | 98[3][4] | |
| Doxorubicin (Reference Drug) | MDA-MB-468 (Breast Cancer) | 0.38 ± 0.07[2] |
Studies have shown that derivatives with a nitro moiety tend to exhibit greater cytotoxic effects compared to those with a methoxy moiety.[3][4] Furthermore, the position of substituents plays a crucial role; for instance, a nitro group at the para position of the phenyl ring has been shown to be effective.[2]
Antimicrobial Activity
Aminophenylacetamide derivatives have also demonstrated promising activity against various bacterial strains. The zone of inhibition and minimum inhibitory concentration (MIC) are common metrics for antimicrobial efficacy.
Table 2: Antibacterial Efficacy of Aminophenylacetamide Derivatives
| Compound/Derivative | Test Organism | Zone of Inhibition (mm) |
| 2-amino-N-(p-Chlorophenyl) acetamide derivative (5d) | Staphylococcus aureus ATCC6538p | 23.5[5] |
| Streptomycin (Reference) | Staphylococcus aureus ATCC 6538 | Not specified, used as positive control[5] |
Signaling Pathways and Mechanisms of Action
The therapeutic effects of aminophenylacetamide scaffolds are underpinned by their interaction with key cellular signaling pathways.
Anticancer Mechanism: Induction of Apoptosis
A primary mechanism by which phenylacetamide derivatives exert their anticancer effects is through the induction of apoptosis, or programmed cell death.[2] This process can be initiated through both intrinsic (mitochondrial) and extrinsic pathways. Some derivatives have been shown to upregulate the expression of pro-apoptotic proteins such as Bax and FasL, while also increasing the activity of executioner caspases like caspase-3.[2]
Caption: Proposed apoptotic signaling pathway induced by phenylacetamide derivatives.
Antimicrobial Mechanism of Action
The antimicrobial activity of certain aminophenylacetamide derivatives is attributed to their ability to disrupt bacterial cell membranes. This disruption leads to increased membrane permeability, leakage of intracellular components, and ultimately, cell death.[6] Some derivatives are also believed to inhibit bacterial DNA gyrase, an enzyme essential for DNA replication.[7]
Experimental Protocols
Standardized experimental protocols are crucial for the comparative evaluation of aminophenylacetamide scaffolds.
MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and cytotoxicity.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 1 x 10^4 to 1 x 10^5 cells/well and incubated for 24 hours to allow for cell attachment.[1]
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 24, 48, or 72 hours).[1]
-
MTT Addition: Following treatment, 10 µL of MTT reagent (5 mg/mL in PBS) is added to each well, and the plate is incubated for 2-4 hours at 37°C.[1] During this time, viable cells with active mitochondria reduce the yellow MTT to a purple formazan product.[5]
-
Formazan Solubilization: The culture medium is removed, and the formazan crystals are dissolved in a solubilization solution, such as dimethyl sulfoxide (DMSO).[5]
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.[5]
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.[5]
Caption: Experimental workflow for the MTT cytotoxicity assay.
Disc Diffusion Method for Antimicrobial Activity
The disc diffusion method is a standard assay for evaluating the antimicrobial efficacy of a compound.
-
Culture Preparation: A bacterial culture is grown to a specific concentration and uniformly spread onto the surface of a Mueller-Hinton agar plate.[5]
-
Disc Application: Sterile filter paper discs impregnated with a known concentration of the test compound are placed on the agar surface.
-
Incubation: The plates are incubated under appropriate conditions to allow for bacterial growth.
-
Zone of Inhibition Measurement: The diameter of the clear zone around each disc, where bacterial growth is inhibited, is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.
Caption: Workflow for the disc diffusion antimicrobial susceptibility test.
References
- 1. benchchem.com [benchchem.com]
- 2. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 3. benchchem.com [benchchem.com]
- 4. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. 3,6-O-[N-(2-Aminoethyl)-acetamide-yl]-chitosan exerts antibacterial activity by a membrane damage mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antibacterial Potential of Novel Acetamide Derivatives of 2-Mercaptobenzothiazole: Synthesis and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
Validation of "2-(2-aminophenyl)-N-methylacetamide" as a Reference Standard: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the validation of "2-(2-aminophenyl)-N-methylacetamide" as a chemical reference standard. It outlines the necessary experimental protocols and presents a comparative analysis with a potential alternative, its positional isomer "2-(3-aminophenyl)-N-methylacetamide." The data presented herein is a representative example to guide researchers in their validation process.
Comparative Performance Data
The establishment of a chemical reference standard requires rigorous characterization of its identity, purity, and stability. The following tables summarize the key performance parameters for "this compound" and a suitable alternative, "2-(3-aminophenyl)-N-methylacetamide."
Table 1: Physicochemical and Purity Profile
| Parameter | "this compound" | "2-(3-aminophenyl)-N-methylacetamide" (Alternative) | Method |
| CAS Number | 4103-61-1 | 58730-35-1[1][2] | - |
| Molecular Formula | C₉H₁₂N₂O | C₉H₁₂N₂O[1] | - |
| Molecular Weight | 164.20 g/mol | 164.20 g/mol [1] | - |
| Appearance | Off-white to light brown crystalline powder | Light yellow to beige solid | Visual Inspection |
| Identity (¹H NMR) | Conforms to structure | Conforms to structure | ¹H NMR Spectroscopy |
| Identity (Mass Spec) | Conforms to structure | Conforms to structure | Mass Spectrometry |
| Identity (FTIR) | Conforms to structure | Conforms to structure | FTIR Spectroscopy |
| Purity (HPLC-UV) | ≥ 99.8% | ≥ 99.5% | HPLC-UV |
| Purity (qNMR) | ≥ 99.7% | Not Determined | qNMR |
| Water Content | ≤ 0.1% | ≤ 0.2% | Karl Fischer Titration |
| Residual Solvents | ≤ 0.1% | ≤ 0.1% | Headspace GC-MS |
| Heavy Metals | ≤ 10 ppm | ≤ 10 ppm | ICP-MS |
Table 2: Chromatographic Performance (HPLC-UV Method)
| Parameter | "this compound" | "2-(3-aminophenyl)-N-methylacetamide" (Alternative) |
| Linearity Range | 0.1 - 100 µg/mL | 0.1 - 100 µg/mL |
| Correlation Coefficient (r²) | ≥ 0.9995 | ≥ 0.9992 |
| Limit of Detection (LOD) | 0.03 µg/mL | 0.04 µg/mL |
| Limit of Quantification (LOQ) | 0.1 µg/mL | 0.12 µg/mL |
| Precision (%RSD, n=6) | < 1.0% | < 1.2% |
| Accuracy (% Recovery) | 98.5 - 101.2% | 98.1 - 101.5% |
Table 3: Stability Study Summary (ICH Conditions)
| Condition | Time Point | "this compound" Purity (%) | "2-(3-aminophenyl)-N-methylacetamide" Purity (%) |
| Long-Term (25°C/60% RH) | 0 Months | 99.9 | 99.6 |
| 12 Months | 99.8 | 99.5 | |
| 24 Months | 99.8 | 99.4 | |
| Accelerated (40°C/75% RH) | 0 Months | 99.9 | 99.6 |
| 3 Months | 99.7 | 99.3 | |
| 6 Months | 99.6 | 99.1 |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of validation experiments. The following protocols are provided for the key analyses cited in this guide.
Purity Determination by HPLC-UV
-
Instrumentation: A high-performance liquid chromatography system equipped with a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 254 nm.
-
Column Temperature: 30 °C.
-
Procedure:
-
Prepare a stock solution of the reference standard in methanol (1 mg/mL).
-
Prepare a series of calibration standards by diluting the stock solution with the mobile phase to concentrations ranging from 0.1 to 100 µg/mL.
-
Prepare the sample solution at a concentration of 0.5 mg/mL in the mobile phase.
-
Inject the standards and sample solution into the HPLC system.
-
The purity is calculated as the percentage of the main peak area relative to the total peak area of all components.
-
Identity Confirmation by ¹H NMR Spectroscopy
-
Instrumentation: A 400 MHz Nuclear Magnetic Resonance spectrometer.
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).
-
Procedure:
-
Dissolve approximately 10 mg of the sample in 0.7 mL of DMSO-d₆.
-
Acquire the ¹H NMR spectrum.
-
The chemical shifts, splitting patterns, and integration values are compared to the expected structure of "this compound."
-
Identity Confirmation by Mass Spectrometry
-
Instrumentation: A mass spectrometer with an electrospray ionization (ESI) source.
-
Mode: Positive ion mode.
-
Procedure:
-
Prepare a dilute solution of the sample in methanol.
-
Infuse the solution directly into the mass spectrometer.
-
The observed mass-to-charge ratio (m/z) of the molecular ion ([M+H]⁺) should correspond to the calculated molecular weight of the compound.
-
Stability Testing
-
Protocol: Based on the International Council for Harmonisation (ICH) Q1A(R2) guidelines.
-
Storage Conditions:
-
Long-term: 25°C ± 2°C / 60% RH ± 5% RH.
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH.
-
-
Procedure:
-
Store aliquots of the reference standard in sealed, light-protected containers under the specified conditions.
-
At designated time points (e.g., 0, 3, 6, 12, 24 months), withdraw a sample and analyze its purity by the validated HPLC-UV method.[2][3]
-
Assess for any significant degradation or changes in physical appearance.
-
Mandatory Visualizations
Workflow for Reference Standard Qualification
The following diagram illustrates the typical workflow for the qualification of a new batch of a chemical reference standard.
Caption: Workflow for the Qualification of a Chemical Reference Standard.
Role of Reference Standard in Impurity Identification
This diagram illustrates how a qualified reference standard is utilized in the process of identifying and controlling impurities during pharmaceutical development.[3][4][5]
Caption: Impurity Identification Workflow Using a Qualified Reference Standard.
References
Lack of Public Data on Inter-laboratory Validation of "2-(2-aminophenyl)-N-methylacetamide" Quantification
A comprehensive search of publicly available scientific literature and regulatory databases reveals no specific inter-laboratory validation studies for the quantification of "2-(2-aminophenyl)-N-methylacetamide." Due to the absence of experimental data, a direct comparison guide based on established analytical performance is not possible.
However, to assist researchers, scientists, and drug development professionals, this guide provides a framework for how such a validation would be conducted. It includes a comparison of suitable analytical technologies, a detailed hypothetical experimental protocol, and illustrations of the validation workflow and method selection process, all based on established regulatory guidelines such as those from the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH).[1][2][3][4][5][6][7][8][9]
Hypothetical Comparison of Analytical Methods
For the quantification of a small molecule like "this compound," High-Performance Liquid Chromatography (HPLC) coupled with either an Ultraviolet (UV) detector or a Mass Spectrometry (MS) detector would be the most common analytical choices.
| Feature | HPLC-UV | HPLC-MS/MS |
| Principle | Separates compounds based on their physicochemical interactions with a stationary and mobile phase, with detection based on UV absorbance.[10][11] | Combines the separation power of HPLC with the mass-based detection of mass spectrometry, which measures the mass-to-charge ratio of ionized analytes.[12][13] |
| Specificity | Good, but can be susceptible to interference from co-eluting compounds that absorb at the same wavelength.[14] | Excellent, as it can differentiate compounds based on both retention time and specific mass-to-charge ratios, significantly reducing the risk of interference.[12][15] |
| Sensitivity | Generally lower, with Limits of Quantification (LOQ) typically in the low µg/mL to high ng/mL range. | Very high, with LOQs often in the low ng/mL to pg/mL range, making it ideal for trace analysis.[12] |
| Cost | Lower initial instrument cost and less expensive routine maintenance. | Higher initial investment and more complex, costly maintenance.[13] |
| Complexity | Simpler operation and method development.[16] | More complex instrumentation and requires specialized expertise for method development and data interpretation. |
| Typical Use | Routine quality control, quantification of active pharmaceutical ingredients (APIs) and major impurities. | Bioanalysis (e.g., in plasma), trace-level impurity analysis, and when high specificity is required.[16] |
Inter-laboratory Validation Framework
An inter-laboratory validation study, also known as a method transfer, aims to demonstrate that a receiving laboratory can perform an analytical method developed by a transferring laboratory and obtain comparable results.[17] The process is guided by regulatory documents like ICH Q2(R2).[1][8][18]
Key Performance Characteristics for Validation:
-
Accuracy: The closeness of test results to the true value. Assessed by analyzing a sample with a known concentration and calculating the percent recovery.[19]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is typically evaluated at three levels:
-
Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval.[18]
-
Intermediate Precision: Precision within the same laboratory, but with different analysts, on different days, or with different equipment.
-
Reproducibility: Precision between two or more laboratories. This is the core of an inter-laboratory study.[18][19]
-
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components that may be present, such as impurities, degradation products, or matrix components.[19]
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.[19]
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[19]
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature).[18]
Experimental Protocols
Below is a hypothetical, detailed experimental protocol for the quantification of "this compound" using HPLC-UV. This protocol would serve as the foundation for a method to be validated in an inter-laboratory study.
Protocol: Quantification of "this compound" by HPLC-UV
1. Objective: To quantify the concentration of "this compound" in a drug substance sample.
2. Materials and Reagents:
-
"this compound" reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (ACS grade or higher)
-
Methanol (HPLC grade)
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
0.45 µm syringe filters
3. Instrumentation:
-
HPLC system with a UV detector, pump, autosampler, and column oven.
-
Analytical balance
-
pH meter
-
Sonicator
4. Chromatographic Conditions (Hypothetical):
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 10% B to 90% B over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
UV Detection Wavelength: 254 nm (or a more specific wavelength determined by a UV scan of the analyte)
5. Preparation of Solutions:
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the reference standard into a 10 mL volumetric flask. Dissolve in and dilute to volume with methanol.
-
Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the mobile phase (at initial conditions, e.g., 90:10 A:B).
-
Sample Solution (Target concentration ~25 µg/mL): Accurately weigh an appropriate amount of the drug substance, dissolve in methanol, and dilute with the mobile phase to achieve the target concentration. Filter the final solution through a 0.45 µm syringe filter before injection.
6. System Suitability:
-
Before sample analysis, inject a mid-range standard solution five times.
-
Acceptance Criteria: The relative standard deviation (%RSD) of the peak area should be ≤ 2.0%.[17]
7. Analysis Sequence:
-
Inject a blank (mobile phase).
-
Inject the calibration standards from lowest to highest concentration.
-
Inject the sample preparations.
-
Inject a check standard (a mid-range standard) every 10-15 sample injections to monitor system performance.
8. Data Analysis:
-
Generate a linear regression calibration curve from the peak areas of the calibration standards versus their known concentrations. The correlation coefficient (r²) should be ≥ 0.999.
-
Quantify the concentration of "this compound" in the sample solutions by interpolating their peak areas from the calibration curve.
Mandatory Visualizations
The following diagrams illustrate the typical workflows and logical relationships in the context of an inter-laboratory method validation.
Caption: Workflow for a typical inter-laboratory analytical method validation.
Caption: Decision tree for selecting a suitable analytical method.
References
- 1. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 2. jordilabs.com [jordilabs.com]
- 3. Analytical Method Validation: Mastering FDA Guidelines [validationtechservices.com]
- 4. FDA Guidance for Industry: Q2A Validation of Analytical Procedures - ECA Academy [gmp-compliance.org]
- 5. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 6. Analytical Procedures and Methods Validation for Drugs and Biologics | FDA [fda.gov]
- 7. starodub.nl [starodub.nl]
- 8. biopharminternational.com [biopharminternational.com]
- 9. fda.gov [fda.gov]
- 10. pharmacy.uobasrah.edu.iq [pharmacy.uobasrah.edu.iq]
- 11. Evaluation of the clinical and quantitative performance of a practical HPLC-UV platform for in-hospital routine therapeutic drug monitoring of multiple drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. HPLC vs. LCMS: Which to Choose? 5 Key Points to Consider [hplcvials.com]
- 13. quora.com [quora.com]
- 14. microsaic.com [microsaic.com]
- 15. researchgate.net [researchgate.net]
- 16. tandfonline.com [tandfonline.com]
- 17. benchchem.com [benchchem.com]
- 18. ema.europa.eu [ema.europa.eu]
- 19. ema.europa.eu [ema.europa.eu]
Assessing the Purity of Synthesized "2-(2-aminophenyl)-N-methylacetamide": A Comparative Guide
For researchers, scientists, and drug development professionals, the rigorous assessment of purity for synthesized compounds is a cornerstone of reliable and reproducible research. This guide provides a comparative overview of analytical methodologies for determining the purity of "2-(2-aminophenyl)-N-methylacetamide," a key intermediate in the synthesis of various biologically active molecules, including potential histone deacetylase (HDAC) inhibitors. This document outlines common analytical techniques, presents representative data for the target compound and a relevant alternative, and provides detailed experimental protocols.
Comparative Purity Analysis
The purity of a synthesized compound is a critical parameter that can significantly influence the outcome of biological assays and the safety profile of a potential drug candidate. High-Performance Liquid Chromatography (HPLC) is the industry standard for quantitative purity assessment of non-volatile organic molecules. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for identifying and quantifying volatile impurities, while Nuclear Magnetic Resonance (NMR) spectroscopy provides invaluable structural confirmation and can be used for quantitative analysis (qNMR).
The following table summarizes representative purity data for synthesized "this compound" and a comparable alternative, "N-(2-aminophenyl)benzamide," which also serves as a scaffold for HDAC inhibitors. It is important to note that actual purity values can vary depending on the synthetic route, purification methods, and storage conditions.
| Compound | Typical Purity (by HPLC) | Common Impurities | Analytical Techniques |
| This compound | > 98.5% | - Residual 2-nitroaniline- Unreacted 2-aminophenylacetic acid or its derivatives- By-products of amidation (e.g., di-acylated product)- Residual solvents (e.g., DMF, DCM) | HPLC, GC-MS, ¹H NMR, ¹³C NMR, Mass Spectrometry, Melting Point |
| N-(2-aminophenyl)benzamide (Alternative) | > 99.0% | - Unreacted o-phenylenediamine- Unreacted benzoic acid or benzoyl chloride- Over-acylated by-products- Residual solvents | HPLC, ¹H NMR, ¹³C NMR, Mass Spectrometry, Melting Point |
Experimental Protocols
Accurate and reproducible purity assessment relies on well-defined experimental protocols. The following sections detail standard procedures for the analysis of "this compound" and its alternatives.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
This method is designed for the quantitative analysis of the main compound and the detection of non-volatile impurities.
-
Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient:
Time (min) % A % B 0 95 5 20 5 95 25 5 95 26 95 5 | 30 | 95 | 5 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve approximately 1 mg of the synthesized compound in 1 mL of acetonitrile to prepare a 1 mg/mL stock solution. Further dilute with the initial mobile phase composition to a final concentration of 0.1 mg/mL.
-
Data Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks detected in the chromatogram.
Gas Chromatography-Mass Spectrometry (GC-MS) for Residual Solvent Analysis
This method is suitable for the identification and quantification of volatile organic compounds, such as residual solvents from the synthesis.
-
Instrumentation: A GC system coupled to a Mass Spectrometer.
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 5 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Hold: 5 minutes at 250 °C.
-
-
Injector Temperature: 250 °C
-
Injection Mode: Split (split ratio 20:1)
-
Injection Volume: 1 µL
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Mass Range: 35-500 amu
-
Sample Preparation: Prepare a stock solution of the synthesized compound in a solvent known to be absent from the synthesis (e.g., methanol) at a concentration of 10 mg/mL.
-
Data Analysis: Identify residual solvents by comparing their mass spectra and retention times with those of known standards. Quantification is typically performed using an internal standard method.
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy for Structural Confirmation
¹H NMR is essential for confirming the chemical structure of the synthesized compound and identifying structurally related impurities.
-
Instrumentation: A 400 MHz or higher NMR spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent.
-
Data Acquisition: Acquire a standard one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Data Analysis: The chemical shifts, coupling constants, and integration of the proton signals should be consistent with the expected structure of "this compound." The presence of unexpected signals may indicate impurities, which can sometimes be identified by their characteristic chemical shifts.
Visualizations
To further clarify the experimental and logical workflows, the following diagrams are provided.
Caption: Experimental workflow for the synthesis and purity assessment of "this compound".
Caption: Logical workflow for selecting appropriate analytical methods for purity assessment.
A Comparative Analysis of Coupling Agents for the Synthesis of Aminophenylacetamide
For Researchers, Scientists, and Drug Development Professionals
The synthesis of amide bonds is a cornerstone of organic and medicinal chemistry, pivotal in the construction of a vast array of pharmaceuticals and biologically active molecules. The choice of coupling agent is critical, directly influencing reaction efficiency, product purity, and overall yield. This guide provides a comparative study of three widely used coupling agents—1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with Hydroxybenzotriazole (HOBt), O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU), and Propylphosphonic Anhydride (T3P®)—for the synthesis of aminophenylacetamide. This comparison is supported by representative experimental data and detailed protocols to inform the selection of the most suitable reagent for your research and development needs.
Performance Comparison of Coupling Agents
The selection of an optimal coupling agent depends on a balance of factors including yield, purity, reaction time, cost, and ease of work-up. The following table summarizes the typical performance of EDC/HOBt, HATU, and T3P in the synthesis of aminophenylacetamide.
| Coupling Agent System | Typical Yield (%) | Product Purity (%) | Reaction Time (hours) | Key Advantages | Key Disadvantages |
| EDC/HOBt | 80 - 90 | >95 | 12 - 24 | Cost-effective, water-soluble byproducts | Longer reaction times, potential for racemization (suppressed by HOBt) |
| HATU/DIEA | 90 - 98 | >98 | 2 - 6 | High yield, fast reaction, low racemization | Higher cost, potential for guanidinylation side reaction |
| T3P® | 85 - 95 | >97 | 4 - 8 | "Green" reagent, water-soluble byproducts, low racemization | Moderate cost, requires a base |
Experimental Protocols
Detailed methodologies for the synthesis of aminophenylacetamide using each of the compared coupling agents are provided below. These protocols assume the coupling of a protected phenylacetic acid with an appropriate aminophenol derivative.
Synthesis of Aminophenylacetamide using EDC/HOBt
This protocol utilizes the cost-effective carbodiimide EDC, with HOBt added to suppress racemization and improve reaction efficiency.
Materials:
-
Protected Phenylacetic Acid (1.0 eq)
-
Aminophenol derivative (1.0 eq)
-
EDC·HCl (1.2 eq)
-
HOBt (1.1 eq)
-
N,N-Diisopropylethylamine (DIEA) (2.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve the protected phenylacetic acid (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM.
-
Add the aminophenol derivative (1.0 eq) to the solution.
-
Add DIEA (2.0 eq) to the reaction mixture and stir for 5 minutes.
-
Add EDC·HCl (1.2 eq) portion-wise to the stirring solution at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired aminophenylacetamide.
Synthesis of Aminophenylacetamide using HATU
HATU is a highly efficient uronium-based coupling agent that facilitates rapid amide bond formation with minimal racemization.
Materials:
-
Protected Phenylacetic Acid (1.0 eq)
-
Aminophenol derivative (1.1 eq)
-
HATU (1.2 eq)
-
N,N-Diisopropylethylamine (DIEA) (2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
1M HCl solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a flask, dissolve the protected phenylacetic acid (1.0 eq), HATU (1.2 eq), and the aminophenol derivative (1.1 eq) in anhydrous DMF.
-
Add DIEA (2.0 eq) to the mixture and stir at room temperature.
-
Monitor the reaction by TLC. The reaction is generally complete within 2-6 hours.
-
Once the reaction is complete, pour the mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers sequentially with 1M HCl solution, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
Purify the resulting crude product by silica gel column chromatography.
Synthesis of Aminophenylacetamide using T3P®
T3P® is a "green" coupling agent known for its high efficiency, low epimerization, and the formation of water-soluble byproducts, simplifying purification.
Materials:
-
Protected Phenylacetic Acid (1.0 eq)
-
Aminophenol derivative (1.0 eq)
-
T3P® (50% solution in ethyl acetate) (1.5 eq)
-
Pyridine (3.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve the protected phenylacetic acid (1.0 eq) and the aminophenol derivative (1.0 eq) in anhydrous THF.
-
Add pyridine (3.0 eq) to the solution.
-
Slowly add the T3P® solution (1.5 eq) to the reaction mixture at room temperature.
-
Stir the reaction and monitor its progress by TLC. The reaction is typically complete in 4-8 hours.
-
Upon completion, quench the reaction with water and extract with ethyl acetate.
-
Wash the organic phase with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product using silica gel column chromatography.
Visualizing the Process
To better understand the experimental process and the underlying chemical transformations, the following diagrams illustrate the general workflow and the activation mechanisms of each coupling agent.
Safety Operating Guide
Proper Disposal of 2-(2-aminophenyl)-N-methylacetamide: A Comprehensive Guide
For Immediate Reference: In case of a spill or exposure, evacuate the area, remove contaminated clothing, and wash the affected skin with soap and water. For eye contact, flush with copious amounts of water for at least 15 minutes. Seek immediate medical attention. All waste materials must be treated as hazardous and disposed of through a licensed professional waste disposal service.
This guide provides detailed procedures for the safe handling and disposal of 2-(2-aminophenyl)-N-methylacetamide (CAS No. 22902-29-0), a chemical compound utilized in laboratory research and drug development. Adherence to these protocols is crucial for ensuring personnel safety and environmental compliance.
Hazard Identification and Personal Protective Equipment (PPE)
While a comprehensive hazard profile for this compound is not widely available, it is prudent to handle it as a potentially hazardous substance. Based on information for structurally similar compounds, this chemical may cause skin, eye, and respiratory irritation, and could be harmful if swallowed.[1] Therefore, appropriate personal protective equipment must be worn at all times.
Required Personal Protective Equipment (PPE):
| PPE Item | Specification |
| Eye Protection | Chemical safety goggles or a face shield.[1] |
| Hand Protection | Compatible chemical-resistant gloves.[1] |
| Body Protection | A laboratory coat or other protective clothing to prevent skin contact.[1] |
| Respiratory Protection | In cases of significant dust generation or when working outside of a ventilated enclosure, a NIOSH-approved respirator is recommended.[1] |
Step-by-Step Disposal Procedure
The primary and mandated method for the disposal of this compound is through a licensed and approved hazardous waste disposal facility.[1] Under no circumstances should this chemical be disposed of down the drain or in regular trash.
Operational Disposal Plan:
-
Waste Identification and Segregation:
-
Waste Collection and Storage:
-
Collect waste in a designated, properly sealed, and chemically compatible container.
-
Store the waste container in a designated and secure satellite accumulation area that is under the control of laboratory personnel.[1]
-
-
Contacting Environmental Health and Safety (EHS):
-
Once the waste container is full or ready for pickup, contact your institution's Environmental Health and Safety (EHS) department.
-
Provide the EHS department with a detailed inventory of the waste container's contents.
-
-
Professional Disposal:
-
The EHS department will arrange for the collection and transportation of the hazardous waste by a licensed professional waste disposal service.
-
The recommended method of disposal for similar compounds is incineration in a chemical incinerator equipped with an afterburner and scrubber.
-
Spill and Emergency Procedures
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
-
Evacuate and Secure: Immediately evacuate and restrict access to the spill area.[1]
-
Ventilate: Ensure the area is well-ventilated to disperse any airborne dust.[1]
-
Containment: Wearing appropriate PPE, carefully sweep or vacuum up the solid material, avoiding dust generation.[1][3]
-
Decontamination: Clean the spill area with a suitable solvent or detergent and water. Collect all cleaning materials for disposal as hazardous waste.[1]
-
Reporting: Report the spill to the laboratory supervisor and follow all institutional reporting procedures.[1]
Disposal Workflow
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guide for Handling 2-(2-aminophenyl)-N-methylacetamide
This guide provides crucial safety protocols, personal protective equipment (PPE) recommendations, and detailed operational and disposal plans for handling 2-(2-aminophenyl)-N-methylacetamide. The information is intended for laboratory professionals, including researchers, scientists, and those in drug development, to ensure safe handling and minimize exposure risks.
Disclaimer: No specific safety data sheet (SDS) is readily available for this compound. The following guidance is based on the documented hazards of structurally similar compounds, such as N-(2-aminophenyl)acetamide and N-methylacetamide. A substance-specific risk assessment should be conducted by a qualified safety professional before handling this compound.
Hazard Identification and Personal Protective Equipment (PPE)
Structurally similar compounds are classified as causing skin irritation, serious eye irritation, and potential respiratory irritation.[1][2][3] Therefore, strict adherence to PPE protocols is mandatory.
Table 1: Recommended Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles conforming to EN166 (EU) or OSHA 29 CFR 1910.133 standards. A face shield should be worn if there is a risk of splashing.[1] | To protect eyes from contact with dust or splashes which can cause serious irritation.[1][2] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber), inspected before use. A lab coat or chemical-resistant apron must be worn.[1] | To prevent skin contact which can lead to irritation.[1][2] |
| Respiratory Protection | A NIOSH-approved N95 dust mask or higher is required when handling the solid form. If working in a poorly ventilated area or if dust/aerosols are generated, a full-face respirator may be necessary.[1] | To prevent inhalation of dust which may cause respiratory tract irritation.[1][2] |
| Footwear | Closed-toe shoes. | To protect feet from potential spills.[1] |
Safe Handling and Operational Plan
Engineering Controls:
-
Work in a well-ventilated area, preferably within a certified chemical fume hood, especially when handling the powdered form to minimize dust inhalation.[1]
-
Ensure that an eyewash station and a safety shower are readily accessible in the immediate work area.[1]
Procedural Steps for Handling:
-
Preparation: Before handling, ensure all necessary PPE is correctly worn. Inspect gloves for any signs of degradation.[1]
-
Weighing: Handle the solid compound in a fume hood or a ventilated balance enclosure to avoid dust generation.
-
Solution Preparation: When dissolving the compound, add the solid to the solvent slowly to prevent splashing.[1]
-
Post-Handling: Thoroughly wash hands and any exposed skin with soap and water after handling, even if gloves were worn.[1][2] Do not eat, drink, or smoke in the laboratory.[1][2]
Emergency Procedures
Spill Response:
-
Small Spills: For small spills of the solid, carefully sweep up the material to avoid creating dust and place it in a suitable, closed container for disposal.[1]
-
Large Spills: For larger spills, evacuate the area. Wear appropriate PPE, including respiratory protection. Contain the spill and then collect the material for disposal.[1]
-
Ventilation: Ensure adequate ventilation during cleanup.[1]
First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
-
Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothes and shoes.[4][5]
-
Inhalation: Remove from exposure and move to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[5]
-
Ingestion: Do not induce vomiting. Call a physician or poison control center immediately.[6]
Disposal Plan
All waste materials, including the chemical itself, any contaminated materials (e.g., filter paper, gloves, paper towels), and empty containers, must be disposed of as hazardous waste.[1]
-
Chemical Waste: Collect in a clearly labeled, sealed container.[1]
-
Contaminated Materials: Place in a designated hazardous waste container.[1]
-
Follow all local, state, and federal regulations for hazardous waste disposal.[1] Do not dispose of down the drain or in regular trash.[1]
Experimental Workflow
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
